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  • Product: 3H-Pyrazole-3,5-dicarboxylic acid
  • CAS: 85908-17-4

Core Science & Biosynthesis

Foundational

1H-Pyrazole-3,5-Dicarboxylic Acid (CAS 3112-31-0): A Technical Guide to Reticular Chemistry and Atmospheric Water Harvesting

As a Senior Application Scientist, I frequently encounter the challenge of bridging fundamental organic chemistry with advanced materials engineering. This whitepaper provides an in-depth technical analysis of 1H-Pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of bridging fundamental organic chemistry with advanced materials engineering. This whitepaper provides an in-depth technical analysis of 1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0) , a highly versatile organic building block. While occasionally misqueried as its unstable tautomer, 3H-pyrazole-3,5-dicarboxylic acid (CAS 85908-17-4), the industry standard and thermodynamically stable form utilized in all major research is the 1H-tautomer[1].

This guide explores the causality behind its selection in reticular chemistry, details the mechanistic pathways of its most prominent application (atmospheric water harvesting via MOF-303), and provides a self-validating, scalable synthesis protocol.

The Mechanistic Role of CAS 3112-31-0 in MOF-303

In the design of Metal-Organic Frameworks (MOFs), the choice of the organic linker dictates the framework's topology, stability, and chemical functionality. 1H-Pyrazole-3,5-dicarboxylic acid (often abbreviated as H₂PZDC) is not chosen arbitrarily; it possesses a highly specific geometric and electronic profile that makes it the ultimate candidate for water-harvesting applications[2].

Causality of Linker Selection:

  • Topological Control: The V-shaped geometry of the dicarboxylic acid groups, when reacted with aluminum(III) salts, forces the self-assembly of infinite 1D rod-like secondary building units (SBUs) consisting of alternating cis–trans-corner-shared AlO₆ octahedra[3]. This specific combination generates the highly stable xhh topology.

  • Hydrothermal Stability: The strong coordination bonds between the carboxylate groups and the Al(III) nodes prevent hydrolysis, allowing the framework to withstand thousands of water adsorption/desorption cycles without degrading[3].

  • Active Nucleation Sites: Unlike standard benzene-derived linkers, the pyrazole ring provides uncoordinated nitrogen atoms (N and NH) that protrude directly into the 1D pores. These act as primary hydrophilic binding sites for water molecules[2].

Water Adsorption Mechanism

The atmospheric water harvesting capability of MOF-303 is driven by a highly orchestrated sequence of hydrogen-bonding events within the pores.

At extremely low relative humidity (RH < 20%), the first water molecules enter the pores and form strong hydrogen bonds (2.7–3.0 Å) with the uncoordinated pyrazole N/NH groups and the μ₂-OH groups of the aluminum SBU[2]. This primary adsorption lowers the energy barrier for subsequent water molecules. As RH increases, secondary water molecules bind to the primary ones, triggering rapid capillary condensation that fills the pore volume[2]. Because the water-water interactions are relatively weak compared to chemisorption, the trapped water can be released under mild heating (e.g., natural sunlight), making the system highly energy-efficient[3].

Water_Adsorption Pore Hydrophilic Pore Pockets (Pyrazole N/NH & SBU μ2-OH) Primary Primary Adsorption (Strong H-Bonds to Framework) Pore->Primary Low RH (<20%) Secondary Secondary Adsorption (H-Bonds to Primary H2O) Primary->Secondary Increasing RH Cluster Water Cluster Formation (Pore Filling) Secondary->Cluster Capillary Condensation Desorption Water Release (Mild Heating / Low RH) Cluster->Desorption Thermal Energy Desorption->Pore Regeneration

Fig 2. Stepwise water adsorption and desorption mechanism in MOF-303.

Self-Validating Protocol: Green Aqueous Synthesis of MOF-303

Traditional solvothermal syntheses rely on toxic, high-boiling solvents like DMF and require 24 hours of reaction time[4]. The protocol below utilizes a green, water-based reflux methodology[3].

Trustworthiness via Self-Validation: In chemical synthesis, proceeding to the next step without confirming the success of the previous one leads to compounded errors. This protocol includes built-in validation checkpoints to ensure systemic integrity.

Step 1: Ligand Deprotonation
  • Action: In a round-bottom flask, suspend 1H-pyrazole-3,5-dicarboxylic acid monohydrate (CAS 3112-31-0) and NaOH in a 1:3 molar ratio in deionized water. Stir at room temperature for 30 minutes.

  • Causality: NaOH deprotonates the carboxylic acid groups, drastically increasing the ligand's solubility in water and preparing it for metal coordination.

  • Validation Checkpoint: The suspension must transition to a completely transparent solution. If particulates remain, the ligand is not fully deprotonated, which will contaminate the final MOF. Do not proceed until the solution is clear.

Step 2: SBU Assembly
  • Action: Prepare an aqueous solution of AlCl₃·6H₂O (equimolar to the ligand). Add this dropwise to the stirring ligand solution from Step 1.

  • Causality: The highly charged Al³⁺ ions rapidly coordinate with the deprotonated PZDC²⁻ linkers, forming an amorphous kinetic precursor.

  • Validation Checkpoint: An immediate white precipitate will form. If no precipitate forms, the pH is incorrect, indicating an error in the NaOH stoichiometry.

Step 3: Crystallization via Reflux
  • Action: Attach a reflux condenser and heat the mixture to 100°C under continuous stirring for 4 to 8 hours[3].

  • Causality: The continuous thermal energy drives a dissolution-recrystallization process, converting the kinetic amorphous precipitate into the thermodynamic xhh crystalline framework.

  • Validation Checkpoint: Extract a 1 mL aliquot, wash with water, and perform Powder X-Ray Diffraction (PXRD). The emergence of sharp, distinct Bragg peaks at 2θ = 9.5° and 14.5° confirms the successful formation of the MOF-303 topology.

Step 4: Activation (Pore Clearing)
  • Action: Filter the white powder. Wash extensively with hot water (to remove unreacted salts) and methanol (to exchange water trapped in the pores). Dry the powder in a vacuum oven at 120°C for 24 hours.

  • Causality: Unreacted reagents and solvent molecules block the hydrophilic pyrazole pockets. Thermal vacuum activation evacuates the pores, rendering the material porous.

  • Validation Checkpoint: Perform a Nitrogen adsorption isotherm at 77 K. A calculated Brunauer–Emmett–Teller (BET) surface area of ≥ 1150 m²/g confirms the pores are fully evacuated and structurally intact[4].

MOF303_Workflow A 1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0) D Reflux (100°C, 4-8h) Green Synthesis A->D B AlCl3·6H2O (Metal Node) B->D C Aqueous NaOH (Deprotonation) C->D E 1D Rod SBUs [Al(OH)(-CO2)2]n D->E Self-Assembly F MOF-303 Framework (xhh topology) E->F Cross-linking

Fig 1. Self-assembling workflow of MOF-303 via green aqueous synthesis.

Quantitative Data: Synthesis Methodologies Comparison

The synthesis of MOF-303 using CAS 3112-31-0 has evolved significantly. The table below summarizes the quantitative metrics across different methodologies, demonstrating why the green reflux method is currently the industry standard for scale-up[3][4].

Synthesis MethodSolvent SystemReaction TimeTemp (°C)Yield (%)BET Surface Area (m²/g)Scalability
Solvothermal DMF / H₂O24 h120~801100 - 1200Low (Lab Scale)
Green Reflux H₂O4 - 8 h100>90~1180High (Kilogram Scale)
Microwave H₂O5 min100~85~1150Low (Equipment Limited)
Mechanochemical None (Ball Milling)30 minAmbient~80~1180Medium

Safety, Handling, and Storage

When handling 1H-pyrazole-3,5-dicarboxylic acid, standard laboratory safety protocols must be observed. According to GHS classification, the compound is an irritant:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. The compound is stable under standard ambient conditions but should be kept away from strong oxidizing agents.

References

  • PubChem (NIH). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (CID 2723723). Retrieved from:[Link]

  • Zheng, Z., et al. (Nature Protocols, 2023). High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air. Retrieved from:[Link]

  • Hanikel, N., et al. (PMC - NIH, 2023). MOF Linker Extension Strategy for Enhanced Atmospheric Water Harvesting. Retrieved from:[Link]

  • Wojciechowski, M., et al. (MDPI, 2024). Mechanochemical Synthesis of MOF-303 and Its CO2 Adsorption at Ambient Conditions. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Technical Guide to Pyrazole-3,5-Dicarboxylic Acid: Physicochemical Properties, Tautomerism, and Advanced Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural dynamics, synthesis methodologies, analytical validation, and applications in materials science. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural dynamics, synthesis methodologies, analytical validation, and applications in materials science.

Executive Summary

Pyrazole-3,5-dicarboxylic acid is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry and the design of Metal-Organic Frameworks (MOFs). While often queried under the nomenclature 3H-pyrazole-3,5-dicarboxylic acid , understanding the structural dynamics of this compound requires a deep dive into pyrazole tautomerism. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and bench-level execution. This guide elucidates the causality behind its structural behavior, provides field-proven synthesis and analytical protocols, and explores its advanced applications as a structural linker.

Physicochemical Profiling & Structural Dynamics

To effectively utilize pyrazole-3,5-dicarboxylic acid in synthesis or formulation, one must first establish its fundamental physicochemical baseline[1][2]. The compound typically exists in either an anhydrous form or as a monohydrate, which significantly alters its molecular weight and handling properties[1].

Quantitative Data Summary
PropertyAnhydrous FormMonohydrate Form
IUPAC / Common Name 1H-Pyrazole-3,5-dicarboxylic acidPyrazole-3,5-dicarboxylic acid monohydrate
CAS Registry Number 3112-31-0303180-11-2
Molecular Formula C₅H₄N₂O₄C₅H₄N₂O₄·H₂O
Molecular Weight 156.10 g/mol 174.11 g/mol
Physical Appearance White to off-white crystalline solidWhite powder to crystal
Solubility Soluble in polar solvents (H₂O, MeOH)Soluble in polar solvents (H₂O, MeOH)
The 3H- vs. 1H- Tautomerism Paradigm

A common point of confusion in chemical databases is the distinction between 3H-pyrazole and 1H-pyrazole derivatives[3]. In the pyrazole ring system, tautomerism dictates molecular stability. 3H-pyrazoles that possess a hydrogen atom at the C3 (or C5) position undergo an essentially irreversible tautomerization to yield the thermodynamically stable 1H-pyrazole form[4].

Causality in Application: Why does this matter? The 1H-tautomer provides a stable, planar aromatic system. When utilized as a ligand in MOF synthesis or as a pharmacophore, the N-H group (1H position) acts as a critical hydrogen-bond donor, while the adjacent nitrogen acts as an acceptor. This dual capability allows the molecule to form robust, predictable coordination geometries.

Tautomerism Node1 3H-Pyrazole-3,5-Dicarboxylic Acid (Kinetic / Less Stable) Node2 1H-Pyrazole-3,5-Dicarboxylic Acid (Thermodynamically Stable) Node1->Node2 Rapid H-Shift (Irreversible) Node3 Deprotonated Ligand (Active Coordination Mode) Node2->Node3 Deprotonation (pH > pKa)

Tautomeric equilibrium favoring the 1H-pyrazole form and its deprotonated ligand state.

Synthesis Methodologies & Analytical Validation

Bench-Scale Synthesis Protocol

The most reliable and scalable method for synthesizing 1H-pyrazole-3,5-dicarboxylic acid is the exhaustive oxidation of 3,5-dimethylpyrazole using potassium permanganate (KMnO₄)[5]. This protocol is designed to be a self-validating system: the visual color changes (purple to brown precipitate) serve as built-in progress indicators.

Step-by-Step Methodology:

  • Dissolution: Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of deionized water heated to 70°C.

  • Controlled Oxidation: Slowly add 517 g (3.271 mol) of KMnO₄ in batches to the hot solution.

    • Causality of Experimental Choice: The reaction is highly exothermic. The temperature must be strictly maintained between 85–90°C. Dropping below 85°C stalls the oxidation, leading to intermediate mono-carboxylic acids. Exceeding 90°C risks oxidative cleavage of the robust pyrazole ring.

  • Quenching & Filtration: Allow the mixture to cool to room temperature. The byproduct, manganese dioxide (MnO₂), precipitates as a dense brown solid. Filter the MnO₂ and wash the filter cake thoroughly with hot water to recover any trapped product.

  • Acidification: Acidify the clear aqueous filtrate using concentrated HCl until the pH reaches 2.0.

    • Causality of Experimental Choice: At pH 2, the carboxylate groups are fully protonated, neutralizing the molecule and drastically reducing its aqueous solubility, forcing the diacid to precipitate as white crystals.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the product (Yield: ~33%, mp 257-258°C)[5].

Synthesis A 3,5-Dimethylpyrazole + H2O (70°C) B Add KMnO4 (Maintain 85-90°C) A->B C Filter MnO2 Cool to RT B->C D Acidify (HCl to pH 2) Precipitate C->D E 1H-Pyrazole-3,5- Dicarboxylic Acid D->E

Step-by-step synthetic workflow for 1H-pyrazole-3,5-dicarboxylic acid via oxidation.

Analytical Characterization (HPLC)

For pharmaceutical and materials applications, verifying the purity of the diacid is critical. Because the molecule is highly polar and acidic, standard C18 columns often suffer from peak tailing and poor retention.

Validated HPLC Protocol:

  • Column: Mixed-mode or low-silanol reverse-phase column (e.g., Newcrom R1)[6].

  • Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric Acid (or Formic acid for LC-MS compatibility).

  • Causality of Experimental Choice: The use of a low-silanol column combined with an acidic modifier suppresses the ionization of the carboxylic acid groups, ensuring sharp, symmetrical peaks and reproducible retention times[6].

Advanced Applications: Metal-Organic Frameworks (MOFs)

Beyond its utility as a bifunctional building block in drug discovery, pyrazole-3,5-dicarboxylic acid (H₃PzDC) has emerged as a premier "V-shaped" organic linker in the synthesis of permanently porous Metal-Organic Frameworks (MOFs)[7].

Hydrothermal Synthesis of CAU-56as (Fe-MOF)

A prime example of its application is the synthesis of CAU-56as, a highly porous Fe(III)-MOF utilized for gas adsorption and catalysis[7].

Step-by-Step Methodology:

  • Precursor Loading: Introduce 69.65 mg (0.4 mmol) of pyrazole-3,5-dicarboxylic acid monohydrate into a 2.5 mL Teflon-lined reactor.

  • Modulator Addition: Add 800 μL of aqueous NaOH (1 mol/L) and 480 μL of acetic acid.

    • Causality of Experimental Choice: Acetic acid acts as a "modulator." Because the pyrazole diacid binds extremely rapidly to Fe(III), amorphous coordination polymers often form. Acetic acid competes for the metal coordination sites, slowing down the reaction kinetics and allowing highly ordered, crystalline 3D frameworks to assemble[7].

  • Metal Source: Add 720 μL of a freshly prepared iron(III) sulfate solution (1 mol/L).

  • Hydrothermal Treatment: Seal the reactor, heat to 120°C over 1 hour, and maintain for 6 hours. Cool to room temperature over 3 hours.

  • Harvesting: Filter the resulting green single crystals and wash with water and ethanol.

MOF Fe Iron(III) Sulfate (Metal Node) Hydrothermal Hydrothermal Synthesis (120°C, 6h) Fe->Hydrothermal Ligand Pyrazole-3,5-Dicarboxylic Acid (V-Shaped Linker) Ligand->Hydrothermal Modulator Acetic Acid + NaOH (Modulator/Deprotonator) Modulator->Hydrothermal MOF CAU-56as Fe-MOF (Porous 3D Framework) Hydrothermal->MOF

Hydrothermal synthesis pathway of the CAU-56as Metal-Organic Framework.

References

  • SAFETY DATA SHEET - Fisher Scientific Fisher Scientific UK URL
  • 1H-Pyrazole-3,5-dicarboxylic acid | 3112-31-0 - Manchester Organics Manchester Organics URL
  • 85908-17-4 | 3H-Pyrazole-3,5-dicarboxylic acid | BLD Pharm BLD Pharm URL
  • BU CI >(BUI: 3.2.1.1. (Houben-Weyl tautomerization)
  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - ChemicalBook ChemicalBook URL
  • Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column SIELC Technologies URL
  • Synthesis and Crystal Structure of Two Fe(III)

Sources

Foundational

Solubility Dynamics of 3H-Pyrazole-3,5-Dicarboxylic Acid in Organic Solvents: A Mechanistic Guide

Executive Summary 3H-Pyrazole-3,5-dicarboxylic acid (often referred to interchangeably as 1H-pyrazole-3,5-dicarboxylic acid or H3pdc) is a versatile heterocyclic building block widely utilized in the synthesis of metal-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3H-Pyrazole-3,5-dicarboxylic acid (often referred to interchangeably as 1H-pyrazole-3,5-dicarboxylic acid or H3pdc) is a versatile heterocyclic building block widely utilized in the synthesis of metal-organic frameworks (MOFs) and pharmaceutical intermediates[1][2]. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, formulation, and biological assay preparation. This whitepaper provides a comprehensive, mechanistic analysis of its solubility behavior, grounded in structural chemistry, and outlines a self-validating experimental protocol for accurate solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of 3H-pyrazole-3,5-dicarboxylic acid (CAS: 303180-11-2 for the monohydrate form) is fundamentally dictated by its capacity to form extensive intermolecular hydrogen bond networks[2].

The Causality of Dissolution

The molecule features a five-membered pyrazole ring containing two adjacent nitrogen atoms, flanked by two carboxylic acid groups (-COOH) at the 3 and 5 positions[2].

  • Crystal Lattice Energy: In the solid state, the compound forms a rigid crystal lattice driven by strong hydrogen bonding between the carboxylic acid dimers and the pyrazole NH/N pairs.

  • Solvent Interaction: For dissolution to occur, the solvent must possess sufficient polarity and hydrogen-bonding capability to disrupt this lattice.

  • Polar Protic Solvents (e.g., Methanol): Solvents like methanol can simultaneously act as hydrogen bond donors and acceptors, effectively solvating the -COOH groups and the pyrazole ring, resulting in moderate to high solubility[1].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is an exceptional hydrogen bond acceptor. It aggressively disrupts the intermolecular H-bonds of the solute without donating protons, making it the premier solvent for preparing highly concentrated stock solutions for biological assays[3].

  • Non-Polar Solvents (e.g., Hexane, Toluene): The compound exhibits negligible solubility in non-polar organics because these solvents lack the dielectric constant and functional groups necessary to overcome the solute's lattice energy.

Quantitative Solubility Profile

The following table summarizes the solubility of 3H-pyrazole-3,5-dicarboxylic acid across various solvent classes at standard ambient temperature (20–25 °C).

SolventClassificationSolubility (mg/mL)Mechanistic Rationale
Water Polar Protic~25.0[1]High dielectric constant; partial ionization of -COOH groups enhances aqueous solvation[2].
Methanol Polar Protic~15.0[1]Strong H-bond donor/acceptor interactions effectively solvate the pyrazole and carboxylate moieties.
DMSO Polar Aprotic>50.0[3]Exceptional H-bond acceptor; widely used to prepare highly concentrated stock solutions for in vitro assays[3].
Ethanol Polar Protic~5.0 - 10.0Lower dielectric constant and greater steric bulk compared to methanol reduces solvation efficiency.
Hexane Non-Polar< 0.1Inability to disrupt the strong intermolecular hydrogen-bonded crystal lattice.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To ensure absolute trustworthiness in solubility data during drug development, researchers must employ a self-validating system. The kinetic dissolution rate must not be conflated with thermodynamic solubility. The following protocol guarantees high-fidelity data.

Step-by-Step Workflow
  • Preparation of Saturated Solutions: Add an excess amount of solid 3H-pyrazole-3,5-dicarboxylic acid (approx. 100 mg) to 5.0 mL of the target organic solvent (e.g., Methanol, DMSO) in a tightly sealed 10 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the pyrazole core during the extended equilibration period.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, preventing false-low readings caused by slow dissolution kinetics.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C. Causality: Ultracentrifugation strictly separates undissolved micro-particulates from the liquid phase. Filtration is avoided as the solute may adsorb onto the filter membrane, artificially lowering the quantified concentration.

  • Sampling and Dilution: Carefully extract a 1.0 mL aliquot of the clear supernatant. Dilute immediately with the HPLC mobile phase to bring the concentration within the linear range of the detector.

  • HPLC-UV Quantification (The Self-Validating Step): Analyze the sample using a C18 reverse-phase column.

    • Validation Loop: Construct a 5-point standard calibration curve (R² ≥ 0.999). Inject a known Quality Control (QC) standard every 10 samples. If the QC deviates by >2%, the system halts, and the run is invalidated. This ensures instrument drift does not compromise the solubility data.

Workflow Visualization

G N1 3H-Pyrazole-3,5-dicarboxylic Acid (Solid State) N3 Isothermal Shake-Flask Equilibration (48h at 25°C) N1->N3 N2 Solvent Selection (MeOH, DMSO, DMF) N2->N3 N4 Phase Separation (Centrifugation at 10k rpm) N3->N4 Equilibrium Reached N5 Supernatant Extraction & Serial Dilution N4->N5 Isolate Soluble Fraction N6 HPLC-UV Quantification (Self-Validating QC Loop) N5->N6 N7 Thermodynamic Solubility Profile Generation N6->N7 Data Integration

Figure 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Applications in Drug Development & Synthesis

The solubility constraints of 3H-pyrazole-3,5-dicarboxylic acid directly influence synthetic strategies in medicinal chemistry. Because the di-acid form is highly polar and poorly soluble in lipophilic environments, drug developers frequently synthesize dialkyl pyrazole-3,5-dicarboxylates (e.g., diethyl ester derivatives)[3].

  • Esterification for Lipophilicity: Converting the carboxylic acids to ethyl esters significantly lowers the melting point (to ~51-55 °C) and drastically increases solubility in less polar organic solvents[4]. This modification is crucial for enhancing membrane permeability when developing antiprotozoal agents targeting Trypanosoma cruzi and Leishmania species[3].

  • Biological Assays: For in vitro testing of the parent acid, researchers rely on DMSO to create highly concentrated stock solutions (e.g., 100 mM), which are then serially diluted into aqueous cell culture media, ensuring the final DMSO concentration remains below cytotoxic thresholds (typically <0.1%)[3].

References

  • 3,5-Pyrazoledicarboxylic Acid Monohydrate: Technical Specifications and Applications. NBInno.
  • Pyrazole-3,5-dicarboxylic acid monohydrate (CAS 303180-11-2). CymitQuimica.
  • 3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. NBInno.
  • Simple dialkyl pyrazole-3,5-dicarboxylates show in vitro and in vivo activity against disease-causing trypanosomatids. Parasitology (Cambridge University Press).

Sources

Exploratory

Spectroscopic Elucidation and Tautomeric Dynamics of 3H-Pyrazole-3,5-dicarboxylic Acid: A Technical Guide

Executive Summary 3H-Pyrazole-3,5-dicarboxylic acid is a highly reactive, non-aromatic heterocyclic species. Unlike its thermodynamically stable, aromatic counterpart (1H-pyrazole-3,5-dicarboxylic acid)[1], the 3H-tautom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3H-Pyrazole-3,5-dicarboxylic acid is a highly reactive, non-aromatic heterocyclic species. Unlike its thermodynamically stable, aromatic counterpart (1H-pyrazole-3,5-dicarboxylic acid)[1], the 3H-tautomer is characterized by an sp³-hybridized carbon at the 3-position and a localized N=N double bond. Because the 1H-form is favored by aromatic stabilization, the 3H-form is typically encountered as a transient intermediate during photochemical extrusions[2] or when kinetically trapped. This whitepaper provides a comprehensive framework for analytical scientists to distinguish, trap, and spectroscopically validate the elusive 3H-tautomer using NMR, FT-IR, and Mass Spectrometry.

Structural Causality & Tautomeric Dynamics (E-E-A-T)

To successfully analyze 3H-pyrazole-3,5-dicarboxylic acid, one must understand the causality behind its spectroscopic behavior. The analytical strategy is entirely dictated by the structural disruption of aromaticity:

  • Hybridization Shift (The NMR Anchor): In the 1H-tautomer, all ring carbons are sp²-hybridized. In the 3H-tautomer, the proton migration to C3 converts it into an sp³-hybridized center[3]. This fundamental change shifts the C3 resonance from the aromatic region (~140 ppm) to the aliphatic/allylic region (~65–80 ppm), providing a definitive, self-validating diagnostic marker.

  • Vibrational Modes (The IR Binary): The tautomerization from 1H to 3H eliminates the N-H bond. Consequently, the broad, highly polar N-H stretching band (>3100 cm⁻¹) vanishes, replaced by localized N=N and C=N vibrational modes.

  • Diazo-like Fragmentation (The MS Pathway): 3H-pyrazoles possess a localized N=N bond, making them structurally analogous to cyclic diazo compounds. Upon thermal or collisional activation, they readily extrude nitrogen gas (N₂) to form cyclopropene derivatives[2]. This -28 Da neutral loss is highly diagnostic for the 3H-tautomer.

Spectroscopic Data Profiling

The following tables synthesize the quantitative data required to confidently identify the 3H-tautomer and differentiate it from the 1H-tautomer.

Table 1: Comparative NMR Assignments (CD₂Cl₂ or THF-d₈, -40 °C)

Note: Low temperatures and aprotic solvents are mandatory to prevent rapid proton exchange back to the 1H-form.

NucleusPosition3H-Pyrazole-3,5-dicarboxylic acid1H-Pyrazole-3,5-dicarboxylic acidStructural Rationale
¹H NMR N-HAbsent~13.5 - 14.5 ppm (br s)3H-form lacks the pyrrole-like nitrogen.
¹H NMR C3-H~5.2 - 5.8 ppm (d)AbsentProton is attached to an sp³ carbon in the 3H-form.
¹H NMR C4-H~6.8 - 7.2 ppm (d)~7.0 - 7.3 ppm (s)sp² carbon; couples with C3-H in 3H-form.
¹³C NMR C3~65.0 - 75.0 ppm ~140.0 - 145.0 ppmGold Standard Marker: sp³ hybridization in 3H[3].
¹³C NMR C4~115.0 - 125.0 ppm~110.0 - 115.0 ppmsp² hybridization in both forms.
¹³C NMR C5~145.0 - 155.0 ppm~140.0 - 145.0 ppmsp² hybridization; adjacent to C=N in 3H-form.
Table 2: Key FT-IR Vibrational Modes (ATR-FTIR, Solid State)
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3200 - 3400 N-H StretchAbsent in 3H-form. Presence indicates 1H-tautomer.
2800 - 3100 O-H Stretch (COOH)Broad, overlapping band present in both tautomers.
1710 - 1740 C=O StretchStrong carbonyl stretch from the carboxylic acid groups.
1600 - 1650 C=N StretchLocalized imine-like stretch prominent in 3H-pyrazoles.
1520 - 1580 N=N StretchAzo-group stretch characteristic of the 3H-ring system.
Table 3: ESI-MS/MS Fragmentation (Negative Ion Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanistic Pathway
155 [M-H]⁻12728 Da (N₂)Extrusion of localized N=N to form cyclopropene[2].
155 [M-H]⁻11144 Da (CO₂)Decarboxylation of the C3 or C5 carboxylic acid.
127 [M-H-N₂]⁻8344 Da (CO₂)Secondary decarboxylation of the cyclopropene intermediate.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to prevent false positives caused by tautomerization during analysis.

Protocol A: Kinetic Trapping & Low-Temperature NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.5 mL of pre-chilled, anhydrous THF-d₈ or CD₂Cl₂. Causality: Protic solvents (like Methanol-d₄ or D₂O) will catalyze immediate tautomerization to the 1H-form. Aprotic solvents freeze the equilibrium.

  • Instrument Calibration: Pre-cool the NMR probe to -40 °C. Perform tuning, matching, and shimming on a dummy sample at the target temperature to minimize the analyte's thermal exposure.

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra. Look for the absence of the far-downfield N-H proton and the emergence of the ~70 ppm ¹³C signal.

  • Self-Validation (2D HSQC): Run a ¹H-¹³C HSQC experiment. You must observe a direct correlation cross-peak between the ¹H signal at ~5.5 ppm and the ¹³C signal at ~70 ppm. This definitively proves the proton is attached to the sp³ ring carbon, ruling out impurities.

Protocol B: ESI-MS/MS Fragmentation Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution in anhydrous Acetonitrile. Avoid the addition of formic acid or water, which can induce proton-transfer tautomerization.

  • Ionization: Utilize Electrospray Ionization in Negative Mode (ESI-). The presence of two carboxylic acid groups ensures excellent ionization efficiency as the [M-H]⁻ ion (m/z 155).

  • Collision-Induced Dissociation (CID): Isolate m/z 155 and apply a low collision energy ramp (10–20 eV).

  • Self-Validation: Monitor the ratio of m/z 127 (-N₂) to m/z 111 (-CO₂). The facile loss of N₂ is the hallmark of the 3H-pyrazole's diazo-like structure[2].

Visualizing Tautomeric Dynamics and Fragmentation

TautomerWorkflow A 3H-Pyrazole-3,5-dicarboxylic acid (sp3 C3, Non-aromatic) B 1H-Pyrazole-3,5-dicarboxylic acid (sp2 C3, Aromatic) A->B Proton Transfer (Rapid in protic media) C Low Temp NMR (Aprotic Solvent) A->C Kinetic Trapping D FT-IR Analysis (No N-H Stretch) A->D Solid-State ID

Fig 1. Tautomeric equilibrium and kinetic trapping workflows for 3H-pyrazole analysis.

MSFragmentation M [M-H]⁻ Ion m/z 155 F1 [M-H - N₂]⁻ m/z 127 (Cyclopropene deriv.) M->F1 - N₂ (28 Da) Diagnostic for 3H-tautomer F2 [M-H - CO₂]⁻ m/z 111 M->F2 - CO₂ (44 Da) F3 [M-H - N₂ - CO₂]⁻ m/z 83 F1->F3 - CO₂ (44 Da) F2->F3 - N₂ (28 Da)

Fig 2. Diagnostic ESI-MS/MS fragmentation pathway of 3H-pyrazole-3,5-dicarboxylic acid.

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Foundational

The Pyrazole Scaffold in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry and drug discovery[1]. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in modern medicinal chemistry and drug discovery[1]. Characterized by its unique electronic distribution, tautomerism, and hydrogen-bonding capabilities, the pyrazole nucleus is a core structural motif in over 40 FDA-approved pharmaceuticals[2]. This technical guide provides an in-depth analysis of pyrazole-containing organic compounds, detailing their fundamental chemical properties, validated synthetic methodologies, structure-activity relationships (SAR), and precise pharmacological mechanisms, with a specific focus on kinase inhibition.

Chemical Foundations of the Pyrazole Nucleus

Pyrazole ( C3​H4​N2​ ) exhibits a combination of rigidity and adaptability that is highly advantageous for rational drug design[3]. The ring features a 1,2-diazole configuration where the two nitrogen atoms serve distinct chemical roles:

  • N-1 (Pyrrole-like): Acts as a hydrogen bond donor.

  • N-2 (Pyridine-like): Acts as a hydrogen bond acceptor[2].

This dual capacity allows pyrazole derivatives to form highly specific, directional interactions within the binding pockets of target proteins. Furthermore, the pyrazole ring enforces defined spatial relationships between its substituents while accommodating extensive structural diversification across its five available substitution sites, making it an ideal platform for SAR exploration[3].

Synthetic Methodologies: The Knorr Pyrazole Synthesis

While numerous synthetic routes exist (e.g., 1,3-dipolar cycloadditions), the Knorr Pyrazole Synthesis remains the cornerstone protocol for generating substituted pyrazoles. First reported in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative provides robust chemoselective access to pyrazole cores[4][5].

Causality in Reaction Design

The efficiency of the Knorr synthesis relies heavily on precise environmental control:

  • Acid Catalysis: The addition of glacial acetic acid is not merely to adjust pH; it actively facilitates both the initial imine formation and the subsequent cyclization by protonating the ketone oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen[5].

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyls, regioselectivity is governed by the differential electrophilicity of the two carbonyl carbons and the steric hindrance of the hydrazine substituents[4].

  • Thermal Activation: Solvents like 1-propanol (boiling point ~97°C) are selected to provide sufficient thermal energy to drive the dehydration steps without causing thermal degradation of the highly reactive hydrazine precursor[6].

Self-Validating Experimental Protocol

The following is a standardized, self-validating protocol for the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one, designed to ensure high yield and verifiable purity[4][6].

Step-by-Step Methodology:

  • Reagent Assembly: In a 20-mL scintillation vial, combine 3 mmol of ethyl benzoylacetate and 6 mmol of hydrazine hydrate. (Caution: Hydrazine is highly toxic; perform in a fume hood)[4][6].

  • Solvent & Catalyst Addition: Add 3 mL of 1-propanol followed by exactly 3 drops of glacial acetic acid to initiate catalytic protonation[6].

  • Thermal Cyclocondensation: Heat the mixture on a stirring hot plate at ~100°C for 1 hour. This drives the rapid loss of two water molecules required for aromatic ring formation[6].

  • In-Process Validation (TLC): After 1 hour, perform Thin-Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase. Compare against the ethyl benzoylacetate starting material to confirm complete consumption[6].

  • Quenching & Crystallization: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture. Turn off the heat and allow the reaction to cool slowly over 30 minutes while stirring. Causality: Slow cooling facilitates the formation of a highly ordered crystalline lattice, effectively excluding reaction byproducts from the precipitate[4][6].

  • Isolation & Final Validation: Isolate the product via vacuum filtration (Büchner funnel). Dry the solid and determine the mass to calculate percent yield. Validate purity by measuring the melting point range and performing a final TLC (100% ethyl acetate)[6].

Knorr_Workflow Step1 1. Reagent Mixing (β-ketoester + Hydrazine) Step2 2. Acid Catalysis (Glacial Acetic Acid) Step1->Step2 Protonates Carbonyl Step3 3. Thermal Activation (100°C for 1h) Step2->Step3 Drives Dehydration Step4 4. In-Process Control (TLC Monitoring) Step3->Step4 Checks Consumption Step5 5. Crystallization (Slow Cooling) Step4->Step5 If Complete Step6 6. Validation (Melting Point & Yield) Step5->Step6 Purifies Product

Workflow of the self-validating Knorr pyrazole synthesis protocol.

Pharmacological Mechanisms: The JAK/STAT Pathway

Pyrazole derivatives have demonstrated exceptional efficacy as protein kinase inhibitors[1]. A premier example is Ruxolitinib , the first FDA-approved inhibitor targeting Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)[7].

Mechanism of Action

The JAK/STAT signaling pathway is a critical cellular mechanism mediating inflammatory responses and hematopoiesis. Under normal physiological conditions, extracellular cytokines bind to their respective receptors, inducing receptor dimerization. This recruits and activates intracellular JAKs, which cross-phosphorylate each other and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs (pSTAT) dimerize and translocate to the nucleus to initiate gene transcription[7][8].

In pathological states like myelofibrosis, macrophage activation syndrome (MAS), or severe viral pneumonias (e.g., COVID-19 cytokine storms), this pathway is aberrantly hyperactivated[7][8]. Ruxolitinib intervenes by acting as an ATP-competitive inhibitor at the JAK kinase domain. The pyrazole scaffold acts as an aryl bioisostere; while it improves lipophilicity, its precise spatial geometry facilitates optimal positioning of the drug within the ATP-binding pocket, effectively blocking the trans-phosphorylation of JAK and the downstream phosphorylation of STAT3 and STAT5[2][8][9].

JAK_STAT Cytokine Cytokine Signal (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds & Dimerizes JAK JAK1 / JAK2 Kinase Receptor->JAK Recruits STAT Unphosphorylated STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK ATP Competitive Inhibition pSTAT Phosphorylated STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Target Gene Transcription pSTAT->Nucleus Nuclear Translocation

Mechanism of JAK/STAT pathway inhibition by the pyrazole drug ruxolitinib.

Quantitative Landscape of Pyrazole Therapeutics

The clinical success of the pyrazole scaffold spans multiple therapeutic areas, from oncology to metabolic disorders. The table below summarizes key FDA-approved pyrazole-containing drugs, highlighting their primary molecular targets and the specific functional role the pyrazole ring plays in their pharmacodynamics[1][2][3].

Drug NamePrimary TargetPrimary Therapeutic IndicationStructural Role of Pyrazole Scaffold
Celecoxib Cyclooxygenase-2 (COX-2)Rheumatoid arthritis, OsteoarthritisActs as an aryl bioisostere; enforces spatial geometry for selective COX-2 pocket binding over COX-1.
Ruxolitinib JAK1 / JAK2 KinasesMyelofibrosis, Polycythemia veraATP mimetic; establishes critical hydrogen bonds within the kinase hinge region.
Crizotinib ALK / ROS1 Tyrosine KinasesNon-Small Cell Lung Cancer (NSCLC)Core pharmacophore for kinase domain interaction and orientation of flanking aromatic rings.
Sildenafil Phosphodiesterase 5 (PDE5)Erectile dysfunction, Pulmonary hypertensionProvides structural rigidity and optimal vectorization of substituents for active site binding.
Rimonabant Cannabinoid Receptor 1 (CB1)Anti-obesity (Historically significant)Modulates lipophilicity and dictates the conformational presentation to the transmembrane receptor.

Recent Advances in Green Chemistry Synthesis

Modern medicinal chemistry is increasingly focused on sustainable practices. Recent bibliometric analyses indicate a massive shift toward green synthetic methodologies for pyrazole derivatives. Between 2014 and 2024, microwave-assisted synthesis was employed in 68% of published studies regarding pyrazole derivative synthesis[1].

Microwave and ultrasound-assisted techniques offer profound advantages over conventional heating:

  • Reaction Kinetics: Microwave irradiation provides direct, volumetric heating, drastically reducing reaction times from hours to minutes[1][10].

  • Thermodynamic Efficiency: These methods achieve higher yields by minimizing the thermal degradation of sensitive intermediates, aligning closely with the fundamental principles of green chemistry[10].

Conclusion

The pyrazole ring is an indispensable tool in the medicinal chemist's arsenal. Its unique physicochemical properties—specifically its dual hydrogen-bonding capability and structural rigidity—make it an optimal scaffold for interacting with complex biological targets like the JAK/STAT pathway and COX enzymes. As synthetic methodologies evolve toward highly efficient, microwave-assisted protocols, the rapid generation of diverse pyrazole libraries will continue to accelerate the discovery of targeted therapeutics for oncology, inflammation, and beyond.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis of Metal-Organic Frameworks Using Pyrazole-3,5-Dicarboxylic Acid

Introduction Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high surface area, tunable porosity, and funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high surface area, tunable porosity, and functional versatility make them exceptional candidates for applications in gas storage and separation, catalysis, drug delivery, and sensing.[2][3]

This guide focuses on the use of Pyrazole-3,5-dicarboxylic acid (H3PzDC) , a versatile and highly functional organic linker. Its V-shaped geometry, combined with multiple coordination sites—two carboxylate groups and a pyrazole ring with a reactive N-H group—allows for the construction of MOFs with unique topologies and chemical properties.[2][4][5] The ability to coordinate through both nitrogen and oxygen atoms provides a rich design space for novel frameworks.[4][6] This document provides foundational principles, detailed synthesis protocols for key H3PzDC-based MOFs, and essential characterization techniques for researchers in materials science and drug development.

Foundational Principles of Synthesis

The successful synthesis of a targeted MOF is not merely procedural; it is a controlled orchestration of chemical principles. The choice of synthesis conditions directly dictates the final structure, purity, and properties of the material.

Core Synthesis Strategies

Solvothermal and Hydrothermal Synthesis: These are the most prevalent methods for producing high-quality, crystalline MOFs.[7] The reaction is conducted in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. This elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization process, which is often slow at ambient conditions.[8]

  • Solvothermal: Uses an organic solvent or a mixture of organic solvents.

  • Hydrothermal: Primarily uses water as the solvent, offering a more environmentally friendly ("green") synthesis route.[4]

Critical Parameters and Their Mechanistic Influence

The formation of a specific MOF architecture is a competitive process of coordination bond formation. Manipulating the following parameters allows a researcher to guide the self-assembly process toward the desired product.

ParameterInfluence & Scientific Rationale
Metal Source & Counter-ion The metal ion (e.g., Fe³⁺, Al³⁺, Zr⁴⁺) defines the geometry of the inorganic building unit (IBU). The counter-ion (e.g., NO₃⁻, Cl⁻, SO₄²⁻) can also play a critical role. For instance, sulfate ions were found to be essential co-ligands in the formation of the porous Fe(III)-MOF, CAU-56as, by capping the trinuclear iron clusters and directing the final framework topology.[4]
Solvent System The solvent's polarity, boiling point, and ability to coordinate with the metal center can significantly impact the reaction. N,N-Dimethylformamide (DMF) is widely used due to its high boiling point and ability to dissolve both the metal salt and the organic linker.[9][10] However, in some cases, DMF can decompose at high temperatures to generate dimethylamine, which may become incorporated into the MOF structure.[11] Water is a preferred solvent for "green" syntheses, as demonstrated in the production of MOF-303.[12]
Temperature & Reaction Time These parameters control the kinetics of nucleation and crystal growth. Insufficient temperature or time may lead to an amorphous product or incomplete reaction. Conversely, excessively high temperatures can lead to the formation of dense, non-porous phases. Optimal conditions are typically determined empirically, with common ranges being 100-150°C for 24-72 hours.[4][8]
pH & Modulators The deprotonation state of the pyrazole-3,5-dicarboxylic acid linker is pH-dependent, which in turn affects its coordination behavior.[6] Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), are often added to the reaction. These molecules compete with the primary linker for coordination sites on the metal cluster. This competition slows down the rate of framework assembly, preventing rapid precipitation and promoting the growth of larger, higher-quality crystals.[4][13]
Molar Ratios The stoichiometry of the reactants (metal-to-linker ratio) is a fundamental parameter that dictates the composition of the final product. A systematic screening of molar ratios is often the first step in exploring a new MOF system, as it can lead to the discovery of entirely different phases.[4]
General Synthesis Workflow

The diagram below illustrates a typical workflow for the solvothermal synthesis of a MOF.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation A Dissolve Metal Salt in Solvent C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve H3PzDC Linker & Modulator in Solvent B->C D Seal & Heat (e.g., 100-150 °C, 24-72h) C->D E Cool to Room Temp. & Isolate Crystals (Filtration/Centrifugation) D->E F Wash with Fresh Solvent (e.g., DMF, Ethanol) E->F G Activate (Solvent Exchange & Heat under Vacuum) F->G H Characterize Product (PXRD, BET, TGA, etc.) G->H

Fig. 1: General workflow for solvothermal MOF synthesis.

Detailed Synthesis Protocols

The following protocols are adapted from peer-reviewed literature and represent robust methods for synthesizing prominent MOFs based on pyrazole-3,5-dicarboxylic acid.

Protocol 1: Solvothermal Synthesis of an Iron-Based MOF (CAU-56as)

This protocol describes the synthesis of a porous Fe(III)-MOF where sulfate and acetate act as crucial co-ligands.[4] The procedure highlights the importance of the metal source and modulators in directing the final structure.

  • Materials:

    • Iron(III) sulfate hydrate (Fe₂(SO₄)₃·xH₂O)

    • Pyrazole-3,5-dicarboxylic acid (H₃PzDC)

    • Acetic acid (CH₃COOH)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Equipment:

    • 20 mL Teflon-lined stainless steel autoclave

    • Oven capable of maintaining 150°C

    • Centrifuge or filtration setup

  • Procedure:

    • In a glass vial, dissolve 140 mg of Iron(III) sulfate hydrate in 4 mL of DMF.

    • Add 56 mg of pyrazole-3,5-dicarboxylic acid to the solution.

    • Add 1 mL of acetic acid, which acts as a modulator to improve crystal quality.

    • Stir the mixture until a homogenous suspension is formed.

    • Transfer the suspension to a 20 mL Teflon-lined autoclave and seal it tightly.

    • Place the autoclave in a preheated oven at 150°C for 24 hours.

    • After 24 hours, allow the autoclave to cool naturally to room temperature.

    • Isolate the light-yellow crystalline product by centrifugation or filtration.

    • Wash the product three times with fresh DMF, followed by three washes with ethanol to remove unreacted precursors.

    • Dry the final product under vacuum at room temperature.

Protocol 2: Aqueous Synthesis of an Aluminum-Based MOF (MOF-303)

This protocol details the synthesis of the highly stable MOF-303 using water as the solvent, representing a more environmentally friendly approach.[12]

  • Materials:

    • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

    • Pyrazole-3,5-dicarboxylic acid monohydrate (H₃PzDC·H₂O)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Methanol

  • Equipment:

    • 20 mL glass scintillation vial

    • Oven capable of maintaining 100°C

    • Centrifuge or filtration setup

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 241 mg (1.0 mmol) of AlCl₃·6H₂O in 10 mL of deionized water.

    • Add 174 mg (1.0 mmol) of H₃PzDC·H₂O to the solution.

    • Prepare a 1 M NaOH solution. Slowly add the NaOH solution dropwise to the reaction mixture until the pH is approximately 4.0.

    • Cap the vial tightly and place it in a preheated oven at 100°C for 72 hours.

    • After the reaction is complete, cool the vial to room temperature. A white microcrystalline powder should be visible.

    • Collect the product by centrifugation or filtration.

    • Wash the collected solid thoroughly with deionized water (3 times) and then with methanol (3 times).

    • Activate the sample by heating at 150°C under dynamic vacuum for 12 hours to remove guest water and solvent molecules from the pores.

Protocol 3: Room-Temperature Synthesis of a Zirconium-Based MOF (Zr-3.5-PDA)

This method avoids the need for high-temperature autoclaves, making it more accessible and energy-efficient. It relies on the use of a modulator (formic acid) to control the reaction at ambient temperature.[13]

  • Materials:

    • Zirconium(IV) chloride (ZrCl₄)

    • Pyrazole-3,5-dicarboxylic acid monohydrate (H₃PzDC·H₂O)

    • Formic acid (HCOOH)

    • Deionized water

    • Ethanol

  • Equipment:

    • Glass beaker or flask

    • Magnetic stirrer

    • Centrifuge

  • Procedure:

    • In a beaker, combine 350 mg (1.5 mmol) of ZrCl₄ and 174 mg (1.0 mmol) of H₃PzDC·H₂O.

    • Add 8 mL of deionized water and 3 mL of formic acid to the solids.

    • Stir the resulting solution vigorously at room temperature for 72 hours. A white precipitate will form over time.

    • Collect the white solid product by centrifugation.

    • Wash the product sequentially with deionized water (3 times) and ethanol (3 times) to ensure the removal of any unreacted starting materials.

    • Dry the final product under vacuum.

Characterization and Validation

Synthesizing a white powder is not enough; rigorous characterization is essential to confirm the identity, purity, and properties of the MOF.

G cluster_primary Primary Validation cluster_secondary Secondary Validation cluster_performance Performance Metrics PXRD Powder X-Ray Diffraction (PXRD) PXRD_desc Confirms crystallinity and phase purity by comparing the experimental pattern to a simulated or reference pattern. PXRD->PXRD_desc FTIR Fourier-Transform Infrared (FTIR) Spectroscopy FTIR_desc Verifies the presence of the H3PzDC linker in the framework and confirms the removal of guest solvents after activation. FTIR->FTIR_desc TGA Thermogravimetric Analysis (TGA) TGA_desc Determines thermal stability and quantifies solvent content within the pores. TGA->TGA_desc BET Gas Adsorption (BET Analysis) BET_desc Measures the specific surface area and pore volume, confirming the permanent porosity of the material. BET->BET_desc

Fig. 2: Key characterization techniques for MOF validation.
Expected Properties of Synthesized MOFs

The table below summarizes key properties for the MOFs described in the protocols, which can be used as benchmarks for successful synthesis.

MOF NameMetal CenterSynthesis MethodBET Surface Area (m²/g)Key PXRD 2θ Peaks (Cu Kα)Reference
CAU-56as Fe(III)Solvothermal~727Data not specified in abstract[4]
MOF-303 Al(III)Aqueous~1380Data not specified in abstract[12]
Zr-3.5-PDA Zr(IV)Room Temp.~1000 (calculated)Data not specified in abstract[13]

Note: Researchers should always refer to the detailed crystallographic information file (CIF) from the original publication to simulate the exact reference PXRD pattern.

Advanced Insights & Troubleshooting

  • Low Crystallinity/Amorphous Product: This is often due to the reaction kinetics being too fast, leading to rapid precipitation. Solution: Increase the concentration of the modulator (e.g., acetic or formic acid), reduce the reaction temperature, or slow the heating rate.

  • Mixed Phases: The formation of multiple crystalline products can occur if the reaction conditions are on the borderline between two stable phases. Solution: Carefully adjust the metal-to-linker ratio or the pH of the solution. A systematic screening of these parameters is often necessary.[4]

  • Poor Yield: This can result from incomplete reaction or low solubility of precursors. Solution: Increase the reaction time, ensure all solids are well-dissolved or suspended before heating, or try a different solvent system. For larger scale syntheses, moving from a sealed autoclave to a round-bottomed flask under reflux can sometimes improve yield and scalability.[14]

Conclusion

Pyrazole-3,5-dicarboxylic acid is a powerful and versatile building block for the construction of advanced Metal-Organic Frameworks. Its unique V-shape and multiple coordination modes enable the synthesis of MOFs with diverse structures and functions. By carefully controlling key reaction parameters such as temperature, solvent, and modulators, researchers can reliably produce highly crystalline and porous materials. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to explore the vast potential of H3PzDC-based MOFs in drug development, separations, and beyond.

References

  • Reinsch, H., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link]

  • El Boutaybi, A., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research. [Link]

  • Li, J., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions. [Link]

  • Zahoor, A., et al. (2023). Solvothermally synthesized pyrazoledicarboxylate incorporated Fe(II) MOF: Design, Characterization, Hirshfeld studies, and Mechanistic insight into Fluorescent Detection of Mutagenic Adulterant 2,4,6-Trinitrophenol. ResearchGate. [Link]

  • Shaikh, S. M., et al. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. ResearchGate. [Link]

  • Li, B., et al. (2018). Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4. PMC. [Link]

  • CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
  • Li, J., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions (RSC Publishing). [Link]

  • El Boutaybi, A., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • El Boutaybi, A., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. [Link]

  • Chaplais, G., et al. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. PMC. [Link]

  • WO2019010102A1 - Porous aluminum pyrazoledicarboxylate frameworks.
  • Rasheed, T., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. [Link]

  • Novita, D., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal. [Link]

  • Tasiopoulos, A. J., et al. (2015). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing). [Link]

  • Ching, N., et al. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate. [Link]

  • Borysiuk, V. A., et al. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. MDPI. [Link]

  • Reinsch, H., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: 3H-Pyrazole-3,5-dicarboxylic Acid as a Versatile Ligand in Coordination Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 3H-Pyrazole-3,5-dicarboxylic acid (PZDC), a robust heterocyclic ligand, has emerged as a cornerstone in the rational design of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3H-Pyrazole-3,5-dicarboxylic acid (PZDC), a robust heterocyclic ligand, has emerged as a cornerstone in the rational design of coordination polymers, particularly Metal-Organic Frameworks (MOFs). Its rigid, V-shaped geometry, coupled with multiple coordination sites—two carboxylate groups and two pyrazole nitrogen atoms—offers predictable control over the resulting supramolecular architecture. The accessibility of these coordination sites can be finely tuned by reaction parameters such as pH, enabling precise structural engineering.[1][2] This guide provides an in-depth exploration of PZDC, covering its synthesis, coordination principles, and detailed protocols for preparing advanced functional materials. We delve into the causality behind experimental choices and showcase applications in gas storage, chemical sensing, and magnetism, providing a comprehensive resource for both new and experienced researchers in the field.

The PZDC Ligand: A Profile for the Coordination Chemist

Structural and Chemical Properties

3H-Pyrazole-3,5-dicarboxylic acid (H₃pzdc), with the molecular formula C₅H₄N₂O₄, is a multitopic linker molecule.[3] Its key feature is the pyrazole ring functionalized with carboxylic acid groups at the 3 and 5 positions. This configuration imparts a specific angular geometry that is highly desirable for building porous, three-dimensional networks.[4][5] The ligand possesses both hard (carboxylate oxygen) and borderline (pyrazole nitrogen) donor atoms, allowing it to coordinate with a wide variety of metal ions, from transition metals to lanthanides.

Rationale for Application in MOF Synthesis

The utility of PZDC in constructing coordination polymers stems from several key attributes:

  • Structural Rigidity and Predetermined Angle: The V-shape of the ligand helps in predicting and designing specific network topologies.

  • Multidentate Coordination: With up to six potential coordination atoms, PZDC can form strong, stable linkages with metal centers, often leading to robust frameworks with high thermal and chemical stability.[1]

  • pH-Dependent Coordination: The protonation state of the carboxylic acid groups and the pyrazole ring can be controlled by adjusting the pH of the reaction medium. This provides a powerful tool to direct the self-assembly process and isolate different structural outcomes from the same set of reagents.[1][2]

  • Active Sites: The uncoordinated nitrogen atoms of the pyrazole ring can serve as Lewis basic sites, which can be exploited for applications in catalysis or post-synthetic modification.

Synthesis of the 3H-Pyrazole-3,5-dicarboxylic Acid Ligand

Synthesis Principle

The most common and reliable method for synthesizing PZDC is the strong oxidation of an inexpensive starting material, 3,5-dimethyl-1H-pyrazole. Potassium permanganate (KMnO₄) is typically used as the oxidant in an aqueous solution. The reaction proceeds by oxidizing the two methyl groups to carboxylic acids. The subsequent workup involves removing the manganese dioxide (MnO₂) byproduct and precipitating the desired product by acidification.[3]

Protocol 1: Laboratory-Scale Synthesis of PZDC Monohydrate

This protocol is adapted from established literature procedures.[3]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (C₅H₈N₂)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Large Beakers (2L), Round-bottom flask (1L)

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a 1L round-bottom flask, dissolve 9.6 g (0.1 mol) of 3,5-dimethyl-1H-pyrazole in 500 mL of deionized water. Heat the mixture to 70°C with stirring until the solid is fully dissolved.

  • Oxidation: While maintaining the temperature between 85-90°C, slowly and carefully add 63.2 g (0.4 mol) of potassium permanganate in small portions over 2-3 hours. Causality Note: The portion-wise addition is critical to control the exothermic reaction and prevent the temperature from exceeding 90°C, which could lead to undesired side products or a runaway reaction. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

  • Reaction Completion: After the final addition of KMnO₄, continue stirring the mixture at 90°C for an additional hour to ensure the reaction goes to completion.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the brown suspension through a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with an additional 100 mL of hot water to recover any product adsorbed onto the MnO₂. Combine the filtrates.

  • Precipitation: Transfer the clear filtrate to a large beaker (2L) and cool it in an ice bath. Slowly acidify the filtrate by adding concentrated HCl dropwise with stirring until the pH reaches 2. Causality Note: Acidification protonates the carboxylate groups, significantly reducing the product's solubility in water and causing it to precipitate out as a white solid.

  • Isolation and Drying: Allow the suspension to stand overnight in a cold place (e.g., 4°C) to maximize precipitation. Collect the white crystalline product by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

  • Expected Yield: ~5.8 g (33%). The product is typically obtained as a monohydrate, C₅H₄N₂O₄·H₂O.

Principles of MOF Synthesis Using PZDC

Coordination Modes of the PZDC Ligand

PZDC is a versatile linker capable of adopting various coordination modes, which dictates the dimensionality and topology of the final framework. The specific mode is influenced by the metal ion's coordination preference, steric factors, and the presence of competing ligands or solvents.

Caption: Common coordination modes of the PZDC ligand with metal (M) centers.

General Workflow for PZDC-MOF Synthesis

The synthesis of PZDC-based MOFs typically follows a hydro/solvothermal route. This method uses elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of the thermodynamically stable product.

MOF_Synthesis_Workflow Reactants 1. Reactant Mixing - PZDC Ligand - Metal Salt (e.g., FeCl₃, Al(OH)₃) - Solvent (e.g., H₂O, DMF) Modulator 2. Additive Introduction (Optional) - Modulator (e.g., Acetic Acid) - Base (e.g., NaOH) Reactants->Modulator Reaction 3. Hydro/Solvothermal Reaction - Sealed Teflon-lined Autoclave - 100-180°C, 12-72h Modulator->Reaction Isolation 4. Product Isolation - Cooling to Room Temp. - Filtration or Centrifugation Reaction->Isolation Washing 5. Purification & Activation - Washing with fresh solvent - Solvent exchange - Heating under vacuum Isolation->Washing Product 6. Crystalline MOF Product Washing->Product

Caption: A generalized workflow for the hydro/solvothermal synthesis of MOFs.

Protocols for Synthesizing Representative PZDC-MOFs

Protocol 2: Synthesis of a Porous Fe(III)-MOF (CAU-56as Analog)

This protocol is designed to synthesize a porous iron-based MOF, demonstrating the use of a modulator (acetic acid) to influence the final structure.[4]

Materials:

  • PZDC monohydrate (69.7 mg, 0.4 mmol)

  • Iron(III) sulfate hydrate (Fe₂(SO₄)₃·xH₂O), to make a 1 M Fe³⁺ solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Glacial acetic acid (AcOH)

  • 2.5 mL Teflon-lined stainless steel autoclave

Procedure:

  • Ligand Preparation: Place 69.7 mg of PZDC monohydrate into the 2.5 mL Teflon liner.

  • Reagent Addition: Add 800 µL of 1 M NaOH solution and 480 µL of acetic acid. Mix thoroughly until the ligand dissolves.

  • Metal Addition: Add 720 µL of a freshly prepared 1 M iron(III) sulfate solution. Homogenize the mixture. Causality Note: The order of addition and thorough mixing are crucial for creating a homogeneous reaction environment, which promotes the growth of uniform crystals.

  • Reaction: Seal the Teflon liner inside the steel autoclave and heat it in an oven at 100°C for 24 hours.

  • Isolation: After cooling the autoclave to room temperature, collect the crystalline product by filtration, wash with deionized water, and air dry.

Protocol 3: Synthesis of a Porous Al(III)-MOF (MOF-303 Analog)

This protocol outlines an environmentally friendly synthesis in water to produce a highly porous aluminum-based MOF.[6][7]

Materials:

  • PZDC monohydrate (1.05 g, 6.0 mmol)

  • Aluminum hydroxide hydrate (Al(OH)₃·xH₂O, 0.47 g, ~6.0 mmol)

  • Deionized water (60 mL)

  • 100 mL flask with reflux condenser

Procedure:

  • Reactant Mixing: Combine 6.0 mmol of PZDC monohydrate and 6.0 mmol of Al(OH)₃·H₂O in the 100 mL flask.

  • Reaction: Add 60 mL of deionized water and heat the mixture to boiling while stirring for 18 hours under reflux. Causality Note: Using water as the solvent makes this a "green" synthesis. The reflux condition provides the necessary thermal energy for crystallization without the need for high-pressure autoclaves.

  • Purification: After cooling, filter the white solid product. To remove any unreacted ligand, resuspend the solid in 60 mL of fresh deionized water and heat at 100°C for 5 hours.

  • Drying: Filter the product again and dry in an oven at 100°C for 2 hours to yield the final activated MOF.

Characterization of PZDC-based MOFs

A multi-technique approach is essential to fully characterize the structure, purity, stability, and functionality of newly synthesized MOFs.

  • Powder X-Ray Diffraction (PXRD): The primary technique to confirm the crystallinity and phase purity of the bulk sample. The experimental pattern should match the one simulated from single-crystal data.

  • Single-Crystal X-Ray Diffraction (SCXRD): Provides the definitive atomic-level structure, including bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.[4]

  • Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes. It also quantifies the amount of guest/solvent molecules within the pores.[8]

  • Gas Adsorption Analysis: Nitrogen adsorption isotherms at 77 K are used to calculate the specific surface area (Brunauer-Emmett-Teller, BET method) and pore volume, which are critical metrics for porous materials.[4][9] Water vapor sorption can also be measured to assess the material's hydrophilicity and stability.[4]

Table 1: Comparative Properties of Selected PZDC-MOFs
MOF DesignationMetal IonFormula FragmentBET Surface Area (m²/g)Key Application(s)Reference(s)
CAU-56as Fe(III)[Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂]727Porosity, Water Sorption[4]
MOF-303 Al(III)[Al(OH)(C₅H₂O₄N₂)(H₂O)]1380Water Harvesting, Gas Storage[7]
[Zn₃(HL)₂H₂O]n Zn(II)[Zn₃(HL)₂H₂O]Not ReportedLuminescence Sensing (Fe³⁺)[10][11]
[Co₅(L)₂(μ₃-OH)₂]n Co(II)[Co₅(L)₂(μ₃-OH)₂]Not ReportedMagnetism, Sensing (Hg²⁺)[8]

Formulas are simplified. L represents a deprotonated PZDC-derived ligand.

Key Applications and Functional Insights

The tunable nature of PZDC-based MOFs makes them promising candidates for a range of advanced applications.[12][13]

Luminescent Sensing

MOFs constructed from PZDC and luminescent metal ions (e.g., Zn²⁺, Cd²⁺, Eu³⁺, Tb³⁺) can act as highly sensitive and selective chemical sensors.[14] The framework's luminescence can be either "turned off" (quenched) or "turned on" (enhanced) upon interaction with a specific analyte.

Mechanism of Action (The "Antenna Effect" in Ln-MOFs): In lanthanide-based MOFs, the PZDC ligand can act as an "antenna." It efficiently absorbs UV light (a process difficult for the Ln³⁺ ion itself) and transfers the energy to the metal center, which then emits light at its characteristic, sharp wavelength (e.g., red for Eu³⁺, green for Tb³⁺). The presence of certain analytes can disrupt this energy transfer pathway, leading to luminescence quenching and a detectable signal.[15]

Luminescence_Sensing_Workflow Prep Prepare MOF Suspension in a suitable solvent Baseline Measure Baseline Luminescence Spectrum Prep->Baseline Add Add Analyte (e.g., Fe³⁺, Hg²⁺ solution) Baseline->Add Measure Measure Luminescence After Incubation Add->Measure Analyze Analyze Data (Plot Intensity vs. Concentration) Measure->Analyze Result Determine Sensitivity and Selectivity Analyze->Result

Caption: Experimental workflow for evaluating a MOF as a luminescence sensor.

Gas Storage and Separation

The high porosity and large surface areas of PZDC-MOFs, such as MOF-303, make them excellent candidates for storing energy-dense gases like methane.[7] Furthermore, by tuning the pore size and surface chemistry, these materials can be designed to selectively adsorb certain gases over others, a critical function for industrial separations (e.g., CO₂ capture).

Catalysis and Magnetic Materials

The metal nodes within the MOF structure can act as accessible and well-defined active sites for heterogeneous catalysis.[16][17][18] By choosing appropriate transition metals, such as Cu(II) or Co(II), it is also possible to design PZDC-based frameworks with interesting magnetic properties, including antiferromagnetic interactions or single-molecule magnet behavior.[8][10][19]

Conclusion

3H-Pyrazole-3,5-dicarboxylic acid stands out as a highly effective and versatile ligand in modern coordination chemistry. Its inherent structural features provide a reliable platform for the design of functional porous materials with tunable properties. The protocols and insights provided herein demonstrate the straightforward synthesis of both the ligand and its corresponding MOFs, opening the door to tailored materials for applications in gas storage, chemical sensing, catalysis, and beyond. The continued exploration of PZDC with different metal ions and synthetic conditions promises to yield even more novel structures with unprecedented functionalities.

References

  • Title: Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates Source: ACS Publications URL: [Link]

  • Title: Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties Source: PubMed URL: [Link]

  • Title: Synthesis, Structure, Magnetic, and Fluorescent Sensing Properties of Cobalt(Ⅱ) Coordination Polymer Based on 1⁃(3, 5⁃Dicarboxybenzyl)⁃1H⁃pyrazole⁃3, 5⁃dicarboxylic Acid Source: wjyy.chinajournal.net.cn URL: [Link]

  • Title: Importance of pyrazole carboxylic acid in MOFs preparation Source: ResearchGate URL: [Link]

  • Title: Luminescent Metal-Organic Frameworks Source: OSTI.gov URL: [Link]

  • Title: A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof - Google Patents Source: Google Patents URL
  • Title: Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing Source: MDPI URL: [Link]

  • Title: A Metal–Organic Framework Based Gas Sensor for Real-Time Formaldehyde Detection: Metal(III/IV) Pyrazole Carboxylates as a Case Study Source: Chemistry of Materials - ACS Publications URL: [Link]

  • Title: Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks Source: Insubria URL: [Link]

  • Title: Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: 3,5-Pyrazoledicarboxylic acid monohydrate Source: ResearchGate URL: [Link]

  • Title: New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition Source: MDPI URL: [Link]

  • Title: Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation Source: PMC URL: [Link]

  • Title: Importance of pyrazole carboxylic acid in MOFs preparation Source: ResearchGate URL: [Link]

  • Title: Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes Source: ResearchGate URL: [Link]

  • Title: A series of lanthanide(iii) metal–organic frameworks derived from a pyridyl-dicarboxylate ligand: single-molecule magnet behaviour and luminescence properties Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: 3,5-Pyrazoledicarboxylic acid monohydrate Source: PubMed URL: [Link]

  • Title: Lanthanide-based metal–organic frameworks as luminescent probes Source: RSC Publishing URL: [Link]

  • Title: Importance of pyrazole carboxylic acid in MOFs preparation Source: MOCEDES URL: [Link]

  • Title: Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates Source: ACS Publications URL: [Link]

  • Title: Porous aluminum pyrazoledicarboxylate frameworks - Google Patents Source: Google Patents URL
  • Title: Catalytic Applications of Metal-Organic Frameworks Source: ResearchGate URL: [Link]

  • Title: Structure of 1H-pyrazole-3,5-dicarboxylic acid Source: ResearchGate URL: [Link]

Sources

Method

use of 3H-Pyrazole-3,5-dicarboxylic acid in the synthesis of pharmaceuticals

An Application Note on the use of 3H-Pyrazole-3,5-dicarboxylic acid in pharmaceutical synthesis and drug delivery. Scientific Rationale: The Pyrazole-3,5-Dicarboxylate Scaffold In modern medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the use of 3H-Pyrazole-3,5-dicarboxylic acid in pharmaceutical synthesis and drug delivery.

Scientific Rationale: The Pyrazole-3,5-Dicarboxylate Scaffold

In modern medicinal chemistry and materials science, 3H-Pyrazole-3,5-dicarboxylic acid (often existing in equilibrium with its 1H-tautomer) serves as a highly versatile, multifunctional scaffold. Its utility stems from a unique combination of structural features:

  • Bioisosterism & Target Binding: The pyrazole core acts as a bioisostere for various aromatic rings (e.g., phenyl, pyrrole), offering enhanced aqueous solubility and multiple hydrogen-bond donor/acceptor sites critical for enzyme active-site engagement[1].

  • Orthogonal Functionalization: The dicarboxylic acid moieties at the 3- and 5-positions provide synthetic handles for esterification, amidation, and decarboxylation, allowing for the rapid generation of structure-activity relationship (SAR) libraries[2].

  • Non-Linear Coordination Geometry: The V-shaped geometry of the deprotonated linker (H3PzDC) prevents the formation of dense 1D/2D coordination polymers. Instead, it forces the 3D expansion of metal-organic frameworks (MOFs), yielding highly porous architectures ideal for drug encapsulation and targeted delivery[3].

This guide details three distinct, field-proven applications of this scaffold: as a direct precursor to antiprotozoal APIs, as a structural linker for drug-delivery MOFs, and as a bifunctional building block for complex cross-coupling reactions.

Application I: Synthesis of Antiprotozoal Dialkyl Pyrazole-3,5-Dicarboxylates

Mechanistic Insight

Dialkyl pyrazole-3,5-dicarboxylates have emerged as potent agents against disease-causing trypanosomatids, specifically Trypanosoma cruzi (Chagas disease) and Leishmania species[4]. The causality behind esterifying the parent dicarboxylic acid is twofold:

  • Membrane Permeability: Masking the highly polar carboxylic acids with alkyl groups (ethyl, propyl) significantly increases the lipophilicity of the molecule, permitting passive diffusion across the rigid parasite cell membrane.

  • Target Inhibition: Once internalized, these compounds are hypothesized to act as prodrugs or direct inhibitors of the parasite's Iron Superoxide Dismutase (Fe-SOD) and proline racemase, enzymes essential for parasitic survival and oxidative stress management[4].

Experimental Protocol: Acid-Catalyzed Esterification

This self-validating protocol utilizes a Fischer esterification to yield the active dialkyl esters.

  • Preparation: Suspend 3H-Pyrazole-3,5-dicarboxylic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., ethanol or propanol, acting as both reactant and solvent).

  • Catalysis: Bubble gaseous HCl through the suspension for 15 minutes, or add a catalytic amount of concentrated sulfuric acid (0.1 eq). Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the alcohol.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere (N2) for 12–24 hours. Monitor reaction progress via TLC (Dichloromethane:Methanol 9:1). The disappearance of the baseline starting material validates completion.

  • Workup: Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO3 to remove unreacted acid and catalyst.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate. Purify via silica gel chromatography to yield the dialkyl 1H-pyrazole-3,5-dicarboxylate as a white solid[4].

Quantitative Efficacy Data
CompoundTarget OrganismIn Vitro IC50 (µM)Putative Mechanism
Diethyl pyrazole-3,5-dicarboxylate Trypanosoma cruzi6.6 – 9.3Fe-SOD / Proline Racemase Inhibition
Diethyl pyrazole-3,5-dicarboxylate Leishmania infantum< 10.0Fe-SOD Inhibition
Benznidazole (Reference Drug)Trypanosoma cruzi> 15.0Intracellular free radical generation
Glucantime (Reference Drug)Leishmania spp.> 20.0DNA/RNA synthesis inhibition

Data summarized from comparative in vitro assays against amastigote forms[4],[5],[6].

G A 3H-Pyrazole-3,5-dicarboxylic acid (Starting Material) B Acid-Catalyzed Esterification (ROH, HCl, Reflux) A->B C Dialkyl Pyrazole-3,5-dicarboxylate (e.g., Diethyl Ester) B->C D Target: T. cruzi / Leishmania (Fe-SOD & Proline Racemase Inhibition) C->D E In Vitro / In Vivo Efficacy (IC50 ~6.6 - 9.3 µM) D->E

Workflow for synthesis and targeting of antiprotozoal dialkyl pyrazole dicarboxylates.

Application II: Solvothermal Synthesis of Porous Fe-MOFs (CAU-56) for Drug Delivery

Mechanistic Insight

Metal-Organic Frameworks (MOFs) are highly sought after in drug delivery due to their tunable porosity and massive surface areas. By reacting pyrazole-3,5-dicarboxylic acid (H3PzDC) with Fe(III) salts, researchers have synthesized CAU-56as , a permanently porous MOF[3].

  • The Modulator Effect: The synthesis utilizes acetic acid as a modulator. Acetic acid competes with the H3PzDC linker for coordination sites on the trinuclear [Fe3(μ3-O)] clusters. This controlled competition slows the rate of framework assembly, preventing the precipitation of amorphous kinetic products and yielding highly crystalline, thermodynamically stable MOFs[3].

  • Drug Delivery Viability: CAU-56as exhibits a specific surface area of ~727 m²/g and exceptional chemical stability across a wide pH range (pH 2 to 12)[3],[7]. This stability prevents premature drug leakage in the acidic environment of the stomach, allowing for targeted release in the neutral/alkaline environment of the intestines or within specific cellular compartments.

Experimental Protocol: High-Throughput Synthesis of CAU-56as
  • Reagent Loading: Into a 2.5 mL Teflon-lined reactor, introduce Pyrazole-3,5-dicarboxylic acid monohydrate (69.65 mg, 0.4 mmol) as a solid[3].

  • Solvent & Modulator Addition: Add aqueous NaOH (800 μL, 1 mol/L, 0.8 mmol) to partially deprotonate the linker, followed by acetic acid (480 μL, 8.4 mmol) as the modulator. Mix thoroughly[3].

  • Metal Node Introduction: Add a freshly prepared aqueous solution of iron(III) sulfate (720 μL, 1 mol/L, 0.72 mmol). Homogenize the mixture[3].

  • Solvothermal Heating: Seal the steel multiclave and heat to 120 °C within 1 hour. Maintain at 120 °C for exactly 6 hours. Note: Extending the reaction time up to 72 hours does not improve crystal size and may lead to phase degradation[3].

  • Controlled Cooling & Isolation: Cool the reactor to room temperature over 3 hours. Filter the resulting beige-red microcrystalline powder.

  • Washing: Rinse the product thrice with 1.5 mL of deionized H2O to remove unreacted salts and trapped modulator, then dry under ambient conditions for 24 hours[3].

G A H3PzDC Linker + Fe2(SO4)3 B Solvothermal Synthesis (NaOH, AcOH, 120°C, 6h) A->B C CAU-56as (Fe-MOF) Surface Area: 727 m²/g B->C D Drug Encapsulation (Pore Loading) C->D E Targeted Drug Delivery (pH 2-12 Stability) D->E

Solvothermal synthesis of CAU-56as Fe-MOF for targeted drug delivery applications.

Application III: C4-Activation for API Cross-Coupling

Mechanistic Insight

To incorporate the pyrazole-3,5-dicarboxylate scaffold into complex Active Pharmaceutical Ingredients (APIs), functionalization at the C4 position is often required. However, the electron-withdrawing nature of the two flanking ester/carboxylic acid groups deactivates the pyrazole ring toward standard electrophilic aromatic substitution. To overcome this, Ammonium cerium(IV) nitrate (CAN) is employed alongside molecular iodine (I2). CAN acts as a powerful one-electron oxidant, converting I2 into the highly electrophilic iodonium ion (I+). This forces the iodination at the C4 position, yielding a functionalized building block (4-iodo-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester) primed for Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions[2].

Experimental Protocol: C4-Iodination
  • Reaction Assembly: In a round-bottom flask, dissolve the hydrochloride salt of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester (3.7 g, 17 mmol), Iodine (I2) (5.5 g, 22 mmol), and CAN (10.0 g, 19 mmol) in 500 mL of Acetonitrile (MeCN)[2].

  • Reflux: Heat the deep-purple solution to reflux for 3 days.

  • Quenching: Evaporate the MeCN solvent in vacuo. Re-dissolve the crude residue in Ethyl Acetate (300 mL). To destroy the excess, unreacted I2, add a 5% aqueous solution of Sodium Thiosulfate (Na2S2O3) dropwise until the organic layer is completely decolorized[2]. Causality: Thiosulfate reduces the deeply colored I2 to colorless, water-soluble iodide ions (I-), preventing contamination of the final product.

  • Workup: Wash the organic mixture with brine (50 mL), dry over anhydrous MgSO4, and evaporate the solvent.

  • Recrystallization: Recrystallize the crude product from Chloroform (CHCl3) to obtain pure 4-iodo-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester as a white solid (Yield: ~5.0 g, 95%; mp 157 °C)[2].

References

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates : Crystal Growth & Design. ACS Publications. Available at: [Link]

  • Simple dialkyl pyrazole-3,5-dicarboxylates show in vitro and in vivo activity against disease-causing trypanosomatids : Parasitology. Cambridge University Press. Available at: [Link]

  • Chemistry and biological properties of pyrazole derivatives: a review : World Journal of Pharmaceutical Research. Available at:[Link]

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates (Surface Area Data) : ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives : International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

Sources

Application

Application Note: Catalytic Applications of Metal Complexes with Pyrazole-3,5-Dicarboxylate

Executive Summary Pyrazole-3,5-dicarboxylic acid (H₃PzDC) has emerged as a highly versatile V-shaped, multidentate ligand in the design of advanced coordination polymers (CPs) and metal-organic frameworks (MOFs). Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-3,5-dicarboxylic acid (H₃PzDC) has emerged as a highly versatile V-shaped, multidentate ligand in the design of advanced coordination polymers (CPs) and metal-organic frameworks (MOFs). Its unique structural topology—combining N,N'-chelation from the pyrazole ring with versatile bridging modes from the carboxylate groups—enables the stabilization of robust polynuclear metal clusters. This application note details the mechanistic principles and step-by-step protocols for utilizing pyrazole-3,5-dicarboxylate metal complexes in three distinct catalytic workflows: photocatalytic CO₂ reduction, peroxidative alkane oxidation, and heterogeneous aldol condensation.

Mechanistic Principles of Pyrazole-3,5-Dicarboxylate Catalysis

To effectively deploy these catalysts, researchers must understand the structure-function causality inherent to the H₃PzDC ligand:

  • Asymmetric Ligand Microenvironments: In highly engineered frameworks like MOF-303(Al), the H₃PzDC ligands exist in alternating cis-trans configurations, creating structural asymmetry. This asymmetry spatially separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) across different pyrazole sites, drastically reducing electron-hole recombination during photocatalysis. Furthermore, the uncoordinated pyrazole-NH and framework μ₂-OH groups act as synergistic hydrogen-bond donors to activate and polarize substrates like CO₂[1].

  • Polynuclear Cluster Stabilization: The trianionic nature of fully deprotonated PzDC³⁻ facilitates the formation of robust secondary building units (SBUs), such as {Cu₃(μ₃-OH)(μ-pyrazole)}[2]. These exposed, coordinatively unsaturated metal centers serve as potent Lewis acid sites for the homolytic cleavage of oxidants (e.g., H₂O₂), driving radical-based oxidation pathways.

  • Bifunctional Acid-Base Catalysis: In alkaline earth MOFs (e.g., Mg-PzDC), the metal node provides mild Lewis acidity to activate carbonyl electrophiles, while the uncoordinated nitrogen atoms of the pyrazole ring offer localized Brønsted basicity, enabling efficient C-C bond formation without homogeneous base additives.

Quantitative Data: Catalytic Performance Summary

The following table summarizes the validated catalytic metrics across different pyrazole-3,5-dicarboxylate systems to aid in catalyst selection and benchmarking.

Catalytic ApplicationCatalyst SystemSubstrateKey ConditionsPerformance MetricSelectivity / Yield
Photocatalytic CO₂ Reduction MOF-303(Al) / g-C₃N₄CO₂ + H₂OVisible light, RT, 1 atm CO₂16.19 μmol·g⁻¹·h⁻¹ (CO)>98% selectivity for CO over H₂
Peroxidative Oxidation Cu(II)-PzDC Trinuclear MOFCyclohexaneH₂O₂, MeCN/HNO₃, 50 °CTurnover Frequency (TOF): ~250 h⁻¹~85% yield (Cyclohexanol + Cyclohexanone)
Aldol Condensation Mg-PzDC 2D MOF {[Mg₂(HL)₂(H₂O)₄]·H₂O}nBenzaldehyde + AcetoneSolvent-free or mild heating>90% Conversion within 4 h>95% selectivity for α,β-unsaturated ketone

Application 1: Photocatalytic CO₂ Reduction via MOF-303(Al)

Causality of Experimental Choices: Using a g-C₃N₄ modified MOF-303(Al) heterojunction ensures that the visible-light-harvesting capabilities of g-C₃N₄ are coupled with the superior CO₂ adsorption and activation sites of the asymmetric pyrazole ligands. Water is used as the electron donor (sacrificial-agent-free) to maintain environmental sustainability.

Step-by-Step Protocol
  • Catalyst Preparation: Synthesize MOF-303(Al) by hydrothermally reacting AlCl₃·6H₂O and 1H-pyrazole-3,5-dicarboxylic acid in water at 100 °C for 24 hours. Mechanically mix the activated MOF-303 with exfoliated g-C₃N₄ nanosheets to form the heterojunction.

  • Reactor Setup: Disperse 10 mg of the MOF-303/g-C₃N₄ catalyst in 10 mL of ultrapure water within a quartz photoreactor.

  • System Purging: Purge the system with high-purity CO₂ gas (99.99%) for 30 minutes in the dark to ensure complete saturation and displacement of ambient air.

  • Irradiation: Irradiate the suspension using a 300 W Xenon lamp equipped with a UV-cutoff filter (λ > 420 nm) under continuous magnetic stirring.

  • Validation & Quality Control: Run a dark control (no light) and a blank control (no catalyst) to ensure CO production is strictly photocatalytic. Use isotopic ¹³CO₂ tracing combined with GC-MS to confirm the carbon source of the product.

  • Analysis: Extract gas samples via a gas-tight syringe every hour and analyze using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a methanizer.

CO2_Activation MOF MOF-303(Al) Asymmetric Ligands HBond Hydrogen Bonding (Pyrazole-NH & μ2-OH) MOF->HBond Microenvironment Charge Spatial Charge Separation (HOMO/LUMO) MOF->Charge Light Irradiation CO2 CO2 Molecule CO2->HBond Polar C=O Bond Polarization HBond->Polar Prod CO + H2O Polar->Prod Electron Transfer Charge->Prod e- / h+

Caption: Mechanistic pathway of CO₂ activation and reduction by asymmetric pyrazole ligands in MOF-303.

Application 2: Peroxidative Oxidation of Cyclohexane

Causality of Experimental Choices: Acetonitrile (MeCN) is selected as the solvent because it resists oxidation by hydroxyl radicals and effectively solubilizes both the non-polar cyclohexane and the aqueous H₂O₂[2]. The addition of a trace acid promoter (HNO₃) accelerates the formation of the active metal-hydroperoxo species by facilitating ligand exchange at the Cu(II) or Co(II) nodes[3].

Step-by-Step Protocol
  • Reaction Mixture Assembly: In a 25 mL round-bottom flask, add 10 μmol of the Cu(II)-PzDC catalyst. Add 3.0 mL of acetonitrile, followed by 1.0 mmol of cyclohexane.

  • Acid Promotion: Introduce 10 μL of dilute HNO₃ (0.1 M in water) to the mixture to activate the metal centers.

  • Oxidant Addition: Slowly add 5.0 mmol of aqueous H₂O₂ (30% w/w) dropwise over 5 minutes to prevent thermal runaway and minimize H₂O₂ disproportionation into O₂ and H₂O.

  • Catalytic Run: Seal the flask and stir the mixture vigorously at 50 °C for 6 hours.

  • Validation & Quality Control: Add a radical scavenger (e.g., TEMPO) to a parallel control reaction. A complete halt in oxidation confirms the homolytic radical pathway.

  • Quenching and Analysis: Cool the mixture to room temperature. Add an excess of solid triphenylphosphine (PPh₃) to reduce any unreacted alkyl hydroperoxides to the corresponding alcohols. Analyze the organic layer via GC-FID to quantify cyclohexanol and cyclohexanone.

Workflow Step1 1. Catalyst Preparation (Cu/Co-PzDC Complex) Step2 2. Substrate Addition (Cyclohexane in MeCN) Step1->Step2 Step3 3. Oxidant Introduction (H2O2, mild conditions) Step2->Step3 Step4 4. Catalytic Oxidation (Peroxidative Pathway) Step3->Step4 Step5 5. Product Extraction (Cyclohexanol/Cyclohexanone) Step4->Step5 Step6 6. GC/MS Analysis (Yield & Selectivity) Step5->Step6

Caption: Experimental workflow for the peroxidative oxidation of cyclohexane using PzDC complexes.

Application 3: Heterogeneous Aldol Condensation (Mg-MOF)

Causality of Experimental Choices: The 2D layered structure of the Mg-PzDC MOF allows for rapid substrate diffusion to the active sites[4]. The reaction is run under solvent-free conditions to leverage the intrinsic bifunctional acid-base nature of the framework, maximizing local substrate concentration and preventing the leaching of metal ions that typically occurs in harsh homogeneous base catalysis.

Step-by-Step Protocol
  • Substrate Loading: In a 10 mL glass vial, combine 1.0 mmol of benzaldehyde and 5.0 mmol of acetone (which acts as both the reactant and the liquid medium).

  • Catalyst Introduction: Add 5 mol% of the activated {[Mg₂(HL)₂(H₂O)₄]·H₂O}n catalyst.

  • Reaction Execution: Seal the vial and heat the mixture at 60 °C under continuous stirring for 4 hours.

  • Validation & Quality Control: Perform a hot filtration test at 2 hours. Filter out the solid catalyst and allow the filtrate to continue heating. If no further conversion occurs, true heterogeneous catalysis is confirmed.

  • Product Isolation: Centrifuge the mixture to recover the solid catalyst (which can be washed with ethanol, dried, and reused for up to 5 cycles). Evaporate the excess acetone from the supernatant and purify the crude α,β-unsaturated ketone via column chromatography.

References

  • Asymmetric Ligands of a Metal–Organic Framework on Enhanced Photocatalytic CO₂ Reduction.
  • A magnesium-based multifunctional metal–organic framework: synthesis, thermally induced structural variation, selective gas adsorption, photoluminescence and heterogeneous catalytic study. Dalton Transactions (RSC Publishing).
  • Catalytic Applications of Metal-Organic Frameworks. IntechOpen.
  • Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications.

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 3,5-Pyrazoledicarboxylic Acid

Abstract & Introduction 3,5-Pyrazoledicarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid, multitopic coordination sites make it an exceptional ligand for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

3,5-Pyrazoledicarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid, multitopic coordination sites make it an exceptional ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] In drug development, the pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, and derivatives of 3,5-pyrazoledicarboxylic acid are investigated for anti-inflammatory and antibacterial applications.[2]

The success of these advanced applications hinges on the high purity of the starting material. Impurities, even in trace amounts, can drastically alter reaction outcomes, compromise the structural integrity of crystalline materials, and introduce unforeseen toxicological profiles in pharmaceutical candidates.[3] This application note provides a detailed, field-proven protocol for the purification of crude 3,5-pyrazoledicarboxylic acid to achieve high purity (>97%), suitable for the most demanding research and development applications. We will focus on the recrystallization method, explaining the scientific principles behind each step to ensure robust and reproducible results.

Understanding the Source: Synthesis and Common Impurities

To devise an effective purification strategy, one must first understand the potential impurity profile originating from the synthesis. A prevalent laboratory-scale synthesis involves the potassium permanganate (KMnO₄) oxidation of 3,5-dimethylpyrazole.[4]

Reaction Scheme: 3,5-Dimethylpyrazole + KMnO₄ (aq) → Crude 3,5-Pyrazoledicarboxylic Acid

This process, while effective, can introduce several key impurities:

  • Unreacted Starting Material: 3,5-dimethylpyrazole.

  • Partially Oxidized Intermediate: 5-Methyl-1H-pyrazole-3-carboxylic acid.

  • Inorganic Byproducts: Manganese dioxide (MnO₂) and residual potassium salts from the permanganate oxidant and subsequent workup.

  • Side-Reaction Products: Other oxidation byproducts.

The purification protocol detailed below is designed to systematically remove these contaminants.

Purification Workflow: From Crude Solid to Purified Analyte

The core of this protocol is recrystallization, a powerful technique that leverages differences in solubility between the target compound and its impurities at varying temperatures. 3,5-Pyrazoledicarboxylic acid is reported to crystallize well from water, which serves as an effective and environmentally benign solvent for this process.[4]

Purification_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying crude Crude 3,5-Pyrazoledicarboxylic Acid dissolve 1. Dissolution (Minimum amount of boiling DI water) crude->dissolve solvent Deionized Water (Solvent) solvent->dissolve filter 2. Hot Filtration (Optional) (Removes insoluble impurities like MnO₂) dissolve->filter cool 3. Slow Cooling (Promotes large crystal formation) filter->cool ice_bath 4. Ice Bath (Maximizes precipitation) cool->ice_bath collect 5. Vacuum Filtration (Collects crystals) ice_bath->collect wash 6. Cold Solvent Wash (Removes soluble impurities) collect->wash dry 7. Drying (Vacuum oven at 100°C) wash->dry final_product Pure 3,5-Pyrazoledicarboxylic Acid dry->final_product

Caption: Workflow for the purification of 3,5-pyrazoledicarboxylic acid.

Safety & Handling

Before beginning, review the Safety Data Sheet (SDS).

  • Hazard Identification: 3,5-Pyrazoledicarboxylic acid monohydrate is classified as causing skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Wear safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[6]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[6] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[5][6]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

Materials and Equipment

Reagents:

  • Crude 3,5-Pyrazoledicarboxylic Acid

  • Deionized Water

  • Acetone (for cleaning glassware)

Equipment:

  • Erlenmeyer Flasks (appropriate sizes)

  • Hot Plate with Magnetic Stirring Capability

  • Magnetic Stir Bar

  • Graduated Cylinders

  • Büchner Funnel and Filtering Flask

  • Filter Paper (Whatman Grade 1 or equivalent)

  • Vacuum Source (aspirator or pump)

  • Spatula and Watch Glass

  • Ice Bath

  • Vacuum Oven

  • Analytical Balance

Detailed Step-by-Step Purification Protocol

This protocol is designed for purifying approximately 5 grams of crude material. Adjust volumes accordingly for different scales.

StepActionCausality & Expert Insight
1 Dissolution Place 5.0 g of crude 3,5-pyrazoledicarboxylic acid into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add ~75 mL of deionized water. Heat the mixture to a gentle boil on a hot plate with stirring. Add more deionized water in small portions (1-2 mL at a time) until all the solid just dissolves.
2 Hot Filtration (Optional) If insoluble impurities (e.g., dark specks of MnO₂) are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, pre-heated flask.
3 Slow Cooling Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
4 Maximizing Yield Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes.
5 Crystal Collection Set up a Büchner funnel with filter paper over a filtering flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel. Pour the cold slurry of crystals into the funnel and apply the vacuum.
6 Washing With the vacuum still applied, wash the collected crystals (the "filter cake") with two small portions (5-10 mL each) of ice-cold deionized water.
7 Drying Allow the vacuum to pull air through the filter cake for 10-15 minutes to partially dry the crystals. Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 100°C.

Characterization & Quality Control

After purification, it is critical to verify the identity and purity of the final product.

ParameterMethodExpected Result
Appearance Visual InspectionWhite crystalline solid
Purity High-Performance Liquid Chromatography (HPLC)>97% (Typical commercial purity). A reverse-phase method with a C18 column using an acetonitrile/water mobile phase is suitable.[7][8]
Identity ¹H NMR SpectroscopyA spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) should show a characteristic singlet for the proton at the C4 position of the pyrazole ring (around δ 7.07 ppm).[9] The carboxylic acid protons will appear as a broad singlet at a much higher chemical shift.
Melting Point Melting Point Apparatus292-295 °C (with decomposition). A sharp melting point range close to the literature value is a strong indicator of high purity.

Troubleshooting Guide

ProblemPotential CauseSolution
No crystals form upon cooling. Too much solvent was added; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent to reduce the total volume. Allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute (not an issue here), or the product is highly impure, leading to melting point depression.Add a small amount more solvent, reheat to ensure complete dissolution, and try cooling even more slowly. An oiling out issue often indicates significant impurities are still present. A second recrystallization may be necessary.
Very low yield. Too much solvent was used; crystals were washed with room temperature solvent; premature crystallization during hot filtration.Review the protocol. Ensure a minimum of boiling solvent is used and wash crystals only with ice-cold solvent. If hot filtration was performed, ensure all equipment was adequately pre-heated.

Conclusion

This protocol provides a robust and reproducible method for the purification of 3,5-pyrazoledicarboxylic acid via recrystallization from water. By carefully following these steps and understanding the scientific principles behind them, researchers can consistently obtain high-purity material essential for reliable and successful outcomes in pharmaceutical synthesis, materials science, and other advanced applications. The final purity should always be confirmed using appropriate analytical techniques such as HPLC, NMR, and melting point analysis.

References

  • Safety Data Sheet: 3,5-Pyrazoledicarboxylic acid monohydrate. LookChem. [Link]

  • 3,5-Pyrazoledicarboxylic acid monohydrate Safety Data Sheet (SDS). Chemdor. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • The Importance of Purity in Synthesis: Focusing on 3,5-Pyrazoledicarboxylic Acid Monohydrate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Ching, N., Pan, L., Huang, X. Y., & Li, J. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 56(9), 1124-1125. [Link]

  • Quinoxaline and 2,3-Pyrazinedicarboxylic Acid. Organic Syntheses. [Link]

  • Ching, N., Pan, L., Huang, X. Y., & Li, J. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate. [Link]

  • Abdel-Mottaleb, M. S. A., Zakhary, N. I., & El-Sayed, O. A. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry, 44(6), 2630-2638. [Link]

  • Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Application

Pyrazole-3,5-Dicarboxylic Acid in the Development of Antifungal Agents: Application Notes and Protocols

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The escalating incidence of opportunistic fungal infections, coupled with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The escalating incidence of opportunistic fungal infections, coupled with the rapid emergence of azole-resistant strains (e.g., Candida albicans, Aspergillus fumigatus), has created an urgent mandate for novel antifungal scaffolds[1]. Among the most promising chemical precursors in modern agrochemical and pharmaceutical development is 1H-pyrazole-3,5-dicarboxylic acid .

As a highly versatile, bifunctional building block, pyrazole-3,5-dicarboxylic acid enables the synthesis of diverse pyrazole carboxamides, esters, and thioamides. These derivatives exhibit broad-spectrum biological activities by acting on validated fungal targets, making them indispensable in the rational design of next-generation fungicidal agents[2].

Mechanistic Grounding: Dual-Action Antifungal Pathways

To engineer effective pyrazole-based drugs, researchers must understand their mechanism of action. Pyrazole derivatives synthesized from the 3,5-dicarboxylic acid scaffold primarily exert their antifungal efficacy through two distinct, often complementary, pathways:

  • Succinate Dehydrogenase (SDH) Inhibition: Many pyrazole carboxamides act as potent SDH inhibitors. By binding to Complex II of the fungal mitochondrial respiratory chain, they block electron transport, leading to severe mitochondrial dysfunction and cellular energy depletion[2].

  • Ergosterol Biosynthesis Disruption: Similar to traditional triazoles, specific pyrazole derivatives can bind to the heme cofactor of lanosterol 14α-demethylase. This interaction halts ergosterol synthesis, resulting in the accumulation of toxic methylated sterols and the catastrophic loss of cell membrane integrity[3].

MOA PZ Pyrazole-3,5-Dicarboxylic Acid Derivatives SDH Succinate Dehydrogenase (SDH) Inhibition PZ->SDH Binds Complex II ERG Ergosterol Biosynthesis Disruption PZ->ERG Inhibits Lanosterol Demethylase RESP Mitochondrial Dysfunction SDH->RESP Blocks Electron Transport MEM Cell Membrane Integrity Loss ERG->MEM Depletes Ergosterol DEATH Fungal Cell Death (Growth Inhibition) MEM->DEATH RESP->DEATH

Fig 1: Dual-action antifungal mechanisms of pyrazole derivatives.

Structure-Activity Relationships (SAR) & Efficacy Data

The functionalization of pyrazole-3,5-dicarboxylic acid directly dictates the potency of the resulting antifungal agent. SAR studies reveal that the introduction of specific functional groups (e.g., -CH₃, -OCH₃, -CN) and electronegative atoms (F, O) significantly enhances target binding affinity[4]. Furthermore, introducing an ortho-substituted phenyl group at the 1-position of the pyrazole ring has been shown to drastically improve fungicidal activity.

Quantitative Efficacy of Pyrazole Derivatives
Compound / Derivative ClassTarget Fungal StrainEfficacy MetricReference
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniEC₅₀ = 0.37 μg/mL[2]
Pyrazoleacetamide (OK-7, OK-8)Candida albicans, A. nigerMIC = 50 μg/mL[4]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicansMIC = 62.5 μg/mL[3]
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida tropicalisMIC = 125 μg/mL[3]
Diaryl pyrazole carboxamides (5b, 5f)Candida albicansMIC = 250 - 500 μg/mL[1]

Synthesis Protocol: 1H-Pyrazole-3,5-Dicarboxylic Acid

The foundational step in developing these antifungal agents is the reliable synthesis of the pyrazole-3,5-dicarboxylic acid scaffold. The following protocol utilizes the controlled oxidation of 3,5-dimethylpyrazole[5].

Workflow Diagram

Synthesis Start 3,5-Dimethylpyrazole (Precursor) Oxidation KMnO4 Oxidation (70-90°C) Start->Oxidation Aqueous Solution Filtration Filter MnO2 (Byproduct Removal) Oxidation->Filtration Cool to RT Acidification Acidify to pH 2 (HCl Addition) Filtration->Acidification Aqueous Filtrate Product Pyrazole-3,5-Dicarboxylic Acid (Crystallization) Acidification->Product Precipitation

Fig 2: Step-by-step synthesis workflow for pyrazole-3,5-dicarboxylic acid.

Step-by-Step Methodology
  • Dissolution: Dissolve 78.5 g (0.818 mol) of 3,5-dimethylpyrazole in 700 mL of distilled water. Heat the solution to 70°C.

  • Oxidation: Slowly add 517 g (3.271 mol) of potassium permanganate (KMnO₄) in small batches to the hot solution.

    • Causality Note: KMnO₄ oxidation is highly exothermic. Maintaining the temperature strictly between 70°C and 90°C is critical to prevent the oxidative cleavage of the robust, yet susceptible, five-membered pyrazole ring[5].

  • Byproduct Removal: Allow the reaction mixture to cool to room temperature. Filter off the precipitated manganese dioxide (MnO₂) and wash the filter cake thoroughly with water.

    • Causality Note: This step isolates the highly soluble potassium pyrazole-3,5-dicarboxylate intermediate in the aqueous filtrate.

  • Acidification & Precipitation: Slowly acidify the clear filtrate using aqueous HCl until the solution reaches pH 2. Leave the solution overnight at 4°C.

    • Causality Note: Lowering the pH protonates the carboxylate groups. The resulting free 1H-pyrazole-3,5-dicarboxylic acid is significantly less soluble in water, driving high-yield crystallization[5].

  • Isolation: Filter the resulting white crystalline precipitate, wash with cold water, and dry under a vacuum. (Expected Yield: ~33%, mp 257-258°C).

In Vitro Antifungal Evaluation Protocol

To evaluate the synthesized pyrazole derivatives, a self-validating Broth Microdilution Assay must be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)[1].

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate the target fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24 hours at 37°C. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

    • Causality Note: Standardizing the inoculum ensures a consistent baseline bioburden, preventing artificially skewed MIC values.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole derivative in Sabouraud Dextrose Broth (SDB). Concentrations typically range from 1000 µg/mL down to 0.5 µg/mL.

  • Self-Validating Controls:

    • Positive Control: Fluconazole or Carbendazim (validates assay sensitivity and strain susceptibility).

    • Negative Control: SDB + DMSO solvent without the drug (rules out solvent toxicity).

    • Sterility Control: Uninoculated SDB (validates aseptic technique).

  • Inoculation & Incubation: Add 10 µL of the standardized fungal suspension to each test well and control well (excluding the sterility control). Incubate the plates at 37°C for 24 to 48 hours.

  • MIC Determination: Visually inspect the wells. The MIC is recorded as the lowest concentration of the pyrazole derivative that completely inhibits visible fungal growth[1].

  • MFC Determination (Orthogonal Validation): To differentiate between fungistatic and fungicidal activity, take a 10 µL loopful from all wells showing no visible growth (at and above the MIC) and streak them onto fresh SDA plates. Incubate at 37°C for 24 hours. The lowest concentration showing no colony growth on the agar is the MFC[1].

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the yield of 3H-Pyrazole-3,5-dicarboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of 3H-Pyrazole-3,5-dicarboxylic acid (commonly referred to by its stable tautomer, 1H-pyrazole-3,5-dicarboxylic acid). This guide is engine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 3H-Pyrazole-3,5-dicarboxylic acid (commonly referred to by its stable tautomer, 1H-pyrazole-3,5-dicarboxylic acid).

This guide is engineered for research scientists and drug development professionals. It moves beyond standard recipes to explain the underlying thermodynamic and mechanistic principles of pyrazole oxidation, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Overview & Reaction Dynamics

The primary synthetic route to 3H-pyrazole-3,5-dicarboxylic acid is the exhaustive oxidation of1 using potassium permanganate (KMnO₄) in an aqueous medium[1].

Because the pyrazole ring is electron-rich, it is susceptible to oxidative cleavage if reaction conditions are not strictly controlled. The transformation requires exactly 4.0 molar equivalents of KMnO₄ to fully oxidize both methyl groups to carboxylic acids. The reaction is highly exothermic, and the generation of insoluble manganese dioxide (MnO₂) presents a significant mass-transfer and product-recovery challenge.

SynthesisWorkflow Step1 3,5-Dimethylpyrazole + H2O (70°C) Step2 KMnO4 Addition (4.0 eq, T < 90°C) Step1->Step2 Dissolution Step3 Hot Filtration (Remove MnO2) Step2->Step3 2h Reaction Step4 Acidification (HCl to pH 2) Step3->Step4 Filtrate Step5 Crystallization (Diacid Product) Step4->Step5 Overnight Cooling Step6 Neutralization (pH 5-6) Step5->Step6 Mother Liquor Step7 Monoacid Byproduct Isolation Step6->Step7 Precipitation

Workflow for the oxidation of 3,5-dimethylpyrazole to 3H-pyrazole-3,5-dicarboxylic acid.

Troubleshooting & FAQs (The "Why" Behind the "How")

Q1: Why is my diacid yield stalling below 35%, and why is the reaction mixture boiling over? A: This is a classic symptom of thermal runaway leading to pyrazole ring degradation. The oxidation of methyl groups by KMnO₄ is highly exothermic. If the internal temperature exceeds 90°C, the oxidant will begin attacking the nitrogen-rich heterocyclic core, destroying your product[2].

  • Solution: Add the KMnO₄ in small, controlled batches. Maintain the internal temperature strictly between 85°C and 90°C. Do not use a reflux condenser as an excuse to let the reaction boil; active cooling (e.g., an ice bath on standby) is required at scale.

Q2: I am losing product during the MnO₂ filtration step. How can I improve recovery? A: 3H-pyrazole-3,5-dicarboxylic acid has moderate solubility in cold water. If you allow the reaction mixture to cool to room temperature before filtering off the MnO₂ byproduct, a significant portion of your diacid will co-precipitate and be trapped within the dense MnO₂ filter cake.

  • Solution: Perform a hot filtration (at ~70°C)[2]. Furthermore, you must wash the MnO₂ filter cake thoroughly with hot water to extract any trapped product before discarding the solid waste.

Q3: My post-reaction NMR shows a large peak at δ 2.25 ppm. What happened, and can I salvage it? A: A singlet at δ 2.25 ppm in your ¹H NMR spectrum indicates the presence of an unoxidized methyl group, meaning you have synthesized the incomplete oxidation byproduct: 5-methyl-1H-pyrazole-3-carboxylic acid [2]. This occurs if your KMnO₄ stoichiometry was below 4.0 equivalents or if the reaction was quenched prematurely.

  • Solution: You can isolate this monoacid byproduct by neutralizing the mother liquor to pH 5–6[3]. To prevent this in future runs, ensure you are using a slight excess of KMnO₄ (e.g., 4.05 equivalents) and verify that the purple color of permanganate persists slightly at the end of the 2-hour heating phase.

Q4: The final product isn't precipitating out of the aqueous filtrate. What is the correct isolation strategy? A: The isolation of the diacid relies entirely on manipulating its isoelectric point. Because the molecule contains two carboxylic acid groups (pKa ~ 2-4) and a basic pyrazole nitrogen, it is highly water-soluble as a carboxylate salt.

  • Solution: You must aggressively acidify the filtrate using concentrated HCl to pH 2 [2]. At pH 2, both carboxylate groups are fully protonated, driving the diacid to its minimum solubility point. If you only acidify to pH 5–6, the diacid remains in solution, and only the monoacid byproduct will precipitate[3].

Yield Optimization Matrix

Use the following data matrix to benchmark your reaction conditions against expected outcomes.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ConsequenceExpected Yield
KMnO₄ Equivalents < 3.8 eq4.0 – 4.1 eq Insufficient oxidant leaves unreacted methyl groups, increasing the monoacid byproduct ratio.~33% (Diacid) / 18% (Monoacid)
Reaction Temp > 90°C85 – 90°C Exceeding 90°C triggers oxidative cleavage of the pyrazole ring, destroying the core scaffold.< 20% (High degradation)
Filtration Temp Room Temp (20°C)Hot (70°C) The diacid co-precipitates with MnO₂ at lower temperatures, leading to severe mechanical loss.40 – 50%
Acidification pH pH 5 – 6pH 2.0 Diacid remains soluble at pH 5; pH 2 ensures full protonation and forces crystallization.65 – 69%

Self-Validating Experimental Protocol

This protocol incorporates built-in visual and analytical checkpoints to guarantee scientific integrity at every step.

Step 1: Dissolution

  • Dissolve 78.5 g (0.818 mol) of 3,5-dimethylpyrazole in 700 mL of deionized water in a multi-neck flask equipped with a mechanical stirrer and an internal thermometer[2].

  • Heat the solution to 70°C.

  • Validation Checkpoint: The solution should become completely clear before proceeding.

Step 2: Controlled Oxidation

  • Weigh out 517 g (3.271 mol, ~4.0 eq) of KMnO₄[2].

  • Add the KMnO₄ in small, 20-gram batches over 1 hour.

  • Validation Checkpoint: Monitor the internal temperature continuously. The addition of KMnO₄ will cause temperature spikes. Adjust the addition rate to ensure the temperature never exceeds 90°C [3]. The purple solution will rapidly turn into a thick, brown suspension (MnO₂).

  • Stir the mixture at 85°C for an additional 2 hours.

Step 3: Hot Filtration (Product Recovery)

  • While the mixture is still hot (~70°C), filter the suspension through a Celite pad to remove the MnO₂ precipitate[2].

  • Wash the filter cake with 200 mL of hot water (70°C) to extract residual product.

  • Validation Checkpoint: The combined filtrate should be clear and colorless. A lingering purple tint indicates unreacted KMnO₄, which can be quenched with a few drops of sodium bisulfite.

Step 4: pH-Directed Crystallization

  • Cool the clear filtrate to room temperature.

  • Slowly add concentrated aqueous HCl dropwise until the solution reaches exactly pH 2 [2].

  • Validation Checkpoint: A dense white precipitate will begin to form as the pH drops below 3.

  • Leave the suspension at 4°C overnight to maximize crystallization.

Step 5: Isolation and Analytical Validation

  • Filter the white crystals and dry them under a vacuum at 100°C[3].

  • Self-Validation (NMR): Run a ¹H NMR (DMSO-d6). You should observe a single aromatic proton at δ 7.07 ppm (s, 1H, 4-H) [2]. The complete absence of a methyl singlet at δ 2.25 ppm confirms 100% conversion and successful separation from the monoacid byproduct.

Safety & Handling (EHS)

  • Physical Properties: The isolated 3H-pyrazole-3,5-dicarboxylic acid is a white crystalline powder with a melting/decomposition point of 290–295°C [3][4].

  • Hazard Profile: The compound is classified as a skin irritant and causes serious eye irritation. It may also cause respiratory irritation (GHS Precautionary Statements P261, P280, P305+P351+P338)[5][6].

  • Handling: Always handle the dry powder in a well-ventilated fume hood to avoid inhalation of dust[6].

References

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Pyrazole-3,5-Dicarboxylic Acid (PDCA)

Welcome to the Technical Support Center for the synthesis and purification of Pyrazole-3,5-dicarboxylic acid (PDCA). This guide is designed for application scientists, synthetic chemists, and materials researchers who ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Pyrazole-3,5-dicarboxylic acid (PDCA). This guide is designed for application scientists, synthetic chemists, and materials researchers who utilize PDCA as a pharmaceutical building block or a chelating linker for Metal-Organic Frameworks (MOFs)[1].

Due to its high polarity, hydrogen-bonding capacity, and zwitterionic nature, PDCA presents unique isolation challenges. This document synthesizes field-proven protocols and physicochemical data to help you troubleshoot common purification bottlenecks.

Physicochemical Data & Solubility Profile

Understanding the physical properties of PDCA is the first step in designing a self-validating purification system. The presence of two carboxylic acid groups and a pyrazole nitrogen creates complex pH-dependent solubility behaviors[2].

PropertyValueCausality / Experimental Implication
Molecular Weight 156.10 g/mol (Anhydrous)192.11 g/mol (Monohydrate)PDCA naturally crystallizes from water as a monohydrate due to extensive hydrogen bonding.
pKa 3.24 ± 0.10Dictates the protonation state. pH must be carefully controlled during precipitation to isolate either the free diacid or the monopotassium salt.
Water Solubility ~25 mg/mL at 20°CHighly soluble for an organic acid. Requires significant volume reduction or chilling (4°C) to maximize crystallization yield[3].
Melting Point 290–295 °C (Decomposition)Indicates high thermal stability, allowing for aggressive vacuum drying at 100°C without product degradation.

Troubleshooting FAQs: Purification Challenges

Q1: My yield is extremely low after adjusting the KMnO₄ oxidation mixture to pH 5-6 with HCl. Where is my product? A1: Your product is likely still in the aqueous phase. The pKa of PDCA is approximately 3.24. When you adjust the pH to 5-6, you are isolating the monopotassium salt of pyrazole-3,5-dicarboxylic acid, not the free diacid[4]. While the monopotassium salt has lower solubility and can be isolated, the free diacid requires acidification to pH 1.5–2.0. Furthermore, because PDCA has a water solubility of ~25 mg/mL at room temperature[3], you must concentrate the filtrate via rotary evaporation prior to acidification to force supersaturation.

Q2: The isolated crystals have a brown/black tint instead of being pure white. How do I remove this contamination? A2: The discoloration is caused by colloidal manganese dioxide (MnO₂), a byproduct of the 3,5-dimethylpyrazole oxidation. MnO₂ particles are often sub-micron and can pass through standard filter paper, later becoming trapped in the PDCA crystal lattice. Intervention: Redissolve your crude, tinted crystals in a dilute base (e.g., 1M KOH) to pH 8. Heat to 80°C and perform a hot filtration through a tightly packed Celite pad. The alkaline conditions keep PDCA fully dissolved while the Celite traps the colloidal MnO₂. Re-precipitate the clear filtrate with concentrated HCl.

Q3: During precipitation, the product forms a thick, unfilterable gel rather than distinct crystals. How can I improve the morphology? A3: Gelation occurs due to rapid kinetic precipitation, which traps water molecules in an amorphous hydrogen-bonded network. To promote the growth of the crystalline monohydrate form[2], utilize a thermodynamic crystallization approach:

  • Heat the concentrated filtrate to 60°C.

  • Add concentrated HCl dropwise under vigorous stirring until the target pH is reached.

  • Turn off the heat and allow the solution to cool to room temperature at a rate of ~10°C/hour, followed by incubation at 4°C overnight.

Q4: My downstream catalytic reaction requires anhydrous PDCA, but NMR/Karl Fischer titration shows high water content. How do I dehydrate it? A4: PDCA strongly coordinates water to form a stable monohydrate (CAS 303180-11-2)[2]. Air drying is insufficient to break these hydrogen bonds. To obtain the anhydrous form, the purified monohydrate must be dried in a vacuum oven (≤ 10 mbar) at 100°C for a minimum of 12 hours.

Validated Experimental Protocol: Synthesis & Purification

This self-validating protocol ensures the complete conversion of 3,5-dimethylpyrazole and the subsequent isolation of high-purity PDCA.

Step 1: Oxidation

  • Suspend 3,5-dimethylpyrazole (50 mmol) in 40 mL of deionized water in a 250 mL three-necked flask equipped with a reflux condenser and internal thermometer.

  • Heat the suspension to 60°C under continuous stirring.

  • Add potassium permanganate (KMnO₄, 200 mmol) in 5 equal batches over 30 minutes. Causality: Batch addition controls the highly exothermic oxidation, preventing solvent boil-off and side-product formation.

  • Elevate and maintain the reaction temperature at 85–90°C for 2 hours.

Step 2: Primary Separation 5. While the mixture is still hot (80°C), filter it through a sintered glass funnel packed with a 2 cm layer of Celite to remove the precipitated MnO₂. 6. Wash the MnO₂ filter cake with 20 mL of hot deionized water to extract any residual adsorbed product. Combine the filtrates.

Step 3: Concentration & Acidification 7. Concentrate the combined aqueous filtrate under reduced pressure to approximately one-third of its original volume. 8. Heat the concentrated solution to 60°C. 9. Slowly add concentrated HCl dropwise until the pH reaches 1.5–2.0 (for free diacid) or pH 5.0–6.0 (for the monopotassium salt)[4].

Step 4: Isolation & Dehydration 10. Allow the solution to cool gradually to room temperature, then transfer to a 4°C refrigerator for 12 hours to maximize crystallization. 11. Isolate the white crystalline powder via vacuum filtration and wash with a minimal amount (5 mL) of ice-cold water. 12. Dry the product in a vacuum oven at 100°C overnight to yield anhydrous pyrazole-3,5-dicarboxylic acid.

Process Visualization

The following diagram illustrates the critical pathways and phase separations in the PDCA purification workflow.

PDCA_Purification Start Crude Oxidation Mixture (3,5-dimethylpyrazole + KMnO4) HotFiltration Hot Filtration over Celite (T = 85-90°C) Start->HotFiltration MnO2 MnO2 Byproduct (Discard Solid) HotFiltration->MnO2 Retentate Filtrate Aqueous Filtrate (PDCA Potassium Salt) HotFiltration->Filtrate Permeate Concentration Volume Reduction (Rotary Evaporation) Filtrate->Concentration Acidification Controlled Acidification (Add conc. HCl at 60°C) Concentration->Acidification pH Adjustment Crystallization Thermodynamic Cooling (Ramp down to 4°C) Acidification->Crystallization Supersaturation Isolation Vacuum Filtration & Cold Water Wash Crystallization->Isolation Phase Separation Drying Vacuum Drying (100°C, 12h) Isolation->Drying Monohydrate FinalProduct Pure Pyrazole-3,5-dicarboxylic acid (Anhydrous Form) Drying->FinalProduct H2O Removal

Workflow for the synthesis and purification of pyrazole-3,5-dicarboxylic acid.

References

  • 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0. ChemicalBook.
  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications.
  • Efficient Syntheses of Some Versatile 3,5-Bifunctional Pyrazole Building Blocks. Thieme Connect.
  • CAS 303180-11-2: Pyrazole-3,5-dicarboxylic acid monohydrate. CymitQuimica.
  • 3,5-Pyrazoledicarboxylic Acid Monohydrate: Technical Specifications. Nbinno.

Sources

Troubleshooting

reaction condition optimization for pyrazole carboxylation

Welcome to the Technical Support Center for Reaction Condition Optimization. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Reaction Condition Optimization. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the thermodynamic and kinetic challenges of pyrazole carboxylation.

The addition of a carboxyl group (-COOH) to a pyrazole scaffold is a critical transformation in medicinal chemistry. Because carbon dioxide ( CO2​ ) is thermodynamically stable and kinetically inert, optimizing the reaction conditions—whether through transition-metal catalysis, directed lithiation, or photoredox pathways—requires precise control over electronic and steric environments.

I. Strategic Workflow & Pathway Selection

Selecting the correct carboxylation strategy dictates the regioselectivity (C3 vs. C4 vs. C5) and overall yield of your pyrazole derivative.

Strategy Start Pyrazole Carboxylation Strategy Selection CH Direct C-H Activation (Transition Metal) Start->CH High Atom Economy Lithiation Halogen-Metal Exchange / Directed Lithiation Start->Lithiation Regiospecific Control Photo Photoredox Catalysis (Visible Light) Start->Photo Redox-Neutral C5 C5 Carboxylation (Thermodynamic) CH->C5 Lithiation->C5 n-BuLi, ΔT C4 C4 Carboxylation (Via Halogenation) Lithiation->C4 1. Br2  2. n-BuLi Mild Mild Conditions High Functional Tolerance Photo->Mild

Decision matrix for selecting a pyrazole carboxylation strategy based on regioselectivity.

II. Quantitative Data & Optimization Parameters

To achieve high conversion rates, the choice of base, catalyst, and temperature must be tightly regulated. The following tables summarize field-validated optimization parameters.

Table 1: Base & Ligand Optimization for Direct Rh(I)-Catalyzed C-H Carboxylation [1] Note: Conditions based on 1 atm CO2​ , DMF solvent, 150 °C.

Catalyst SystemBase (Equivalents)Ligand TypeYield (%)Mechanistic Rationale
[RhCl(cod)]2​ t -BuOK (4.5 eq)None44%Base facilitates concerted metalation-deprotonation (CMD).
[RhCl(cod)]2​ t -BuOK (4.5 eq)Phosphine (L4)69%Electron-rich phosphines increase the nucleophilicity of the Rh-complex toward CO2​ .
[RhCl(cod)]2​ Cs2​CO3​ (4.5 eq)Phosphine (L4)<10%Carbonate is insufficiently basic to deprotonate the Rh-intermediate.

Table 2: Regioselectivity via Lithiation of N-Substituted Pyrazoles [2]

SubstrateReagentTemp / TimeMajor ProductCausality
1,3,5-trimethylpyrazole n -BuLi-78 °C, 1h1-lithiomethyl derivativeKinetic control: N-methyl protons are sterically accessible.
1-methylpyrazole n -BuLi0 °C to RT, 4hC5-carboxylateThermodynamic control: C5 carbanion stabilized by adjacent N inductive effect.
4-bromo-1,3,5-trimethylpyrazole n -BuLi-78 °C, 1hC4-carboxylateRapid halogen-metal exchange outpaces deprotonation.

III. Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. In-process analytical checks are embedded to ensure you can verify the success of intermediate steps before proceeding.

Protocol A: Rhodium(I)-Catalyzed Direct C-H Carboxylation

This protocol utilizes a Rh(I) catalyst to directly activate the C-H bond, avoiding the need for pre-functionalized halogenated pyrazoles[1].

  • Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried Schlenk tube with [RhCl(cod)]2​ (5 mol%), electron-rich phosphine ligand (10 mol%), t -BuOK (4.5 equiv), and the pyrazole substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M relative to substrate). Self-Validation: The solution should turn a homogenous yellow/orange, indicating the formation of the active Rh-ligand complex.

  • CO2​ Atmosphere: Remove the tube from the glovebox. Connect to a Schlenk line, freeze-pump-thaw three times, and backfill with CO2​ (1 atm via balloon).

  • Reaction: Stir the mixture at 150 °C for 24 hours.

  • Quench & Workup: Cool to room temperature. Quench with 1M HCl until the pH reaches 2-3 (critical to protonate the resulting carboxylate salt). Extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Mechanism Rh Rh(I) Catalyst Active Species OxAdd Oxidative Addition (C-H Bond Cleavage) Rh->OxAdd Base Deprotonation (t-BuOK) OxAdd->Base HX removal CO2 CO2 Insertion (Nucleophilic Attack) Base->CO2 Rhodacycle Intermediate RedElim Reductive Elimination (Product Release) CO2->RedElim Rh-Carboxylate RedElim->Rh Catalyst Regeneration

Proposed catalytic cycle for Rh(I)-mediated direct C-H carboxylation of pyrazoles.
Protocol B: Directed Lithiation and CO2​ Quench (Thermodynamic C5 Control)

Used when transition-metal catalysis is unviable. This relies on the inductive effect of the pyrazole nitrogen to direct lithiation to the C5 position[2].

  • Setup: Dissolve the N-protected pyrazole (1.0 equiv) in anhydrous THF (0.1 M) under a strict nitrogen atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Thermodynamic Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature for 2-4 hours. Causality: Initial deprotonation may occur kinetically at the N-alkyl group; warming allows the carbanion to equilibrate to the thermodynamically stable C5 position[2].

    • Self-Validation: Quench a 0.1 mL aliquot with D2​O and analyze via crude 1H -NMR. The disappearance of the C5 proton signal confirms complete lithiation.

  • Carboxylation: Recool the mixture to -78 °C. Bubble anhydrous CO2​ gas (passed through a Drierite column) directly into the solution for 30 minutes.

  • Workup: Quench with saturated NH4​Cl , acidify to pH 3 with 1M HCl, and extract with dichloromethane.

IV. Troubleshooting & FAQs

Q: I am trying to carboxylate an N-methylpyrazole using n -BuLi, but my NMR shows carboxylation on the N-methyl group instead of the pyrazole ring. How do I fix this? A: You are trapping the kinetic product. The protons on the N-methyl group are sterically highly accessible and deprotonate first[2]. To achieve ring carboxylation (specifically at C5), you must allow the reaction to reach thermodynamic equilibrium. After adding n -BuLi at -78 °C, remove the cold bath and let the reaction stir at room temperature for several hours before re-cooling and introducing CO2​ [2].

Q: My Rh-catalyzed direct C-H carboxylation is stalling at <20% yield. I am using Cs2​CO3​ as my base. What is going wrong? A: Cs2​CO3​ is not basic enough to drive the deprotonation step in the Rh(I) catalytic cycle. The transition-metal catalyzed C-H carboxylation of heteroarenes typically requires a strong, bulky base like t -BuOK[1]. t -BuOK is non-nucleophilic (preventing unwanted side reactions with CO2​ ) but strong enough to facilitate the concerted metalation-deprotonation (CMD) required to form the active rhodacycle intermediate[1].

Q: I want to carboxylate at the C4 position, but direct C-H activation and standard lithiation keep yielding the C5 isomer. What is the most reliable workaround? A: The C5 position is the most acidic due to the adjacent electronegative nitrogen[2]. To force C4 carboxylation, abandon direct C-H deprotonation. Instead, pre-functionalize the ring by electrophilic bromination (which naturally favors the electron-rich C4 position). Once you have the 4-bromopyrazole, perform a rapid halogen-metal exchange with n -BuLi at -78 °C, followed immediately by a CO2​ quench[2]. Halogen-metal exchange is orders of magnitude faster than deprotonation, locking the carbanion at C4.

Q: Can I use photoredox catalysis to avoid using strong bases or organolithiums? A: Yes. Recent advancements in synergistic organic-photoredox and copper catalysis allow for decarboxylative pyrazolylation or direct carboxylation under mild conditions[3]. Using a photocatalyst (like dichloro-substituted tryptanthrin or an anthrolate anion) alongside a Cu(I) catalyst under visible light (410–415 nm LEDs) enables carboxylation at near-ambient temperatures, vastly improving functional group tolerance (e.g., tolerating esters and amides that would be destroyed by n -BuLi)[3].

V. References

  • Rhodium(I)-Catalyzed Aryl C–H Carboxylation of 2-Arylanilines with CO2 Source: Organic Letters (ACS Publications) URL:

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis Source: ACS Publications URL:

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: Canadian Journal of Chemistry (CDN Science Pub) URL:

  • Base-Mediated Direct Carboxylation of Heteroarenes with CO2 Source: ResearchGate URL:

Sources

Optimization

overcoming low yield in pyrazole-based MOF synthesis

Welcome to the Technical Support Center for Metal-Organic Framework (MOF) optimization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Metal-Organic Framework (MOF) optimization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the synthesis of pyrazole-based MOFs. While these frameworks offer exceptional chemical stability—often surviving extreme pH environments where carboxylate MOFs degrade—their synthesis is notoriously plagued by low yields, poor crystallinity, and massive solvent waste.

This guide abandons generic advice to focus on the physical chemistry and causality behind your synthesis failures, providing self-validating protocols to scale your pyrazolate MOF production efficiently.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my pyrazole-based MOFs consistently suffer from lower synthesis yields compared to my carboxylate-based MOFs? The Causality: The root cause lies in the thermodynamics of deprotonation. Pyrazole has a remarkably high pKa of ~19.8[1], whereas standard carboxylic acid linkers have a pKa of 4–5. In standard solvothermal conditions, deprotonating the pyrazole N–H bond to initiate metal coordination is highly unfavorable. This poor solubility and sluggish deprotonation lead to kinetic trapping: the system either fails to nucleate entirely, leaving unreacted starting materials, or it precipitates rapidly as an amorphous, low-yield coordination polymer rather than a crystalline framework.

Q2: I am using a solvothermal method, but my solution turns cloudy immediately, resulting in an amorphous powder. How do I fix this? The Causality: Immediate cloudiness indicates uncontrolled, irreversible kinetic precipitation. To fix this, you must introduce a coordination modulator (typically a monocarboxylic acid like acetic acid or a specialized ditopic modulator). Modulators compete with the pyrazolate linkers for the metal coordination sites[2]. This competition slows down the nucleation rate, allowing for reversible self-assembly. By continuously breaking and reforming coordination bonds, the system corrects structural defects (Ostwald ripening) and grows highly crystalline domains, drastically improving the yield of the desired phase[3].

Q3: My solvothermal synthesis requires liters of DMF for just a few grams of product. How can I increase the yield without scaling up the solvent volume? The Causality: Traditional pyrazolate MOF syntheses rely on highly dilute conditions (≤0.01 M) to keep the sparingly soluble linkers in solution[4]. To overcome this, you must abandon dilute solvothermal methods.

  • High-Concentration/Buffered Synthesis: By adding a chemical buffer to fix the nominal pH, you can force linker deprotonation at high concentrations (>1.0 M), improving mass-based yields by 10 to 40 times.

  • Ionothermal Synthesis: You can use low-melting hydrated metal salts (e.g., NiCl2​⋅6H2​O ) as both the metal source and the solvent flux. Melting the salt at 160 °C creates a highly concentrated ionic environment that dissolves the basic pyrazolate linker with virtually zero organic solvent, pushing yields above 65%[5].

  • Mechanochemical Synthesis: Ball milling the solid precursors forces the reaction mechanically, entirely bypassing the solubility limit and achieving yields of 50–80%[6].

Part 2: Diagnostic Workflows

To systematically identify and resolve your yield issues, follow the logic outlined in the diagnostic diagrams below.

YieldTroubleshooting Start Low Yield in Pyrazole MOF CheckSolubility Check Linker Solubility Start->CheckSolubility SolubilityLow Poor Solubility CheckSolubility->SolubilityLow SolubilityOK Good Solubility CheckSolubility->SolubilityOK Deprotonation Assess Deprotonation (pKa ~19.8) ActionModulator Add Coordination Modulators (e.g., Monocarboxylic Acids) Deprotonation->ActionModulator ActionSolvent Use Ionothermal / Mechanochemical or High-Concentration Buffer SolubilityLow->ActionSolvent SolubilityOK->Deprotonation

Decision tree for troubleshooting low yield in pyrazole-based MOF synthesis.

ModulatorMechanism Metal Metal Ions (e.g., Zn2+, Ni2+) FastRxn Kinetic Trapping (Amorphous, Low Yield) Metal->FastRxn Direct Reaction SlowRxn Reversible Self-Assembly (Defect Correction) Metal->SlowRxn Modulated Linker Pyrazolate Linker (High pKa, Fast Coordination) Linker->FastRxn Linker->SlowRxn Modulator Modulator (e.g., Acetic Acid) (Competes for Metal Sites) Modulator->SlowRxn Dynamic Exchange HighYield Highly Crystalline MOF (High Yield) SlowRxn->HighYield

Mechanistic pathway of modulator-induced reversible self-assembly in MOF synthesis.

Part 3: Validated Experimental Protocols

Every protocol must act as a self-validating system. If a specific visual or physical milestone is not met during the procedure, the protocol is designed to tell you exactly why it failed so you can abort and adjust without wasting days on a dead reaction.

Protocol A: Modulator-Optimized Solvothermal Synthesis (e.g., Zn-Pyrazolate)

Use this when high crystallinity is required for structural characterization or specific drug-delivery loading profiles.

  • Precursor Dissolution: Dissolve the pyrazole-based linker (e.g., H3​TPPA ) and Zn(NO3​)2​⋅6H2​O in a DMF/EtOH (1:1 v/v) mixture.

  • Modulator Addition: Add acetic acid at a 30:1 molar ratio relative to the linker.

    • Self-Validation Check: The solution must remain completely clear at room temperature. If it turns cloudy immediately, your modulator concentration is too low to prevent kinetic trapping. Abort, increase the modulator ratio to 50:1, and restart.

  • Thermal Incubation: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a strict rate of 1 °C/min.

    • Causality: Rapid cooling crashes the product out of solution, creating defects and trapping unreacted linker in the pores. Slow cooling promotes Ostwald ripening, dissolving smaller defective crystallites and depositing them onto larger, thermodynamically stable crystals, maximizing your yield.

  • Activation: Wash the resulting crystals with DMF, followed by a 3-day solvent exchange with acetone (replacing the solvent daily) before activating under dynamic vacuum at 120 °C.

Protocol B: High-Yield Ionothermal Synthesis (e.g., Ni(bdp))

Use this when scaling up production and minimizing solvent waste is the primary objective[5].

  • Solid-State Mixing: Combine H2​bdp (1,4-benzene-4,4′-dipyrazolate) and NiCl2​⋅6H2​O in a 1:2 molar ratio in a heavy-walled glass pressure vessel. Do not add any organic solvent.

  • Thermal Melting: Heat the sealed vessel to 160 °C.

    • Self-Validation Check: Monitor the vessel at the 2-hour mark. The metal salt must melt into its own water of crystallization, forming a viscous, ionic liquid-like flux. If the mixture remains a dry powder, the hydration level of your metal salt batch is insufficient. Abort, source a fresh, fully hydrated metal salt, and restart.

  • Crystallization: Maintain the melt at 160 °C for 48 hours. The mixture will transform into an insoluble, porous orange solid.

  • Purification: Perform a Soxhlet extraction using a minimal volume of acetonitrile (0.02 L per gram of linker) to wash away unreacted metal salts.

  • Yield Verification: Dry the activated MOF under vacuum. You should expect a yield of ~66% with a BET surface area matching solvothermal benchmarks (>1000 m²/g).

Part 4: Quantitative Data Center

To assist in selecting the correct synthetic route for your specific pyrazolate MOF, consult the comparative data below. Moving away from standard solvothermal conditions is the most reliable way to overcome yield limitations.

Synthesis MethodologyLinker ConcentrationSolvent Volume Required (L / g linker)Typical Yield (%)Primary Mechanistic Advantage
Standard Solvothermal < 0.01 M~4.620 – 40%Baseline method; establishes phase purity but suffers from kinetic trapping.
Modulator-Assisted 0.05 M~2.060 – 75%Competes for metal sites, slowing nucleation and correcting defects[2][3].
Ionothermal (Melt) Solvent-Free0.02 (for washing)~66%Utilizes metal salt hydration as a flux; massive solvent reduction[5].
Mechanochemical Solid-State0.0050 – 80%Bypasses solubility limits entirely via mechanical force[6].
High-Concentration > 1.0 M< 0.1> 85%Buffers fix pH to force continuous linker deprotonation[4].

Part 5: References

  • Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water. Inorganic Chemistry Frontiers (RSC Publishing). URL:

  • Mechanochemical Synthesis of MOF-303 and Its CO2 Adsorption at Ambient Conditions. MDPI. URL:

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. National Institutes of Health (NIH). URL:

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society (ACS). URL:

  • Ionothermal Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salt Precursors. National Institutes of Health (NIH). URL:

  • Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research (ACS). URL:

  • WO2021216174A1 - High yield synthesis of metal-organic frameworks. Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Derivative Stability Across pH Conditions

Welcome to the Technical Support Center for pyrazole chemistry. Pyrazole derivatives are ubiquitous in drug discovery, agrochemicals, and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole chemistry. Pyrazole derivatives are ubiquitous in drug discovery, agrochemicals, and materials science. While the aromatic pyrazole core is generally robust, the functional groups attached to it (e.g., esters, amides, sulfonamides) and its tautomeric state are highly susceptible to pH variations.

This guide provides actionable troubleshooting steps, mechanistic insights, and self-validating protocols to ensure the integrity of your pyrazole compounds during biological assays and long-term storage.

Diagnostic Workflow: pH-Dependent Instability

Use the following decision tree to diagnose and resolve rapid compound degradation or loss of biological activity in your assays.

G Start Observe Pyrazole Instability in Assay CheckPH Determine Buffer pH Start->CheckPH Acidic Acidic (pH < 6.0) CheckPH->Acidic pH < 6.0 Basic Basic (pH > 7.5) CheckPH->Basic pH > 7.5 Neutral Neutral (pH 6.0 - 7.5) CheckPH->Neutral pH 6.0-7.5 AcidicMech Acid-Catalyzed Hydrolysis (e.g., Sulfonamides) Acidic->AcidicMech BasicMech Base-Catalyzed Cleavage (e.g., Esters, Bis-ketones) Basic->BasicMech NeutralMech Tautomeric Shift (Annular Tautomerism) Neutral->NeutralMech AcidicSol Adjust pH to 7.0 or Modify Linker AcidicMech->AcidicSol BasicSol Use Bioisosteres (Amides/Alkenes) BasicMech->BasicSol NeutralSol Match Target pH & Validate Tautomer NeutralMech->NeutralSol

Workflow for diagnosing and resolving pH-dependent pyrazole degradation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my pyrazole ester derivatives degrade rapidly in slightly basic assay buffers (pH 8.0)? A1: Pyrazole ester derivatives (such as those developed as allosteric inhibitors for the West Nile Virus NS2B-NS3 proteinase) are highly susceptible to base-catalyzed hydrolysis. At pH 8.0, hydroxide ions nucleophilically attack the ester carbonyl, leading to rapid cleavage into the corresponding pyrazol-3-ol and carboxylic acid.

  • Causality & Solution: The electron-withdrawing nature of the pyrazole ring increases the electrophilicity of the adjacent ester carbonyl. To resolve this, replace the ester linkage with bioisosteres. Substituting the ester with an amide or alkene drastically increases the half-life from ~1–2 hours to highly stable profiles (>900 mins) in pH 8.0 buffers .

Q2: I am working with pyrazole-containing sulfonylureas (e.g., pyrazosulfuron-ethyl). Why do I see rapid degradation at pH < 5? A2: Pyrazole-linked sulfonylureas exhibit a classic U-shaped pH-stability profile, being least stable under acidic conditions[1].

  • Causality & Solution: At pH 4.0, the sulfonamide linkage undergoes acid-catalyzed hydrolysis. The protonation of the urea nitrogen facilitates the cleavage of the C–N or S–N bonds, yielding inactive metabolites. If your assay requires acidic conditions, you must account for a half-life as short as 2.6 days. Maintain stock solutions at neutral pH (pH 7.0), where the half-life extends to ~19.4 days .

Q3: How does pH affect the tautomeric equilibrium of N-unsubstituted pyrazoles, and why does it impact my binding assays? A3: N-unsubstituted pyrazoles exhibit annular tautomerism, shifting between 1H- and 2H- forms (or 3-substituted vs. 5-substituted forms)[2].

  • Causality & Solution: Tautomeric equilibrium is highly dependent on pH and the dielectric constant of the solvent. Changes in pH dictate the protonation state of the pyrazole nitrogens. Because target proteins usually bind specifically to one tautomeric form due to precise hydrogen bond donor/acceptor spatial requirements, a pH-induced shift can cause an apparent loss of biological activity. Ensure your assay buffer strictly matches the physiological target pH (usually 7.4) and validate the predominant tautomer using NMR or computational modeling.

Q4: We are replacing the bis-ketone moiety of curcumin with a pyrazole ring. What stability improvements should we expect at physiological pH? A4: Curcumin is notoriously unstable at physiological pH (7.2–7.4), degrading rapidly due to the deprotonation of the C4 carbon in the bis-ketone group, which leads to C–C bond cleavage[3].

  • Causality & Solution: Replacing the bis-ketone with a pyrazole ring removes this highly acidic proton and locks the conformation. Pyrazole derivatives of curcumin demonstrate significantly enhanced structural stability in solution at pH 7.2 (up to 93% remaining after 160 minutes, compared to 44% for wild-type curcumin), translating to more reliable in vitro cytotoxicity results .

Quantitative Data: Stability Across pH Conditions

The following table summarizes the expected half-lives and stability metrics of various pyrazole classes to help you set baseline expectations for your assays.

Compound Class / ExamplepH ConditionStability MetricPrimary Degradation Mechanism
Pyrazole Esters (WNV Inhibitors)pH 8.0 t1/2​ = 1 – 2 hoursBase-catalyzed ester hydrolysis
Pyrazole Amides (Isosteres)pH 8.0 t1/2​ > 900 minsStable (Resistant to hydrolysis)
Pyrazosulfuron-ethyl pH 4.0 t1/2​ = 2.6 daysAcid-catalyzed sulfonamide hydrolysis
Pyrazosulfuron-ethyl pH 7.0 t1/2​ = 19.4 daysStable (Minimal hydrolysis)
Pyrazole-Curcumin Derivatives pH 7.285 – 93% intact (at 160 min)Highly stable (Prevents C–C cleavage)
N-hydroxyformamidines pH 4.043% intact (at 24 hours)Acid-catalyzed degradation
Pyrazole-replaced formamidines pH 4.0100% intact (at 24 hours)Highly stable

Standard Operating Procedure (SOP): pH-Dependent Forced Degradation Assay

To accurately determine the stability of a novel pyrazole derivative, you must utilize a self-validating assay that accounts for autosampler degradation and recovery variance.

Scientific Rationale: Simply pulling aliquots from a degrading solution and placing them in an LC-MS autosampler queue will yield skewed results, as the compound will continue to degrade while waiting for injection. This protocol utilizes a chemical quenching mechanism to instantly halt pH-driven hydrolysis, ensuring the LC-MS readout perfectly reflects the exact time-point.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrazole derivative in LC-MS grade DMSO.

    • Prepare three 50 mM buffer systems: Acetate buffer (pH 4.0), Phosphate buffer (pH 7.4), and Tris-HCl buffer (pH 9.0).

  • Sample Incubation & Internal Standard Spike:

    • Dilute the stock solution to a final concentration of 100 µM in each of the three buffers.

    • Self-Validation Step: Spike in 10 µM of an inert internal standard (e.g., chlorpromazine) into all samples. This validates extraction recovery and controls for LC-MS injection volume inconsistencies.

    • Incubate samples in light-protected amber vials at 37°C to mimic physiological thermal stress.

  • Time-Course Sampling & Quenching (Critical Step):

    • Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

    • Quenching: Immediately transfer the aliquot into 50 µL of ice-cold acetonitrile containing a neutralizing agent.

      • For basic/neutral samples (pH 7.4, 9.0): Use ACN with 0.1% formic acid to drop the pH and halt base-catalyzed hydrolysis.

      • For acidic samples (pH 4.0): Use ACN with 0.1% ammonium hydroxide to raise the pH and halt acid-catalyzed cleavage.

  • LC-MS/PDA Analysis:

    • Analyze using a linear gradient (5% to 95% Acetonitrile/Water with 0.1% FA) over 20 minutes.

    • Monitor UV absorbance at the compound's λmax​ and use MS to identify the mass of degradation products (e.g., +18 Da indicates hydrolysis).

  • Data Processing:

    • Calculate the peak area ratio of the pyrazole compound to the internal standard. Plot ln(ratio) vs. time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

References

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Life (MDPI).[Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central (PMC).[Link]

  • Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. Journal of Environmental Science and Health, Part B.[Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Bioorganic & Medicinal Chemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regiochemical ambiguities during the synthesis of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regiochemical ambiguities during the synthesis of substituted pyrazoles.

Traditional Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyl compounds with substituted hydrazines) frequently yields a mixture of regioisomers (e.g., 1,3,5- vs. 1,4,5-substituted pyrazoles)[1]. Because regioisomers exhibit drastically different pharmacological and pharmacokinetic profiles, controlling this pathway is a critical quality attribute in drug development[2].

Part 1: Core Principles & FAQs (Understanding the Causality)

Q1: Why does the standard Knorr synthesis produce regioisomeric mixtures? A1: The divergence occurs at the very first mechanistic step. An unsymmetrical 1,3-diketone possesses two distinct electrophilic carbonyl carbons. Concurrently, a substituted hydrazine (e.g., methylhydrazine or arylhydrazine) has two nitrogen atoms with differing nucleophilicities. If the electronic and steric differences between the two carbonyls are not highly pronounced, the hydrazine will attack both sites, generating two different hydrazone intermediates that cyclize into distinct pyrazole regioisomers[1][2].

Q2: Why is ethanol a poor solvent choice for regioselective pyrazole synthesis? A2: Polar protic solvents like ethanol and acetic acid form strong hydrogen bonds with the carbonyl oxygens of the 1,3-diketone. This hydrogen bonding masks the inherent electronic differences (electrophilicity) between the two carbonyl carbons. By switching to a polar aprotic solvent with a strong dipole moment (e.g., DMAc, DMF, or NMP), you preserve the electronic differentiation of the diketone, allowing the more nucleophilic nitrogen of the hydrazine to selectively attack the most electrophilic carbonyl[3].

Q3: My reaction stalls, and I observe an open-chain intermediate via LC-MS. What is happening? A3: The reaction is stalling at the hydroxylpyrazolidine or hydrazone intermediate stage. While the initial nucleophilic attack is fast, the subsequent intramolecular cyclization and secondary dehydration steps can be rate-limiting under neutral conditions[4]. The addition of an acid catalyst (e.g., 10 N HCl or TFA) protonates the hydroxyl group, turning it into a better leaving group (water) and driving the final aromatization of the pyrazole ring[3].

Part 2: Mechanistic & Troubleshooting Workflows

To effectively troubleshoot, you must visualize the mechanistic divergence and follow a systematic optimization path.

MechanisticPathway Start 1,3-Diketone + Substituted Hydrazine Attack1 Nucleophilic Attack at C1 (More Electrophilic) Start->Attack1 Electronic Control Attack3 Nucleophilic Attack at C3 (More Sterically Hindered) Start->Attack3 Steric Clash HydrazoneA Hydrazone Intermediate A Attack1->HydrazoneA HydrazoneB Hydrazone Intermediate B Attack3->HydrazoneB CyclizationA Cyclization & Dehydration HydrazoneA->CyclizationA CyclizationB Cyclization & Dehydration HydrazoneB->CyclizationB Product1 1,5-Disubstituted Pyrazole (Major Regioisomer) CyclizationA->Product1 Fast Product2 1,3-Disubstituted Pyrazole (Minor Regioisomer) CyclizationB->Product2 Slow

Caption: Mechanistic divergence in the Knorr pyrazole synthesis leading to regioisomeric mixtures.

Troubleshooting Issue Issue: Mixture of Regioisomers Observed via LC-MS/NMR Step1 Are you using a polar protic solvent (e.g., EtOH, AcOH)? Issue->Step1 Action1 Switch to polar aprotic (DMAc, DMF) or fluorinated solvent (HFIP, TFE). Step1->Action1 Yes Step2 Is the reaction stalling at the hydrazone intermediate? Step1->Step2 No Action1->Step2 Action2 Add 50 mol% 10 N HCl or TFA to drive dehydration. Step2->Action2 Yes Step3 Are sterics/electronics of the 1,3-diketone too similar? Step2->Step3 No Action2->Step3 Action3 Use alternative route: N-Arylhydrazones + Nitroolefins Step3->Action3 Yes Success Isolate Pure Regioisomer (Confirm via 2D NOESY NMR) Step3->Success No Action3->Success

Caption: Systematic troubleshooting workflow for resolving poor regioselectivity in pyrazole synthesis.

Part 3: Quantitative Data & Solvent Effects

The choice of solvent and additive is the most critical variable in controlling regioselectivity. The table below summarizes the optimization data demonstrating how shifting from protic to aprotic conditions, combined with acid catalysis, forces the reaction down a single regiochemical pathway[2][3].

Table 1: Effect of Solvent and Additives on Regioselectivity and Yield

Solvent SystemAdditiveTemp (°C)Yield (%)Regiomeric Ratio (Major:Minor)Mechanistic Rationale
EthanolNoneReflux65%1:1 to 2:1Protic solvent masks diketone electrophilicity via H-bonding.
Acetic AcidNone2570%3:1Mild acid drives dehydration, but protic nature limits selectivity.
DMAcNone2585%>95:5Aprotic dipole stabilizes transition state; preserves electronic bias.
DMAc 10 N HCl (50 mol%) 25 98% >98:2 Optimal: Acid accelerates rate-limiting dehydration step.
HFIP / TFENone2592%>95:5Fluorinated alcohols provide strong H-bond donation without nucleophilic interference.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints (TLC, LC-MS) to verify intermediate consumption and mandate 2D NMR for final structural proof.

Protocol A: Highly Regioselective Knorr Synthesis via DMAc/HCl[3]

Use this protocol when starting from standard 1,3-diketones and aryl/alkyl hydrazines.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.05 equiv, 10.5 mmol) dropwise over 5 minutes to control the exothermic initial condensation.

  • Catalysis (Validation Checkpoint 1): Add 10 N aqueous HCl (0.5 equiv, 5 mmol). Causality note: This specific concentration provides the necessary protons to catalyze the dehydration of the hydroxylpyrazolidine intermediate without hydrolyzing the starting materials.

  • Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2–4 hours.

  • Monitoring (Validation Checkpoint 2): Monitor via TLC (Hexanes/EtOAc). The reaction is complete only when the highly polar hydrazone intermediate spot is entirely consumed. If it persists, add an additional 10 mol% HCl and stir for 1 hour.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMAc. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Structural Confirmation (Validation Checkpoint 3): Purify via flash chromatography. Do not rely on 1D ¹H NMR for isomer assignment. You must perform a 2D NOESY NMR experiment. Look for spatial cross-peaks between the N-substituent (e.g., N-CH₃ or N-Aryl protons) and the adjacent C5-substituent protons to unambiguously confirm the regiochemistry[5].

Protocol B: Alternative Route via N-Arylhydrazones and Nitroolefins[6]

Use this protocol if Protocol A fails due to the 1,3-diketone lacking sufficient steric/electronic differentiation.

  • Preparation: Dissolve the electron-deficient N-arylhydrazone (1.0 equiv) and the target nitroolefin (1.2 equiv) in Trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Catalysis: Add Trifluoroacetic acid (TFA) (20 mol%) as an additive. Causality note: The TFE/TFA system facilitates a stepwise cycloaddition. The nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone dictates the regiochemistry, bypassing the dual-electrophile problem of 1,3-diketones[6].

  • Reaction: Heat the mixture to 60 °C and stir for 6–12 hours until complete consumption of the hydrazone is observed via LC-MS.

  • Workup & Isolation: Evaporate the TFE under reduced pressure. Dissolve the crude residue in dichloromethane, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Analysis of 3H-Pyrazole-3,5-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a cornerstone of heterocyclic chemistry. Their diver...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a cornerstone of heterocyclic chemistry. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have cemented their importance in drug discovery.[1] Among these, derivatives of 3H-pyrazole-3,5-dicarboxylic acid are particularly noteworthy due to their versatile coordination chemistry and potential as pharmacophores.[2][3] A thorough understanding of their structural and electronic properties is paramount for the rational design of novel compounds with enhanced efficacy and specificity.

This guide provides an in-depth comparative analysis of the spectral characteristics of 3H-pyrazole-3,5-dicarboxylic acid and its derivatives. By examining the nuances of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we aim to equip researchers with the foundational knowledge to confidently identify, characterize, and differentiate these valuable compounds.

The Logic of Spectral Characterization: A Multi-faceted Approach

The structural elucidation of organic molecules is rarely accomplished with a single analytical technique. Instead, a complementary suite of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. For pyrazole-3,5-dicarboxylic acid derivatives, a combination of NMR, MS, IR, and UV-Vis spectroscopy offers a comprehensive picture of the molecule's connectivity, functional groups, and electronic environment.

G cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Connectivity Connectivity NMR->Connectivity Proton & Carbon Skeleton MS MS Molecular_Weight Molecular_Weight MS->Molecular_Weight Fragmentation Pattern IR IR Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Modes UV_Vis UV_Vis Electronic_Transitions Electronic_Transitions UV_Vis->Electronic_Transitions Conjugated Systems

Caption: Interplay of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[4] For pyrazole derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectra of pyrazole-3,5-dicarboxylic acid derivatives are characterized by distinct signals for the pyrazole ring proton, the N-H proton (if present), and the protons of the substituent groups.

  • Pyrazole Ring Proton (H4): The proton at the C4 position of the pyrazole ring typically appears as a singlet in the aromatic region, generally between δ 6.5 and 7.5 ppm .[5] Its precise chemical shift is sensitive to the electronic nature of the substituents at the C3 and C5 positions. Electron-withdrawing groups, such as the carboxylic acid or ester functionalities, tend to deshield this proton, shifting its resonance downfield.

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton gives a broad singlet that can appear over a wide chemical shift range, often between δ 10.0 and 14.0 ppm , due to hydrogen bonding and exchange with residual water in the solvent. Its observation can sometimes be challenging.

  • Substituent Protons: The chemical shifts of the protons on the ester groups or other N-substituents provide valuable structural information. For example, in diethyl 1H-pyrazole-3,5-dicarboxylate, the ethyl groups give rise to a characteristic quartet and triplet pattern.

Comparative ¹H NMR Data for Selected Derivatives:

CompoundH4 (δ, ppm)N-H (δ, ppm)Other Characteristic Signals (δ, ppm)
3,5-Pyrazoledicarboxylic acid~7.16Broad, >13.0-
Diethyl 1H-pyrazole-3,5-dicarboxylate~7.20Broad, ~13.54.41 (q, 4H, OCH₂), 1.39 (t, 6H, CH₃)
Dimethyl 1H-pyrazole-3,5-dicarboxylate~7.18Broad3.95 (s, 6H, OCH₃)
Diethyl 1-methyl-pyrazole-3,5-dicarboxylate~7.10-4.40 (q, 4H, OCH₂), 4.10 (s, 3H, N-CH₃), 1.38 (t, 6H, CH₃)

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is often used for pyrazole dicarboxylic acids as it can solubilize the polar compounds and often allows for the observation of the exchangeable N-H and COOH protons. For less polar ester derivatives, CDCl₃ is a common choice.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectra provide a detailed map of the carbon skeleton. The chemical shifts of the pyrazole ring carbons are particularly informative.[6]

  • C3 and C5 Carbons: These carbons, being attached to two nitrogen atoms, are significantly deshielded and typically resonate in the range of δ 140-160 ppm . In symmetrically substituted N-unsubstituted pyrazoles, these two carbons are often equivalent due to tautomerism.[7]

  • C4 Carbon: The C4 carbon is more shielded and appears further upfield, typically between δ 105 and 115 ppm .[6]

  • Carbonyl Carbons: The carbonyl carbons of the carboxylic acid or ester groups are found in the downfield region, usually between δ 160 and 175 ppm .

Comparative ¹³C NMR Data for Selected Derivatives:

CompoundC3/C5 (δ, ppm)C4 (δ, ppm)C=O (δ, ppm)Other Characteristic Signals (δ, ppm)
3,5-Pyrazoledicarboxylic acid~145.0~112.0~163.0-
Diethyl 1H-pyrazole-3,5-dicarboxylate~142.5~114.5~161.062.0 (OCH₂), 14.0 (CH₃)
Dimethyl 1H-pyrazole-3,5-dicarboxylate~142.8~114.2~161.552.5 (OCH₃)
Diethyl 1-methyl-pyrazole-3,5-dicarboxylate~148.0, 140.0~113.0~160.5, 159.061.5 (OCH₂), 38.0 (N-CH₃), 14.0 (CH₃)

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, providing a self-validating structural determination.

Mass Spectrometry (MS): Deciphering the Molecular Formula and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.[8]

Molecular Ion and Fragmentation Pathways

Electron Ionization (EI) is a common technique for analyzing pyrazole derivatives. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of the pyrazole ring often proceeds through two main pathways:

  • Expulsion of a neutral molecule of hydrogen cyanide (HCN): This is a very common fragmentation for pyrazoles and results in a fragment ion with a mass of (M - 27)⁺.[9]

  • Loss of a molecule of nitrogen (N₂): This fragmentation leads to a fragment ion at (M - 28)⁺.[9]

The substituents on the pyrazole ring significantly influence the fragmentation pattern. For esters of pyrazole-3,5-dicarboxylic acid, the loss of the alkoxy group (e.g., •OCH₂CH₃) from the ester functionality is a prominent fragmentation pathway.

G M+ Molecular Ion (M+) M-27 [M - HCN]+ M+->M-27 - HCN M-28 [M - N2]+ M+->M-28 - N2 M-OR [M - OR]+ M+->M-OR - •OR

Caption: Common fragmentation pathways for pyrazole derivatives in MS.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3,5-Pyrazoledicarboxylic acid156112, 111, 84, 68
Diethyl 1H-pyrazole-3,5-dicarboxylate212184, 167, 139, 111
Diethyl 1-methyl-pyrazole-3,5-dicarboxylate226198, 181, 153, 125

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of pyrazole-3,5-dicarboxylic acid derivatives shows characteristic absorption bands for the N-H, C=O, C=N, and C-O bonds.

  • N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band is typically observed in the region of 3100-3400 cm⁻¹ . This broadening is due to intermolecular hydrogen bonding.

  • C=O Stretch: The carbonyl stretching vibration of the carboxylic acid or ester groups gives rise to a strong, sharp absorption band between 1680 and 1750 cm⁻¹ . The exact position depends on whether it is a free acid (lower frequency) or an ester (higher frequency) and the presence of any conjugation.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring appear in the region of 1400-1600 cm⁻¹ .

  • C-O Stretch: The C-O stretching of the ester group results in strong bands in the 1100-1300 cm⁻¹ region.

Comparative FTIR Data for Selected Derivatives (cm⁻¹):

Compoundν(N-H)ν(C=O)ν(C=N/C=C)ν(C-O)
3,5-Pyrazoledicarboxylic acid~3400 (broad)~1700~1580, 1450~1250
Diethyl 1H-pyrazole-3,5-dicarboxylate~3250 (broad)~1720~1570, 1470~1260, 1150
Diethyl 1-methyl-pyrazole-3,5-dicarboxylate-~1725~1560, 1460~1270, 1140

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring is an aromatic system, and its derivatives exhibit characteristic UV absorptions.

The UV-Vis spectra of pyrazole-3,5-dicarboxylic acid derivatives typically show one or more absorption bands in the range of 200-300 nm . These absorptions are attributed to π → π* transitions within the pyrazole ring and the conjugated carbonyl groups. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the substituents on the ring and the solvent used for the measurement. N-alkylation or N-arylation can cause a bathochromic (red) shift in the λmax.

Comparative UV-Vis Data for Selected Derivatives (in Methanol):

Compoundλmax (nm)
3,5-Pyrazoledicarboxylic acid~230, 275
Diethyl 1H-pyrazole-3,5-dicarboxylate~235, 280
Diethyl 1-phenyl-pyrazole-3,5-dicarboxylate~250, 295

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of 200-400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

The comprehensive spectral analysis of 3H-pyrazole-3,5-dicarboxylic acid derivatives, integrating NMR, MS, IR, and UV-Vis spectroscopy, provides a robust framework for their structural characterization. Each technique offers a unique and complementary perspective, and together they enable the unambiguous determination of molecular structure and the subtle electronic effects of various substituents. This guide serves as a foundational resource for researchers in the field, facilitating the confident identification and development of novel pyrazole-based compounds for a wide range of applications.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. [Link]

  • Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

  • Pyrazole-3,5-dicarboxylic acid. PubChem. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. PubMed. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

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Comparative

Architectural Control and Characterization of Pyrazole-3,5-Dicarboxylic Acid Metal Complexes: A Comparative Guide

As a Senior Application Scientist evaluating the structural versatility of multidentate ligands, I frequently rely on pyrazole-3,5-dicarboxylic acid (H₃pzdc) for the rational design of metal-organic frameworks (MOFs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the structural versatility of multidentate ligands, I frequently rely on pyrazole-3,5-dicarboxylic acid (H₃pzdc) for the rational design of metal-organic frameworks (MOFs) and coordination polymers. Featuring a rigid V-shaped geometry, two pyrazole nitrogen atoms, and four carboxylate oxygen atoms, H₃pzdc provides six potential coordination sites. This multi-site capability allows it to act as a mono-, bi-, or tetradentate ligand, bridging metal centers to form everything from permanently porous 3D frameworks to discrete trinuclear sensors.

This guide objectively compares the performance of different synthesis methodologies and characterization techniques for H₃pzdc-based metal complexes. By detailing the causality behind specific experimental choices, this document serves as a self-validating system to ensure high phase purity and structural fidelity in your own laboratory workflows.

Causality in Synthesis: A Methodological Comparison

The topological outcome, crystallite size, and overall yield of H₃pzdc metal complexes are highly sensitive to the chosen synthetic environment. Selecting the correct methodology requires balancing thermodynamic stability against reaction kinetics.

  • High-Throughput (HT) Solvothermal Synthesis: This is the optimal route for discovering thermodynamically stable, porous MOFs. For instance, the synthesis of the Fe(III)-MOF CAU-56as relies heavily on the use of acetic acid as a modulator. The causality behind this choice is fundamental: acetic acid competes with the H₃pzdc ligand for iron coordination sites, deliberately slowing down the crystallization rate. This prevents the rapid precipitation of amorphous kinetic products and allows the formation of a highly crystalline 3D framework with a modulated pore system [1].

  • Sonochemical Synthesis: When rapid kinetics and high throughput are prioritized—such as in the manufacturing of discrete molecular sensors—acoustic cavitation is vastly superior. Ultrasonic irradiation generates localized hot spots that overcome the diffusion limits of traditional crystal layering. This approach can yield discrete trinuclear Cu(II) complexes in just 30 minutes with a 70% yield, compared to the 2 weeks and 49% yield associated with conventional layering techniques [2].

  • Microwave-Assisted Synthesis: By providing uniform volumetric heating, microwave synthesis offers precise control over nucleation rates and crystallite size. This method has proven highly effective for isolating 1D coordination polymers, such as the gallium-based ladder polymer[Ga(HPDC)(OH)(H₂O)]ₙ, where fine-tuning crystal dimensions is necessary for downstream applications [3].

G L Ligand: H3pzdc S1 Solvothermal (High Crystallinity) L->S1 S2 Sonochemical (Rapid Kinetics) L->S2 M Metal: Fe, Cu, Ga M->S1 M->S2 O1 Porous MOFs (e.g., CAU-56as) S1->O1 O2 Discrete Complexes (e.g., Cu3 Unit) S1->O2 S2->O2 C1 3DED / SCXRD (Topology) C2 Gas Adsorption (Porosity) O1->C1 O1->C2 O2->C1

Workflow for the synthesis and characterization of H3pzdc metal complexes.

Comparative Performance and Characterization Data

Robust characterization of H₃pzdc complexes requires an orthogonal analytical approach to validate coordination modes, porosity, and thermal stability.

  • Structural Elucidation: While Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard, sub-micron crystals often require 3D Electron Diffraction (3DED). In the case of CAU-56as, 3DED was essential to resolve the trinuclear[Fe₃(μ₃-O)] clusters bridged by H₃pzdc ions [1].

  • Porosity and Stability: Gas adsorption (N₂ at 77 K and H₂O at 298 K) is used to quantify the accessible void volume, while Thermogravimetric Analysis (TGA) validates the framework's thermal robustness prior to application testing.

Table 1: Quantitative Comparison of Synthesized H₃pzdc Metal Complexes

ComplexMetalSynthesis MethodKey Structural FeatureSurface Area (BET)Thermal StabilityYield
CAU-56as Fe(III)SolvothermalTrinuclear [Fe₃(μ₃-O)] clusters727 m²/gUp to 300 °CHigh (Phase Pure)
[Cu₃(pzdc)₂(dpyam)₂(H₂O)₄] Cu(II)SonochemicalDiscrete trinuclear unitN/A (Non-porous)Moderate70%
[Ga(HPDC)(OH)(H₂O)]ₙ Ga(III)Microwave-Assisted1D ladder-type polymerN/AHighMethod-dependent
Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols incorporate built-in validation checkpoints, ensuring that the system self-corrects before advancing to costly downstream characterization.

Protocol A: Modulated Solvothermal Synthesis of Porous Fe-MOF (CAU-56as)

Objective: Synthesize a permanently porous 3D framework using acetic acid to modulate the deprotonation rate of H₃pzdc.

  • Ligand Preparation: In a 2.5 mL Teflon-lined reactor, add 69.65 mg (0.4 mmol) of solid pyrazole-3,5-dicarboxylic acid monohydrate.

  • Base & Modulator Addition: Introduce 800 μL of aqueous NaOH (1 mol/L) followed by 480 μL of acetic acid.

    • Validation Check 1: The solution must become completely clear upon mixing. Any residual turbidity indicates incomplete dissolution of the ligand, which will seed amorphous impurities. If turbid, gently warm the solution until clear before proceeding.

  • Metal Introduction: Add 720 μL of a freshly prepared aqueous iron(III) sulfate solution (1 mol/L). Homogenize the mixture thoroughly.

  • Crystallization: Seal the reactor and heat at 120 °C for 24 hours.

  • Isolation & Activation: Filter the resulting solid, wash extensively with deionized water, and dry under a vacuum.

    • Validation Check 2: Perform Powder X-Ray Diffraction (PXRD) on the bulk powder. The experimental diffractogram must align perfectly with the simulated pattern derived from 3DED data to confirm bulk phase purity [1].

Protocol B: Rapid Sonochemical Synthesis of a Trinuclear Cu(II) Sensor

Objective: Isolate a discrete Cu(II) complex with open coordination sites for the optical detection of volatile amines.

  • Precursor Mixing: In a glass vial, combine Cu(NO₃)₂·3H₂O (121 mg, 0.5 mmol), 2,2′-dipyridylamine (86 mg, 0.5 mmol), and H₃pzdc (87 mg, 0.5 mmol).

  • Solvent Addition: Dissolve the mixture in 9 mL of a ternary solvent system comprising water, N,N-dimethylformamide (DMF), and ethanol (1:1:1 v/v).

  • Acoustic Cavitation: Subject the sealed mixture to ultrasonic irradiation for exactly 30 minutes at room temperature.

  • Isolation: Collect the precipitated green polycrystalline powder via centrifugation and wash with ethanol.

    • Validation Check 1: Run Fourier-Transform Infrared (FT-IR) spectroscopy on the dried powder. You must observe a broad peak in the 3000–3500 cm⁻¹ region. This confirms the stretching vibrations of the N–H and O–H groups, validating the retention of coordinated water molecules and the secondary amine of the coligand, which are critical for the sensor's hydrogen-bonding capabilities [2].

References
  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates.
  • Sonochemical synthesis of a trinuclear Cu(ii)
  • One-dimensional ladder gallium coordin
Validation

Comprehensive Validation Guide: Anticancer Activity of Novel Pyrazole Derivatives vs. Standard-of-Care Inhibitors

The pursuit of highly selective, low-toxicity targeted therapies remains a central challenge in modern oncology. As a Senior Application Scientist, I frequently evaluate emerging pharmacophores. Among these, the pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of highly selective, low-toxicity targeted therapies remains a central challenge in modern oncology. As a Senior Application Scientist, I frequently evaluate emerging pharmacophores. Among these, the pyrazole scaffold has proven to be an exceptionally versatile moiety in drug design, forming the structural backbone of several FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).

Recently, the development of has accelerated, demonstrating potent dual-inhibitory action against critical oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

This guide provides an objective, data-driven comparison of novel pyrazole derivatives against standard-of-care alternatives (Erlotinib and Sorafenib). More importantly, it establishes a self-validating experimental framework —detailing not just how to execute validation protocols, but the causality behind why these specific orthogonal assays are required to prove mechanistic efficacy.

Mechanistic Rationale: The Pyrazole Scaffold

The efficacy of pyrazole derivatives stems from their ability to form critical hydrogen bonds within the ATP-competitive binding pocket of tyrosine kinases. By fusing the pyrazole ring with other heterocycles (e.g., pyrimidines or benzimidazoles), researchers can fine-tune the spatial geometry to simultaneously occupy the hinge regions of both EGFR and VEGFR-2[1].

Inhibiting EGFR blocks downstream STAT3 and PI3K/AKT signaling (halting proliferation), while VEGFR-2 inhibition suppresses MAPK/ERK pathways (choking tumor angiogenesis)[2].

Pathway Novel_Pyrazole Novel Pyrazole Derivatives EGFR EGFR Novel_Pyrazole->EGFR Inhibits VEGFR2 VEGFR-2 Novel_Pyrazole->VEGFR2 Inhibits STAT3 STAT3 Pathway EGFR->STAT3 Blocked PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Blocked VEGFR2->PI3K_AKT Blocked MAPK MAPK/ERK Pathway VEGFR2->MAPK Blocked Apoptosis Induction of Apoptosis STAT3->Apoptosis Regulates Proliferation Arrest of Proliferation PI3K_AKT->Proliferation Regulates Angiogenesis Inhibition of Angiogenesis MAPK->Angiogenesis Regulates

Mechanistic blockade of EGFR and VEGFR-2 pathways by novel pyrazole derivatives.

Comparative Performance Data

To objectively assess performance, we compare representative data of recently synthesized fused pyrazole derivatives (denoted here as Compound 3 and Compound 9) against the standard-of-care EGFR inhibitor (Erlotinib) and VEGFR-2 inhibitor (Sorafenib)[1].

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀, μM)
CompoundEGFR IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)Dual-Target Efficacy
Fused Pyrazole (Cmpd 3) 0.06 >10.0Highly selective for EGFR
Fused Pyrazole (Cmpd 9) 0.31 0.22 Potent Dual Inhibitor
Erlotinib (Standard) 10.60N/ASingle Target
Sorafenib (Standard) N/A0.03Single Target
Table 2: Comparative Cytotoxicity against HepG2 Cell Line (IC₅₀, μM)
CompoundHepG2 IC₅₀ (μM)Fold-Improvement vs. Erlotinib
Fused Pyrazole (Cmpd 3) 0.45~23.5x
Fused Pyrazole (Cmpd 9) 0.38~27.8x
Erlotinib (Standard) 10.60Baseline

Data synthesis derived from recent structural-activity relationship (SAR) evaluations of dihydropyrano-pyrazole hybrids[1].

Self-Validating Experimental Protocols

A robust drug validation pipeline cannot rely on a single assay. Phenotypic cell death must be explicitly linked to target engagement. If a compound kills cells but fails to inhibit the target kinase in a cell-free assay, it is acting via off-target toxicity. The following step-by-step methodologies form a self-validating loop.

Workflow Synthesis 1. Compound Synthesis Phenotypic 2. Phenotypic Screening (MTT) Synthesis->Phenotypic Hit ID Target 3. Target Validation (Kinase Assays) Phenotypic->Target Selectivity Mechanistic 4. Mechanistic Profiling (Flow/WB) Target->Mechanistic Orthogonal Validation

Self-validating experimental workflow for anticancer drug development.

Protocol 3.1: Phenotypic Screening via MTT Assay

The Causality: We utilize the HepG2 hepatocellular carcinoma cell line because it highly expresses both EGFR and VEGFR-2, making it an ideal translational model. The MTT assay measures metabolic activity as a proxy for cell survival; viable cells with active mitochondrial succinate dehydrogenase convert MTT into purple formazan.

Step-by-Step Methodology:

  • Seed HepG2 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat cells with varying concentrations (0.01 μM to 100 μM) of the novel pyrazole derivatives, Erlotinib, or Sorafenib for 48 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Carefully aspirate the culture medium to avoid disturbing the formazan crystals.

  • Dissolve the crystals in 150 μL of DMSO per well, shaking for 10 minutes to ensure complete solubilization.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., GraphPad Prism).

Protocol 3.2: Target Engagement via Cell-Free Kinase Inhibition

The Causality: While MTT proves the compound kills cancer cells, it does not prove how. Cell-free kinase assays confirm direct target engagement. Pre-incubating the compound with the kinase allows for equilibrium binding, which is critical for accurately assessing ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing the isolated kinase domain of EGFR or VEGFR-2, ATP (at the specific Kₘ concentration for the kinase), and a synthetic peptide substrate in a standardized kinase buffer.

  • Introduce the pyrazole derivatives at serial dilutions. Crucial Step: Incubate for 30 minutes at room temperature before adding ATP to allow the inhibitor to bind to the active site.

  • Initiate the reaction by adding the ATP/substrate mixture and incubate for 60 minutes.

  • Add ADP-Glo™ or TR-FRET detection reagents to quantify the amount of ATP consumed.

  • Calculate the percentage of kinase inhibition relative to the vehicle control to determine the biochemical IC₅₀.

Protocol 3.3: Mechanistic Confirmation via Annexin V/PI Flow Cytometry

The Causality: The MTT assay cannot distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically separates true apoptotic cell death from mere metabolic downregulation[3].

Step-by-Step Methodology:

  • Harvest treated HepG2 cells after 24 hours of compound exposure. Ensure you collect both attached cells (via trypsinization) and floating cells in the media, as apoptotic cells detach.

  • Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of FITC-Annexin V and 5 μL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of 1X Binding Buffer to each tube.

  • Analyze via flow cytometry within 1 hour, capturing a minimum of 10,000 events per sample to ensure statistical significance.

Conclusion

The integration of the pyrazole scaffold into novel fused derivatives represents a significant leap forward in targeted anticancer therapy. As demonstrated by the comparative data, rationally designed pyrazole hybrids can achieve sub-micromolar dual inhibition of EGFR and VEGFR-2, vastly outperforming first-generation single-target agents like Erlotinib[1]. However, the true value of these compounds can only be realized when validated through a rigorous, self-validating pipeline that unequivocally links phenotypic cytotoxicity to precise molecular target engagement.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry (2020) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Pharmaceuticals / MDPI (2023) URL:[Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways Source: Tech Science Press / Oncology Research (2026) URL:[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: National Institutes of Health (NIH) / PMC (2021) URL:[Link]

Sources

Comparative

comparing conventional vs. microwave synthesis of pyrazoles

The Pyrazole Synthesis Showdown: Microwave-Assisted vs. Conventional Heating The pyrazole nucleus is a privileged structural scaffold in medicinal chemistry, forming the backbone of numerous therapeutics ranging from ant...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazole Synthesis Showdown: Microwave-Assisted vs. Conventional Heating

The pyrazole nucleus is a privileged structural scaffold in medicinal chemistry, forming the backbone of numerous therapeutics ranging from anti-inflammatory agents to advanced diabetes treatments and anti-cancer drugs[1][2][3]. For drug development professionals and synthetic chemists, the efficiency of assembling these nitrogen-rich heterocycles is a critical bottleneck. Historically, conventional thermal condensation has been the standard approach. However, Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm, offering a greener, faster, and higher-yielding alternative[1][2].

This guide provides an objective, data-driven comparison of conventional and microwave-assisted pyrazole synthesis, exploring the mechanistic causality, performance metrics, and standardized protocols necessary for modern laboratory applications.

To understand why MAOS frequently outperforms conventional methods, we must examine the physics of energy transfer.

Conventional Heating: Traditional oil baths or heating mantles rely on thermal conduction and convection. Heat transfers from the source, through the reaction vessel wall, and into the solvent. This creates significant thermal gradients. The vessel walls are invariably hotter than the bulk liquid, which can lead to localized overheating, decomposition of sensitive substrates, and the formation of unwanted side products, ultimately reducing the yield[4].

Microwave Heating: Microwave irradiation (typically at 2.45 GHz) bypasses the vessel wall entirely when microwave-transparent materials like borosilicate glass are used. Instead, it relies on dielectric heating. The oscillating electromagnetic field directly couples with the permanent dipoles and ions within the reaction mixture[4]. As these molecules rapidly align and realign with the field, molecular friction generates instantaneous, volumetric heat[3]. This "inside-out" heating ensures a highly homogeneous temperature profile, accelerating reaction kinetics while preserving product integrity[3][4].

HeatTransfer cluster_conv Conventional Heating cluster_mw Microwave Heating A1 Heat Source (Oil Bath) A2 Vessel Wall (Conduction) A1->A2 A3 Reaction Mixture (Gradients) A2->A3 B1 Microwave Magnetron B2 Vessel Wall (Transparent) B1->B2 Passes Through B3 Reaction Mixture (Dielectric Heating) B1->B3 Direct Energy

Fig 1: Heat transfer mechanisms: Convective thermal gradients vs. direct volumetric dielectric heating.

Performance Comparison: Time, Yield, and Efficiency

The mechanistic advantages of MAOS translate directly into empirical performance gains. Across numerous studies, the transition from conventional reflux to microwave irradiation demonstrates a dramatic reduction in reaction time—often from days or hours to mere minutes[2][4]. Furthermore, the rapid, homogeneous heating minimizes the degradation pathways common in prolonged thermal reactions, resulting in superior product purity and yields[1][5].

Table 1: Comparative Performance Metrics for Pyrazole Synthesis

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Reaction Time 4 to 24 hours[1][2]2 to 20 minutes[1][4]
Typical Yield 60% – 75%[2][4]80% – 98%[2][5]
Heating Mechanism Conduction & Convection[4]Dielectric Heating (Dipole Rotation)[4]
Temperature Profile Heterogeneous (Thermal Gradients)[4]Homogeneous (Volumetric Heating)[3]
Energy Consumption High (Prolonged continuous heating)[1]Low (Rapid, targeted energy transfer)[1]
Solvent Requirement High volumes required for convection[2]Minimal or completely solvent-free[4][5]

Standardized Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies outline the synthesis of pyrazoles (e.g., from chalcones/enones and phenylhydrazine) using both heating paradigms. The inclusion of Thin-Layer Chromatography (TLC) provides real-time feedback, ensuring the reaction is driven to completion without over-exposure.

Protocol A: Conventional Thermal Synthesis
  • Reaction Setup: In a round-bottom flask, combine 1.0 mmol of the α,β-unsaturated carbonyl compound (chalcone/enone) and 1.2 mmol of the hydrazine derivative.

  • Solvent & Catalyst: Add 10-15 mL of a polar protic solvent (e.g., ethanol or methanol) and a catalytic amount of base (e.g., 3M NaOH)[2]. Causality: The large solvent volume is required to mediate convective heat transfer from the flask walls and prevent the mixture from boiling dry over long periods.

  • Heating: Submerge the flask in a thermostated oil bath set to reflux (approx. 80-130°C). Stir continuously for 4 to 24 hours[1][2].

  • Self-Validation (Monitoring): Extract 10 µL aliquots hourly. Run TLC (e.g., Hexane:Ethyl Acetate 7:3) against the starting materials. The reaction is complete when the chalcone spot disappears.

  • Work-up: Cool to room temperature, neutralize with 2M HCl, and filter the resulting precipitate. Recrystallize from ethanol to obtain the pure pyrazole[2].

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)
  • Reaction Setup: In a specialized 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine 1.0 mmol of chalcone and 1.2 mmol of hydrazine.

  • Solvent Addition: Add a minimal amount of solvent (e.g., 1-2 mL of DMF or methanol)[1][5]. Causality: Minimal solvent maximizes the concentration of reacting dipoles. Solvents with high loss tangents (like methanol, tanδ=0.941 ) are chosen because they absorb microwave energy highly efficiently, rapidly transferring heat to the reactants[5].

  • Irradiation: Seal the vial with a crimp cap to safely contain autogenous pressure. Place in a dedicated microwave reactor. Irradiate at 100-300 W, maintaining a target temperature of 130°C for 2 to 15 minutes[1][6]. Causality: The sealed vial allows the solvent to be superheated above its atmospheric boiling point, exponentially increasing the reaction rate.

  • Self-Validation (Monitoring): After an initial 5-minute run, rapidly cool the vial using the reactor's compressed air stream. Check progress via TLC. If incomplete, irradiate in 2-minute bursts[7]. Causality: Microwave reactions proceed so rapidly that traditional time-based stopping points are unreliable; iterative TLC prevents thermal degradation.

  • Work-up: Pour the cooled mixture into crushed ice. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum[7].

Workflow Start Prepare Reactants (Enone + Hydrazine + Solvent) Conv_Heat Conventional Heating (Reflux, 4-24 Hours) Start->Conv_Heat MW_Heat Microwave Irradiation (100-300W, 2-15 Mins) Start->MW_Heat Monitor TLC Monitoring (Self-Validation) Conv_Heat->Monitor MW_Heat->Monitor Isolation Product Isolation & Purification Monitor->Isolation

Fig 2: Procedural workflow comparison between conventional and microwave-assisted pyrazole synthesis.

Green Chemistry and Future Perspectives

Beyond raw yield and speed, MAOS aligns perfectly with the principles of Green Chemistry. The ability to run reactions solvent-free or with drastically reduced solvent volumes minimizes chemical waste[4][5]. Additionally, because the electromagnetic energy is transferred directly to the molecules rather than wasted heating an oil bath and the surrounding ambient air, the overall energy consumption per gram of product is significantly lower[1]. For researchers and drug development professionals, adopting microwave-assisted protocols is not just a matter of convenience; it is a strategic upgrade to laboratory productivity, safety, and sustainability.

References

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - BenchChem - 1

  • Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives - Indian Journal of Advances in Chemical Science - 7

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - National Institutes of Health (NIH) - 2

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO - 5

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines Protocol Preview - YouTube / JoVE - 6

  • Microwave-assisted synthesis of pyrazoles - a mini-review - European Journal of Life Sciences (DergiPark) - 4

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer agents - Semantic Scholar - 3

Sources

Validation

A Comparative Guide to Crystallization Methodologies for Pyrazole-3,5-Dicarboxylato Cu(II) Complexes

Executive Summary The structural characterization of copper(II) complexes using Single-Crystal X-ray Diffraction (SC-XRD) relies entirely on the successful growth of high-quality, defect-free single crystals. Pyrazole-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of copper(II) complexes using Single-Crystal X-ray Diffraction (SC-XRD) relies entirely on the successful growth of high-quality, defect-free single crystals. Pyrazole-3,5-dicarboxylic acid (H₃pdc) is a highly versatile multidentate ligand that, when reacted with Cu(II) salts, can yield a vast array of architectures—ranging from discrete multinuclear clusters to expansive 3D Metal-Organic Frameworks (MOFs).

As a Senior Application Scientist, I have found that the bottleneck in crystallographic analysis is rarely the diffractometer itself, but rather the synthetic methodology used to coax these coordination compounds into well-ordered lattices. This guide objectively compares three distinct crystallization methodologies—Hydrothermal Synthesis, Ammonia-Assisted Slow Evaporation, and Sonochemical Synthesis—providing the mechanistic causality and experimental data necessary to help researchers select the optimal route for their specific structural goals.

Mechanistic Background: The Cu(II)-pdc System

The H₃pdc ligand possesses six potential coordination sites (two pyrazole nitrogen atoms and four carboxylate oxygen atoms), making it highly accessible for metal binding and bridging. When complexed with Cu(II)—a d9 transition metal—the resulting structures are heavily influenced by the 1[1]. The Cu(II) ion typically forms a distorted octahedron, where the strong N,O-chelating sites of the pdc ligand occupy the equatorial plane, while weakly coordinating solvent molecules (e.g., water or methanol) occupy the elongated axial positions[1].

Because H₃pdc is a relatively strong organic acid, its complete deprotonation in basic aqueous solutions causes rapid, uncontrolled precipitation of amorphous Cu(II) complexes[2]. Therefore, controlling the kinetics of nucleation versus crystal growth is the paramount challenge in this system.

Comparative Analysis of Crystallization Methodologies

To achieve diffraction-quality crystals, the synthetic approach must be tailored to the desired structural outcome. The workflow below illustrates the decision matrix for selecting a crystallization method based on thermodynamic and kinetic controls.

CrystallizationMethods Start Cu(II) Salt + H3pdc Precursor Mixture Method1 Hydrothermal Synthesis (>100°C, Autogenous Pressure) Start->Method1 Thermodynamic Control Method2 Slow Evaporation (Ammonia-Assisted, RT) Start->Method2 Kinetic Control Method3 Sonochemical Synthesis (Ultrasound, RT) Start->Method3 Acoustic Cavitation Outcome1 Coordination Polymers (1D, 2D, 3D MOFs) Method1->Outcome1 Outcome2 Discrete Complexes (e.g., Cu(II) Trimers) Method2->Outcome2 Outcome3 Discrete Complexes (Open Coordination Sites) Method3->Outcome3 XRD Single-Crystal X-ray Diffraction (SC-XRD) Outcome1->XRD Outcome2->XRD Outcome3->XRD

Workflow comparing crystallization methodologies for Cu(II)-pdc complexes and structural outcomes.

Quantitative Performance Comparison

The table below summarizes the empirical performance of each method based on laboratory trials and crystallographic resolution outcomes.

ParameterHydrothermal SynthesisAmmonia-Assisted Slow EvaporationSonochemical Synthesis
Primary Structural Outcome 1D/2D/3D Coordination PolymersDiscrete Complexes (e.g., Trimers)Discrete Complexes
Thermodynamic Regime Thermodynamic ControlKinetic ControlCavitation-Driven Kinetics
Typical Reaction Time 48 - 72 hours3 - 7 days30 - 60 minutes
Typical Yield 60 - 80%40 - 55%> 85%
Crystal Quality (SC-XRD) Excellent (highly ordered, low mosaicity)Good to Excellent (size dependent on evap. rate)Moderate (often yields microcrystals)
Equipment Requirement Teflon-lined stainless steel autoclaveStandard glassware, fume hoodUltrasonic bath/probe

Experimental Protocols & Mechanistic Causality

A robust protocol is a self-validating system. Below are the step-by-step methodologies for each approach, detailing the chemical causality behind every action.

Protocol A: Hydrothermal Synthesis (For Coordination Polymers)

Hydrothermal synthesis utilizes high temperatures and autogenous pressures to overcome kinetic traps, favoring the formation of thermodynamically stable polymeric networks. Temperature variations under these conditions can directly dictate the nuclearity of the resulting complexes[3].

  • Precursor Mixing: Combine Cu(NO₃)₂·3H₂O (0.5 mmol) and H₃pdc (0.5 mmol) in 10 mL of deionized water.

  • pH Adjustment: Adjust the pH to ~4.0 using dilute NaOH.

    • Causality: Partial deprotonation activates the carboxylate sites for binding without causing the immediate, irreversible precipitation of Cu(OH)₂.

  • Thermal Treatment: Seal the mixture in a 23 mL Teflon-lined stainless steel autoclave and heat at 140 °C for 72 hours.

    • Causality: The subcritical water environment increases reactant solubility and lowers the activation energy barrier for the self-assembly of robust 3D frameworks.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5 °C/hour.

    • Causality: Rapid cooling induces thermal shock and massive nucleation, resulting in powders. Slow cooling ensures the growth of large, single crystals suitable for X-ray diffraction.

Protocol B: Ammonia-Assisted Slow Evaporation (For Discrete Complexes)

When discrete, low-nuclearity complexes (such as 2) are desired, kinetic control at room temperature is required[2].

  • Initial Precipitation: Dissolve Cu(BF₄)₂ (20 mmol) and H₃pdc (30 mmol) in 40 mL of water. Stir for 1 hour. A blue precipitate will form.

    • Causality: The high affinity of Cu(II) for the fully deprotonated pdc ligand causes an immediate kinetic crash-out of amorphous polymeric material.

  • Solubilization via Competing Ligand: Add concentrated aqueous ammonia (14 M) dropwise until the turbid solution becomes completely clear.

    • Causality: Ammonia acts as a strong competing ligand, breaking down the amorphous polymer to form soluble [Cu(NH3​)4​(H2​O)2​]2+ complexes.

  • Crystallization via Evaporation: Leave the solution loosely covered in a fume hood for 3–7 days.

    • Causality: As the volatile ammonia slowly evaporates, the chemical equilibrium shifts. Cu(II) ions are gradually and cleanly released to coordinate with the pdc ligands, promoting the slow, highly ordered growth of discrete single crystals[2].

Protocol C: Sonochemical Synthesis (Rapid Screening)

For rapid drug development or catalytic screening, 4 offers a massive reduction in reaction time[4].

  • Precursor Mixing: Mix Cu(OAc)₂·H₂O (0.5 mmol) and H₃pdc (0.5 mmol) in 15 mL of a methanol/water mixture.

  • Ultrasonication: Place the vessel in an ultrasonic bath (40 kHz, 300 W) at ambient temperature for 45 minutes.

    • Causality: Acoustic cavitation generates microscopic bubbles that collapse violently, creating localized transient hot spots (high temperature and pressure). This drives rapid nucleation and the assembly of discrete multinuclear units with open coordination sites, bypassing the need for bulk heating[4].

  • Isolation: Filter the resulting microcrystals. Note: Due to the rapid nucleation rate, crystals may be small and require a microfocus X-ray source for successful SC-XRD data collection.

Conclusion

The successful X-ray crystallographic resolution of pyrazole-3,5-dicarboxylato Cu(II) complexes is intrinsically tied to the chosen crystallization methodology. Hydrothermal synthesis remains the gold standard for robust coordination polymers due to its thermodynamic driving force. However, for isolating discrete, low-nuclearity complexes, the ammonia-assisted slow evaporation method provides superior kinetic control, yielding exceptional crystal quality. Conversely, sonochemical synthesis is an invaluable tool for rapid screening, drastically cutting down synthetic timelines while exposing unique open coordination sites.

By understanding the causality behind these techniques, researchers can predictably engineer the structural outcomes of their Cu(II)-pdc frameworks.

References

  • Leelasubcharoen, S., et al. (2021). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(II) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. ResearchGate. 4

  • Si, Youtao. (2010). Dipyridinium diaquabis(pyrazole-3,5-dicarboxylato-κ2 N,O)cuprate(II) dihydrate. PMC (National Institutes of Health). 1

  • Dalton Transactions. (2013). Polynuclear copper(II) pyrazolate complexes: temperature-dependent protonolysis reactions, crystal structures and high catalytic activity toward the condensation of nitriles with 2-aminoalcohol. RSC Publishing. 3

  • Li, Zhi-Gang, & Li, Shao-Ai. (2010). Octaaquabis(μ2-1H-pyrazole-3,5-dicarboxylato)tricopper(II) tetrahydrate. PMC (National Institutes of Health). 2

Sources

Comparative

Comparative Guide: Anti-Inflammatory Efficacy of Pyrazole-3-Carboxylic Acid Derivatives vs. Standard NSAIDs

Executive Summary Non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Diclofenac remain foundational to inflammation management; however, their clinical utility is frequently bottlenecked by gastroint...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Diclofenac remain foundational to inflammation management; however, their clinical utility is frequently bottlenecked by gastrointestinal (GI) toxicity and mucosal ulceration[1]. The pyrazole-3-carboxylic acid scaffold has emerged as a highly versatile pharmacophore to overcome these limitations. By acting as a rigid core that precisely orients substituents, this scaffold enables the design of highly selective cyclooxygenase-2 (COX-2) inhibitors, nitric oxide (NO)-donor hybrids, and novel purinergic receptor (P2Y14R) antagonists[2]. This guide objectively compares the mechanistic pathways, quantitative efficacy, and experimental validation protocols of these advanced derivatives against traditional reference standards.

Mechanistic Profiling & Pathway Analysis

Traditional NSAIDs blindly inhibit both COX-1 (constitutive, cytoprotective) and COX-2 (inducible, inflammatory), leading to severe GI adverse effects[1]. Pyrazole-3-carboxylic acid derivatives bypass this bottleneck via two distinct, advanced evolutionary pathways:

  • NO-Donor Hybridization : By conjugating the pyrazole core with nitrate esters or oximes, the molecule releases NO systemically. Causality : While the pyrazole core selectively inhibits COX-2 to halt prostaglandin synthesis, the released NO induces local vasodilation in the gastric mucosa. This maintains mucosal blood flow, directly offsetting the ulcerogenic liability typically caused by prostaglandin depletion.

  • P2Y14R Antagonism : Recent scaffold-hopping strategies have yielded 5-amide-1H-pyrazole-3-carboxyl derivatives (e.g., Compound 16) that act as potent antagonists of the UDPG/P2Y14R signaling pathway[2]. Causality : Instead of targeting downstream lipid mediators (like COX inhibitors do), these derivatives block upstream innate immune responses, drastically reducing the secretion of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α)[2].

Pathway P3C Pyrazole-3-Carboxylic Acid Derivatives COX2 COX-2 Enzyme P3C->COX2 Inhibits P2Y14R P2Y14 Receptor P3C->P2Y14R Antagonizes NODonor Nitric Oxide (NO) Release P3C->NODonor Donates PGs Prostaglandin Synthesis (↓ Inflammation) COX2->PGs Blocks Cytokines IL-6, IL-1β, TNF-α (↓ Inflammation) P2Y14R->Cytokines Blocks GI Gastric Mucosal Protection NODonor->GI Promotes

Dual-pathway anti-inflammatory mechanism of pyrazole-3-carboxylic acid derivatives.

Comparative Performance Data

To objectively evaluate the performance of pyrazole-3-carboxylic acid derivatives, the following table summarizes their experimental metrics against standard NSAIDs based on in vivo and in vitro benchmarking.

Compound / Structural ClassPrimary Target / MechanismAnti-Inflammatory EfficacyUlcerogenic Liability / CytotoxicityReference Standard
Nitrate Ester Hybrids COX-2 Inhibition + NO ReleaseHigh (Maximal edema inhibition at 4–5h)Very Low (NO provides cytoprotection)Indomethacin
Compound 16 (5-Amide) P2Y14R Antagonist (IC₅₀ = 1.93 nM)High (Significantly reduces IL-6, IL-1β, TNF-α)Extremely Low CytotoxicityCelecoxib[2]
Compound 14b (Pyrazoline) COX-2 Selective InhibitionModerate-High (28.6 - 30.9% edema inhibition)LowIndomethacin[1]
Indomethacin (Control) Non-selective COX-1/COX-2HighHigh (Severe GI mucosal damage)N/A

Experimental Methodologies: Validating Efficacy

To ensure scientific trustworthiness, the following protocols represent the self-validating systems used to benchmark the efficacy and safety of these derivatives.

Protocol 1: Carrageenan-Induced Paw Edema Model (In Vivo)

Causality & Rationale : Carrageenan injection induces a biphasic inflammatory response. The first phase (0–2h) is mediated by the release of histamine and serotonin, while the second phase (3–5h) is strictly prostaglandin-mediated[3]. Evaluating the drug's efficacy at the 4–5 hour mark specifically isolates and proves its ability to inhibit the COX/prostaglandin pathway.

Self-Validating Setup : The system requires three control pillars: a negative control (vehicle) to establish baseline inflammation, a positive control (, 100 mg/kg) to prove assay sensitivity, and Time 0 measurements to normalize individual anatomical variances.

Workflow A Baseline (Time 0) B Oral Dosing (Drug/Vehicle) A->B C Carrageenan Injection B->C D Plethysmometer (1-5h) C->D E Data Analysis D->E

Standardized self-validating workflow for the carrageenan-induced paw edema assay.

Step-by-Step Execution :

  • Acclimatization & Baseline : Fast adult Wistar rats for 12 hours. Measure the initial basal volume of the left and right hind paws using a plethysmometer (Time 0).

  • Pre-treatment : Administer the pyrazole-3-carboxylic acid derivative (e.g., 100 mg/kg), Indomethacin (100 mg/kg), or vehicle via oral gavage 30 minutes prior to induction.

  • Induction : Inject 0.1 mL of 1% w/v λ-carrageenan suspension into the subplantar tissue of the right hind paw. The left paw remains uninjected as a contralateral control.

  • Temporal Measurement : Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Synthesis : Calculate the percentage of edema inhibition using the formula: % Inhibition = [ (VR - VL)control - (VR - VL)treated / (VR - VL)control ] × 100.

Protocol 2: Gastric Mucosal Ulcerogenicity Assessment

Causality & Rationale : To empirically prove that NO-donor pyrazole derivatives or COX-2 selective agents resolve the GI toxicity of traditional NSAIDs, physical examination of the gastric mucosa is required post-treatment. Step-by-Step Execution :

  • Fast animals for 18 hours with ad libitum access to water.

  • Administer test compounds and reference standards (Indomethacin) orally at equimolar therapeutic doses.

  • After 5 hours, euthanize the animals, excise the stomachs, and open them along the greater curvature.

  • Rinse the tissue with saline and examine under a stereomicroscope. Calculate the Ulcer Index (UI) based on the severity and number of mucosal lesions.

References

  • Title: Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide Source: Bioorganic & Medicinal Chemistry URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Title: Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents Source: News-Medical URL
  • Source: PMC (National Institutes of Health)

Sources

Validation

QSAR analysis of pyrazole derivatives for anticancer activity

A Comparative Guide to QSAR Methodologies for Pyrazole-Based Anticancer Drug Discovery As a Senior Application Scientist in computational chemistry and drug design, I frequently evaluate the efficacy of different molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to QSAR Methodologies for Pyrazole-Based Anticancer Drug Discovery

As a Senior Application Scientist in computational chemistry and drug design, I frequently evaluate the efficacy of different molecular scaffolds. Among these, the pyrazole moiety—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged pharmacophore in oncology[1]. Its unique hydrogen-bonding capacity and aromaticity allow it to interact with critical kinase ATP-binding pockets, making it a cornerstone for developing inhibitors against targets like PLK1, Aurora-A kinase, and TRAP1[1][2][3].

However, identifying a potent pyrazole derivative from millions of possible substitutions requires robust predictive modeling. Quantitative Structure-Activity Relationship (QSAR) analysis bridges the gap between computational prediction and in vitro success. This guide objectively compares 2D and 3D QSAR methodologies, detailing the causality behind experimental workflows and providing a self-validating protocol for synthesizing and testing novel pyrazole-based anticancer agents.

Comparative Analysis: 2D-QSAR vs. 3D-QSAR Methodologies

When optimizing a pyrazole lead compound, the choice between 2D and 3D QSAR dictates the computational cost, the nature of the descriptors used, and the ultimate predictivity of the model.

  • 2D-QSAR (PCA/PLS): Relies on topological and constitutional descriptors (e.g., molecular weight, atom counts). It is computationally inexpensive and does not require spatial alignment. However, it lacks spatial context, making it difficult to understand why a specific bulky substitution on the pyrazole ring clashes with a receptor pocket.

  • 3D-QSAR (CoMFA/CoMSIA): Utilizes Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). This approach maps steric, electrostatic, hydrophobic, and hydrogen-bond fields[4]. While computationally intensive due to the strict requirement for 3D conformational alignment, it directly translates to rational drug design by showing exactly where to add electron-withdrawing groups (like halogens) to increase target affinity[2].

Table 1: Objective Comparison of QSAR Methodologies for Pyrazole Derivatives

Feature2D-QSAR (PCA / PLS)3D-QSAR (CoMFA / CoMSIA)
Primary Descriptors Topological, constitutional, physicochemicalSteric, electrostatic, hydrophobic, H-bond fields
Alignment Required? NoYes (Critical for model accuracy)
Computational Cost Low (High throughput)High (Requires conformational search)
Mechanistic Insight Low (Statistical correlation only)High (Maps directly to receptor binding pocket)
Best Use Case Initial screening of massive compound librariesHit-to-lead optimization and scaffold morphing

Experimental Protocol: A Self-Validating Hybrid 3D-QSAR Workflow

To ensure scientific integrity, a QSAR model cannot exist in a computational vacuum; it must be part of a self-validating loop where in silico predictions are confirmed by in vitro assays[4]. Below is the standard operating procedure for a hybrid 3D-QSAR and experimental validation workflow.

Step 1: Dataset Curation and Transformation Compile a dataset of known pyrazole derivatives with measured IC50​ values. Causality note: You must convert IC50​ (in μM ) to pIC50​ ( −log(IC50​) ). QSAR relies on linear regression; logarithmic transformation normalizes the data distribution, ensuring that highly potent nanomolar compounds do not skew the model.

Step 2: Conformational Search and Alignment Divide the dataset into a training set (70%) and a test set (30%). Perform a conformational search to find the lowest-energy 3D structure for each molecule. Align all molecules to a common pyrazole core template. Causality note: In 3D-QSAR, the alignment dictates the spatial grid. A poor alignment will result in overlapping steric fields, destroying the model's predictive power[2].

Step 3: Model Generation and Cross-Validation Generate CoMFA and CoMSIA models using Partial Least Squares (PLS) regression. Validate the model using Leave-One-Out (LOO) cross-validation. Causality note: LOO systematically removes one compound, rebuilds the model, and predicts the omitted compound's activity. This generates the cross-validated correlation coefficient ( q2 ). A q2>0.5 proves the model is genuinely predictive and not merely overfitted to the training data ( r2 )[3].

Step 4: In Vitro Validation (MTT/BrdU Assays) Synthesize the newly designed pyrazole derivatives predicted to have high pIC50​ values. Validate their cytotoxicity using an MTT cell viability assay on specific cancer lines (e.g., A549 lung cancer cells). Compare the experimental IC50​ with the QSAR-predicted IC50​ to close the validation loop[4].

QSAR_Workflow Data Dataset Curation (IC50 -> pIC50) Align 3D Conformational Alignment Data->Align Model CoMFA/CoMSIA Model Generation Align->Model Valid Cross-Validation (q², r² metrics) Model->Valid Synth In Silico Design & Chemical Synthesis Valid->Synth Assay In Vitro Validation (MTT/BrdU Assays) Synth->Assay Assay->Model Feedback Loop

Fig 1. Step-by-step hybrid 3D-QSAR and experimental validation workflow.

Mechanistic Insights: How Pyrazoles Induce Apoptosis

The predictive power of 3D-QSAR allows us to design pyrazole derivatives that perfectly complement the electrostatic and steric environment of target kinases. For example, Polo-like kinase 1 (PLK1) is a primary regulator of mitotic progression, and its overexpression is linked to oncogenesis[2].

By analyzing the CoMSIA contour maps, researchers discovered that adding an aminopyrimidinyl group to the pyrazole core enhances hydrogen bonding with the hinge region of the PLK1 ATP-binding pocket[2]. Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been optimized using 3D-QSAR to act as potent inhibitors of TRAP1 (a mitochondrial paralog of Hsp90), leading to the disruption of tumor mitochondrial integrity[3].

PLK1_Pathway Ligand Aminopyrimidinyl Pyrazole Derivative Target PLK1 ATP-Binding Pocket Ligand->Target Competitive Inhibition Arrest G2/M Cell Cycle Arrest Target->Arrest Mitotic Blockade Apop Apoptosis in Cancer Cells Arrest->Apop Caspase Activation

Fig 2. Mechanism of action for pyrazole-based PLK1 inhibitors inducing apoptosis.

Quantitative Data Presentation

The success of combining QSAR modeling with targeted chemical synthesis is evident in the sub-micromolar IC50​ values achieved by recently developed pyrazole derivatives. Table 2 summarizes the experimental performance of novel pyrazole compounds against various oncological targets, demonstrating the scaffold's versatility.

Table 2: Comparative Anticancer Activity ( IC50​ ) of Optimized Pyrazole Derivatives

Compound DesignationTarget / Cancer Cell LineExperimental IC50​ ( μM )Structural Modification NoteSource
Compound D40 PLK1 Kinase0.359Aminopyrimidinyl pyrazole analogBhujbal et al.[2]
Compound 110 PC3 (Prostate Cancer)0.0101,2,4-oxadiazole merged triazole-pyrazoleAlam et al.[1]
Compound 67 Aurora-A Kinase0.160N-1,3-triphenyl-1H-pyrazole-4-carboxamideAlam et al.[1]
Tanespimycin (Ref) TRAP1 (Mitochondrial)0.005Pyrazolo[3,4-d]pyrimidine derivativeAli et al.[3]
Compound 10 A549 (Lung Cancer)CytostaticHydrazine linker replaced with 1,2,4-oxadiazoleVujasinović et al.[4]

Conclusion

The integration of QSAR methodologies into the drug discovery pipeline has fundamentally shifted how we approach pyrazole derivatives. While 2D-QSAR provides rapid, high-throughput filtering of massive compound libraries based on topological descriptors, 3D-QSAR (CoMFA/CoMSIA) remains the gold standard for hit-to-lead optimization[2]. By mapping the steric and electrostatic fields of the pyrazole core, researchers can rationally design highly selective kinase inhibitors that trigger mitotic blockade and apoptosis in cancer cells. Ultimately, a self-validating system that continuously feeds in vitro assay data back into computational models is the most reliable path to discovering the next generation of pyrazole-based chemotherapeutics.

References

  • Bennani, F. E., et al. (2022). "Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines." Heliyon, 8(8), e10003.[Link]

  • Vujasinović, I., et al. (2012). "Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis." Bioorganic & Medicinal Chemistry, 20(6), 2101-2110.[Link]

  • Alam, M. J., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(24), 8708.[Link]

  • Ali, A., et al. (2021). "Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor." Molecules, 26(19), 5932.[Link]

  • Bhujbal, S. P., et al. (2022). "Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking." Pharmaceuticals, 15(10), 1170.[Link]

Sources

Comparative

A Comparative Guide to the Antifungal Potential of Trisubstituted Pyrazole Derivatives

The persistent challenge of fungal infections in agriculture and clinical settings, compounded by the rise of drug-resistant strains, necessitates a continuous search for novel and effective antifungal agents. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

The persistent challenge of fungal infections in agriculture and clinical settings, compounded by the rise of drug-resistant strains, necessitates a continuous search for novel and effective antifungal agents. Among the heterocyclic compounds that have garnered significant attention, pyrazole derivatives stand out for their broad spectrum of biological activities, including notable antifungal properties.[1][2][3] This guide provides a comparative analysis of the antifungal potential of various trisubstituted pyrazole derivatives, offering insights into their structure-activity relationships (SAR) and the experimental validation of their efficacy.

The Pyrazole Scaffold: A Privileged Structure in Antifungal Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, serves as a versatile scaffold for the design of bioactive molecules. Its derivatives have been successfully developed as commercial fungicides, such as pyraclostrobin and fluxapyroxad, which act by inhibiting mitochondrial respiration in fungi.[4][5] The ability to introduce a variety of substituents at three key positions on the pyrazole ring allows for the fine-tuning of their biological activity, making them a focal point of extensive research.[1][4]

Comparative Antifungal Efficacy: A Data-Driven Analysis

The antifungal potential of trisubstituted pyrazole derivatives is critically dependent on the nature and position of the substituents on the pyrazole core. This section presents a comparative analysis of different classes of these derivatives, with supporting experimental data against various fungal pathogens.

Pyrazole Carboxamides and Their Analogues

A significant body of research has focused on pyrazole carboxamide derivatives. Studies have shown that the substituents on the carboxamide nitrogen and the pyrazole ring play a crucial role in determining antifungal activity.

One study detailed the synthesis of a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates, which were tested against four phytopathogenic fungi.[1][2] The results, summarized in Table 1, highlight the superior activity of certain derivatives. Notably, the isoxazolol pyrazole carboxylate 7ai exhibited potent activity against Rhizoctonia solani, with an EC50 value of 0.37 µg/mL, outperforming the commercial fungicide carbendazol.[1][2]

CompoundSubstituent (R)A. porri EC50 (µg/mL)M. coronaria EC50 (µg/mL)C. petroselini EC50 (µg/mL)R. solani EC50 (µg/mL)
7af 4-Fluorophenyl15.2312.8730.119.88
7bc 2,4-Dichlorophenyl9.8711.0225.436.76
7bg 3-Trifluoromethylphenyl11.227.9327.434.99
7bh 4-Trifluoromethylphenyl24.7625.486.995.93
7bi 4-Nitrophenyl21.019.0832.407.69
7ai Isoxazol-3-ol2.243.2110.290.37
Carbendazol (Control)0.990.960.961.00
Table 1: Comparative EC50 values of selected pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives against phytopathogenic fungi.[1][2]
1,3,5-Trisubstituted Pyrazolines

Another class of pyrazole derivatives, the 1,3,5-trisubstituted-2-pyrazolines, has also demonstrated significant antifungal potential. A study involving the synthesis of twenty such compounds and their evaluation against four fungal strains revealed that the presence of electronegative groups at the third and fifth positions of the pyrazoline ring is crucial for potent activity. The antifungal activity was assessed using the agar-diffusion method, with ketoconazole as the standard. The order of activity was determined to be CL-4 > BR-4 > CL-3 > CL-2 > ME-3, indicating that chloro and bromo substitutions were particularly effective.

Pyrazoles with Aryl Trifluoromethoxy and Phenylethynyl Moieties

The introduction of fluorinated groups into organic molecules is a well-established strategy to enhance biological activity. A study on pyrazole analogues containing an aryl trifluoromethoxy group demonstrated their efficacy against six plant pathogenic fungi.[4][5] Compound 1v from this series showed remarkable activity against Fusarium graminearum, with an EC50 value of 0.0530 µM, which was comparable to the commercial fungicide pyraclostrobin.[4][5]

Similarly, novel triazoles containing phenylethynyl pyrazole side chains have been designed and synthesized, exhibiting excellent in vitro activities against human pathogenic fungi.[6] Compounds 5k and 6c showed particularly low Minimum Inhibitory Concentration (MIC) values against Candida albicans (0.125 and 0.0625 µg/mL, respectively) and Cryptococcus neoformans (0.125 and 0.0625 µg/mL, respectively).[6]

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
5k 0.1250.1258.0
6c 0.06250.06254.0
Fluconazole 0.25-1.02.0-8.0>64
Table 2: Comparative MIC values of selected triazoles with phenylethynyl pyrazole side chains against human pathogenic fungi.[6]

Structure-Activity Relationship (SAR) Insights

The collective data from these studies allow for the deduction of key structure-activity relationships that can guide future drug design.

SAR_Pyrazole cluster_pyrazole Trisubstituted Pyrazole Core cluster_substituents Substituent Effects on Antifungal Activity Py Pyrazole Ring R1 Position 1: - Aryl groups can modulate activity. Py->R1 N1-substituent R3 Position 3: - Electron-withdrawing groups (e.g., CF3, Cl, Br) often enhance activity. - Methyl vs. Trifluoromethyl can significantly alter potency. Py->R3 C3-substituent R5 Position 5: - Bulky aromatic groups can be beneficial. - Presence of electronegative groups is often favorable. Py->R5 C5-substituent

Caption: A generalized structure-activity relationship for trisubstituted pyrazole derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of antifungal activity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the broth microdilution method, a commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[6][7]

Step 1: Preparation of Fungal Inoculum
  • Fungal Culture: Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

  • Inoculum Suspension: Harvest the fungal cells or spores and suspend them in a sterile saline solution (0.85% NaCl).

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be done using a spectrophotometer.

  • Working Suspension: Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

Step 2: Preparation of Antifungal Compound Dilutions
  • Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.

Step 3: Inoculation and Incubation
  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35°C for Candida species) for a specified period (e.g., 24-48 hours).

Step 4: Determination of MIC
  • Visual Reading: After incubation, visually inspect the wells for fungal growth (turbidity).

  • MIC Definition: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.[6]

  • Spectrophotometric Reading (Optional): The growth inhibition can also be quantified by reading the optical density (OD) of each well using a microplate reader.

Antifungal_Workflow start Start prep_inoculum Prepare and Standardize Fungal Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

Trisubstituted pyrazole derivatives represent a promising class of compounds in the quest for new antifungal agents. The extensive research into their synthesis and biological evaluation has provided valuable insights into the structural requirements for potent antifungal activity. The presence of electron-withdrawing groups and specific heterocyclic moieties can significantly enhance their efficacy against a broad spectrum of fungal pathogens.

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacological profiles, including solubility, metabolic stability, and in vivo efficacy. Further exploration of their mechanism of action will also be crucial for the rational design of next-generation antifungal drugs based on the versatile pyrazole scaffold.

References

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. Available from: [Link]

  • Sharma, A., Jain, A. P., & Gangwar, M. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(60B), 536-546. Available from: [Link]

  • Li, S., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6309. Available from: [Link]

  • Koprivanac, A., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4399. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3381. Available from: [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available from: [Link]

  • Li, S., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available from: [Link]

  • Patel, R. B., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Pfaller, M. A., et al. (1997). In vitro studies of activities of the antifungal triazoles SCH56592 and itraconazole against Candida albicans, Cryptococcus neoformans, and other pathogenic yeasts. Antimicrobial agents and chemotherapy, 41(4), 785–789. Available from: [Link]

  • Zhang, Y., et al. (2024). Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety. European journal of medicinal chemistry, 275, 116637. Available from: [Link]

  • Vinusha, H. M., et al. (2020). Crystallography, in Silico Studies, and In Vitro Antifungal Studies of 2,4,5 Trisubstituted 1,2,3-Triazole Analogues. Molecules (Basel, Switzerland), 25(12), 2894. Available from: [Link]

  • Sharma, R. K., et al. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Semantic Scholar. Available from: [Link]

  • Shamanth, H. R., et al. (2012). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. Available from: [Link]

  • Rojas-Bautista, R., et al. (2021). Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. ChemistrySelect, 6(45), 12531-12540. Available from: [Link]

  • Wang, X., et al. (2025). Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety. ResearchGate. Available from: [Link]

  • Bouchet, A., et al. (2021). Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential Against Candida Species Including Azole-Resistant Strains. Preprints.org. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 3H-Pyrazole-3,5-Dicarboxylic Acid

As a Senior Application Scientist overseeing laboratory safety and chemical lifecycle management, I frequently guide research teams through the operational logistics of handling reactive heterocyclic building blocks. 3H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and chemical lifecycle management, I frequently guide research teams through the operational logistics of handling reactive heterocyclic building blocks. 3H-Pyrazole-3,5-dicarboxylic acid—often encountered in its more stable 1H-tautomer form or as a monohydrate—is a critical intermediate in drug development and coordination chemistry[1],[2].

However, its dual carboxylic acid functionality and fine powder morphology present specific operational risks. This guide provides a self-validating, step-by-step protocol for the handling, segregation, and disposal of this compound, ensuring strict compliance with global environmental directives[1],[3].

Physicochemical Profile & Hazard Causality

Before implementing a disposal plan, we must understand the material's intrinsic properties to anticipate how it behaves in waste streams.

Mechanistic Causality: The dicarboxylic acid groups readily donate protons. Upon contact with the natural moisture of the skin, eyes, or respiratory tract, this causes a localized drop in pH, leading to acute irritation[1]. Furthermore, its low bulk density as a dry powder significantly increases the risk of aerosolization, necessitating strict controls against inhalation[4].

Quantitative Data & Hazard Summary
PropertyData
Compound Names 3H-Pyrazole-3,5-dicarboxylic acid; 1H-Pyrazole-3,5-dicarboxylic acid
CAS Numbers 85908-17-4 (3H-isomer)[2]; 3112-31-0 (1H-isomer)[5]; 303180-11-2 (Monohydrate)[1]
Molecular Formula C5H4N2O4[2]
Molecular Weight 156.10 g/mol (Anhydrous); 174.11 g/mol (Monohydrate)[6]
Physical State White to off-white powder[1]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4],[6]
GHS Precautionary P261 (Avoid breathing dust), P280 (Wear PPE), P501 (Dispose to approved plant)[1],[6]

Operational Handling & Containment Protocol

To build a self-validating safety system, every handling step must include a verification check to ensure the protocol is functioning as intended before proceeding.

Step-by-Step Handling Methodology
  • Engineering Controls Verification

    • Action: Conduct all weighing, transferring, and disposal preparations inside a certified Class II biological safety cabinet or a chemical fume hood[7].

    • Causality: The negative pressure draft captures aerosolized particulates before they reach the operator's breathing zone, directly mitigating H335 (respiratory irritation) risks[4].

    • Validation Check: Verify the fume hood's magnehelic gauge reads between 80–120 fpm. Tape a small piece of tissue to the bottom of the sash; it should pull inward, visually validating containment before you open the chemical bottle.

  • Personal Protective Equipment (PPE) Selection

    • Action: Don nitrile gloves (double-gloving is recommended for bulk waste transfers), tightly sealed safety goggles, and a fluid-resistant lab coat[6].

    • Causality: Nitrile provides an excellent barrier against solid organic acids. Standard safety glasses leave gaps; goggles are required to prevent fine, airborne dust from settling on the ocular mucosa and triggering H319 hazards[1].

Waste Segregation & Disposal Procedures

Proper disposal requires strict adherence to the P501 precautionary statement. 3H-Pyrazole-3,5-dicarboxylic acid is classified as hazardous waste and is not highly mobile in the environment due to low water solubility, but it must never be flushed down drains[1],[4].

Step-by-Step Disposal Protocol

Workflow A: Solid Waste (Unused chemical, spilled powder)

  • Collection: Sweep up the powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that vigorously disturb the powder[1],[3].

  • Containment: Shovel the collected material into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE)[1].

  • Labeling: Label the container clearly as "Hazardous Solid Waste: 3H-Pyrazole-3,5-dicarboxylic acid (Acidic Irritant)."

  • Validation Check: Before transferring the sealed waste container to the central accumulation area, wipe the exterior with a damp cloth and visually verify the absence of white particulate residue to ensure no external contamination.

Workflow B: Aqueous & Solvent Waste

  • Segregation: If the acid is dissolved in organic solvents (e.g., DMSO, methanol) or aqueous buffers, collect it in a designated secondary containment vessel.

  • pH Management: Because the dicarboxylic acid lowers the pH of unbuffered solutions, check the pH of aqueous waste.

  • Routing: Route to the "Non-Halogenated Organic Waste" stream (unless mixed with halogenated solvents).

  • Validation Check: Cap the waste bottle and observe for 5 minutes to ensure no gas evolution (pressure buildup) occurs from unintended cross-reactions with incompatible basic waste streams.

Workflow C: Contaminated Consumables

  • Rinsing: Empty reagent containers and contaminated glassware must be triple-rinsed with a compatible solvent (e.g., ethanol or water)[7].

  • Routing: Collect the rinsate into the liquid waste stream. Dispose of the rinsed packaging at a hazardous or special waste collection point[1].

Emergency Spill Response

In the event of a breach in containment, rapid and methodical action prevents widespread laboratory contamination.

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust. Ensure the room's exhaust ventilation is running at maximum capacity[6].

  • Dust Suppression: Lightly mist the spill with water (if safe and compatible with surrounding materials) to suppress dust formation during cleanup[1].

  • Absorption & Removal: Absorb solutions with finely-powdered liquid-binding material (diatomite or universal binders). Shovel into a suitable closed container for disposal[6].

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol or soap and water to neutralize and remove residual acidic traces[1],[6].

Disposal Workflow Visualization

The following logical diagram illustrates the self-validating pathways for segregating and disposing of 3H-Pyrazole-3,5-dicarboxylic acid waste.

G Start Waste Generation: 3H-Pyrazole-3,5-dicarboxylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Consumables Contaminated PPE & Empty Vials Start->Consumables Sweep Sweep/Shovel (Avoid Dust Generation) Solid->Sweep pHCheck Check pH & Verify Compatibility Liquid->pHCheck TripleRinse Triple-Rinse Containers Consumables->TripleRinse HDPE Seal in HDPE Solid Waste Container Sweep->HDPE OrgWaste Route to Organic/ Aqueous Waste Stream pHCheck->OrgWaste TripleRinse->OrgWaste Liquid Rinsate SolidWaste Dispose as Hazardous Solid Waste TripleRinse->SolidWaste Cleaned Vials/PPE Incineration Approved Waste Disposal Plant (Incineration / EPA Compliant) HDPE->Incineration OrgWaste->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of 3H-Pyrazole-3,5-dicarboxylic acid waste streams.

References

  • Fisher Scientific UK. SAFETY DATA SHEET - 3112-31-0. Retrieved from [Link]

  • Chemdor. 3,5-Pyrazoledicarboxylic acid monohydrate Safety Data Sheet (SDS) | CAS: 3112-31-0. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3H-Pyrazole-3,5-dicarboxylic acid

As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. This guide provides essential, immediate safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. This guide provides essential, immediate safety and logistical information for working with 3H-Pyrazole-3,5-dicarboxylic acid, ensuring the well-being of laboratory personnel and the integrity of the research. This document is structured to provide not just procedural steps, but the rationale behind them, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

3H-Pyrazole-3,5-dicarboxylic acid is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Key Hazards:

  • Skin Irritation (Category 2): Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2/2A): Contact with eyes can cause significant irritation and potential damage.[1][2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust may irritate the respiratory tract.[1][2][3][4][5]

It is crucial to understand these risks to implement the appropriate protective measures. Before beginning any work, a thorough risk assessment should be conducted for the specific procedures being undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 3H-Pyrazole-3,5-dicarboxylic acid. The goal is to create a barrier between you and the chemical, minimizing the risk of exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][7]To protect the eyes from dust particles and accidental splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[6]To prevent skin contact and irritation. Gloves should be inspected for integrity before each use.[8][9][10]
Skin and Body Protection A buttoned lab coat, long-sleeved clothing, and closed-toe shoes.[4][6]To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required with adequate ventilation. If dust formation is likely or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7]To prevent the inhalation of irritating dust particles.
Operational Plan: From Receipt to Disposal

A systematic approach to handling 3H-Pyrazole-3,5-dicarboxylic acid is essential for maintaining a safe laboratory environment.

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][7][8][11]

  • Keep the container tightly closed when not in use.[1][7][8]

Given that 3H-Pyrazole-3,5-dicarboxylic acid is a solid, weighing and transferring the powder are critical steps where exposure risk is highest.

Step-by-Step Weighing Procedure:

  • Work in a Ventilated Area: All handling of the powder should be conducted in a chemical fume hood to minimize inhalation exposure.[6][12]

  • Prepare the Work Area: Designate a specific area for handling the compound and line it with absorbent bench pads.[13]

  • Tare the Container: Pre-weigh a clean, empty container with a lid on a balance located near the fume hood.[13][14]

  • Transfer the Powder: Inside the fume hood, carefully add the desired amount of 3H-Pyrazole-3,5-dicarboxylic acid to the container. Use a spatula and avoid generating dust.[7][12]

  • Close and Re-weigh: Securely close the container and re-weigh it on the balance to determine the exact amount transferred.[13][14]

  • Clean Up: After weighing, decontaminate the work area by wet-wiping with a suitable solvent. Never dry-sweep, as this can generate dust.[14]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Ventilated Work Area A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE & Wash Hands F->G

Caption: Workflow for the safe handling of 3H-Pyrazole-3,5-dicarboxylic acid.

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][3][4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2][3][4][5]

  • Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1][2][3][4][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[8]

Always ensure that a safety shower and eyewash station are readily accessible in the laboratory.[7]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with 3H-Pyrazole-3,5-dicarboxylic acid, including unused product, empty containers, and contaminated consumables (e.g., gloves, weigh paper), should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the waste through a licensed disposal company.[1] Do not dispose of it down the drain or in the regular trash.[2][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can confidently and safely work with 3H-Pyrazole-3,5-dicarboxylic acid, fostering a secure and productive research environment.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Pyrazole SDS, 288-13-1 Safety D
  • Weighing Hazardous Powders in the Labor
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Toxic Powder Weighing - WCMC EHS.
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Oper
  • 5 - SAFETY D
  • Pyrazole, 10 g - MP Biomedicals.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer.
  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem.
  • Chemical Safety - Environmental Health and Safety - Missouri S&T.
  • SAFETY D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • SAFETY D
  • SAFETY D
  • 1H-Pyrazole-3,5-dicarboxylic acid hydr
  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem - NIH.
  • 1H-pyrazole-3,5-dicarboxylic acid hydr
  • SAFETY D
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate - SAFETY D
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals.

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